5-Nitropyridine-2,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBHXFMYNOLWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618330 | |
| Record name | 5-Nitropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-99-4 | |
| Record name | 5-Nitropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Nitropyridine-2,4-diamine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 5-Nitropyridine-2,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed around a sequential nucleophilic aromatic substitution (SNAr) pathway, starting from the readily available precursor, 2,4-dichloro-5-nitropyridine. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and in-depth analysis of the chemical principles governing the regioselectivity of the amination steps. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing them with the necessary technical insights for the successful laboratory-scale synthesis of the target compound.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of amino and nitro functionalities on the pyridine core makes it a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these groups allows for further chemical modifications, enabling the exploration of a wide chemical space in drug discovery programs.
The primary challenge in the synthesis of polysubstituted pyridines lies in achieving the desired regiochemistry. The synthetic strategy detailed herein addresses this challenge by employing a highly controlled, two-step amination of 2,4-dichloro-5-nitropyridine. The powerful electron-withdrawing effect of the nitro group at the 5-position is harnessed to activate the C4 and C2 positions for nucleophilic attack, while also dictating the sequence of substitution.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a clear and efficient synthetic pathway. The two amino groups can be disconnected via nucleophilic aromatic substitution, leading back to a dichlorinated pyridine precursor. This approach is advantageous as it allows for the controlled introduction of the amino functionalities.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway and Mechanistic Insights
The forward synthesis involves a two-step nucleophilic aromatic substitution reaction starting from 2,4-dichloro-5-nitropyridine.
Step 1: Regioselective Mono-amination at the C4 Position
The first step is the selective amination of 2,4-dichloro-5-nitropyridine to yield 4-amino-2-chloro-5-nitropyridine. The pyridine ring is rendered electron-deficient by the ring nitrogen and significantly more so by the potent electron-withdrawing nitro group at the 5-position. This electronic arrangement strongly activates both the C2 and C4 positions to nucleophilic attack.[1][2]
The regioselectivity of this initial amination is governed by both electronic and steric factors. Nucleophilic attack at the C4 position is favored due to the superior stabilization of the resulting Meisenheimer intermediate. The negative charge developed during the formation of this intermediate can be delocalized onto the oxygen atoms of the para-nitro group, a stabilizing effect not as pronounced for attack at the C2 (ortho) position.[3] Furthermore, the C4 position is sterically less hindered than the C2 position, which is flanked by the ring nitrogen.[1]
Caption: Mechanism of the first amination step.
Step 2: Amination at the C2 Position
The second step involves the substitution of the remaining chlorine atom at the C2 position of 4-amino-2-chloro-5-nitropyridine to furnish the final product, this compound. The amino group introduced at the C4 position is an electron-donating group, which slightly deactivates the ring towards further nucleophilic substitution. Consequently, more forcing reaction conditions, such as higher temperatures and pressures, are required to facilitate the second amination.[1]
The reaction proceeds via a similar SNAr mechanism, with ammonia attacking the C2 position to form a Meisenheimer intermediate, followed by the elimination of a chloride ion.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Synthesis of 4-Amino-2-chloro-5-nitropyridine
Materials:
-
2,4-Dichloro-5-nitropyridine (1.0 eq)
-
Aqueous or alcoholic solution of ammonia (excess)
-
Ethanol or Tetrahydrofuran (THF)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a pressure-rated vessel, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or THF.[1]
-
Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.[1]
-
Seal the vessel and stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), carefully vent the vessel in a fume hood.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
4-Amino-2-chloro-5-nitropyridine (1.0 eq)
-
Aqueous or alcoholic solution of ammonia (large excess)
-
Ethanol or a similar polar solvent
-
High-pressure autoclave or a sealed, thick-walled glass reaction tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
Place 4-amino-2-chloro-5-nitropyridine (1.0 eq) and a large excess of an aqueous or alcoholic solution of ammonia in a high-pressure autoclave or a suitable sealed reaction vessel.[1]
-
Heat the sealed vessel to a temperature in the range of 80-120°C. The reaction should be stirred vigorously.
-
Maintain the temperature and stirring for several hours, monitoring the reaction progress by TLC if possible, or by running the reaction for a predetermined time based on trial experiments.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent to release any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Data Summary and Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected 1H NMR (DMSO-d6, δ ppm) |
| 2,4-Dichloro-5-nitropyridine | C5H2Cl2N2O2 | 192.99 | Light brown to yellow solid | ~8.9 (s, 1H, H-6), ~8.2 (s, 1H, H-3) |
| 4-Amino-2-chloro-5-nitropyridine | C5H3ClN3O2 | 174.55 | Yellow solid | ~8.5 (s, 1H, H-6), ~7.5 (br s, 2H, NH2), ~6.5 (s, 1H, H-3) |
| This compound | C5H6N4O2 | 154.13 | Yellow to orange solid | ~8.2 (s, 1H, H-6), ~7.0 (br s, 2H, C4-NH2), ~6.5 (br s, 2H, C2-NH2), ~6.0 (s, 1H, H-3) |
Note: The expected 1H NMR chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy.
Expected IR Spectroscopy:
-
This compound: Characteristic N-H stretching vibrations for the amino groups in the range of 3300-3500 cm-1. Strong asymmetric and symmetric stretching vibrations for the nitro group around 1500-1550 cm-1 and 1300-1350 cm-1, respectively.
Expected Mass Spectrometry:
-
This compound: A prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to its molecular weight.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine. This method offers excellent control over regioselectivity and provides a clear, scalable route to this important synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this synthesis in a laboratory setting.
References
An In-depth Technical Guide to the Chemical Properties of 5-Nitropyridine-2,4-diamine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Nitropyridine-2,4-diamine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and theoretical principles to offer a robust predictive profile. This guide covers the synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications of this compound, providing valuable insights for its use as a versatile building block in the synthesis of novel bioactive molecules.[1][2][3]
Introduction
Pyridines are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and bioactive molecules.[1][2] The introduction of a nitro group to the pyridine ring, creating nitropyridines, further enhances their utility as precursors in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the ring for various chemical transformations.[1][3] this compound, with its unique arrangement of two amino groups and a nitro group on a pyridine core, presents a compelling scaffold for the development of novel therapeutic agents. The amino groups provide sites for further functionalization, while the nitro group can be a key pharmacophore or a precursor to an amino group, enabling the synthesis of a diverse range of derivatives.
This guide aims to provide a detailed technical resource for scientists, outlining the expected chemical behavior and properties of this compound to facilitate its application in research and drug discovery.
Synthesis and Structural Elucidation
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of substituted nitropyridines. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor.
Proposed Synthesis Workflow
A logical and experimentally viable approach to synthesize this compound would likely start from a readily available precursor like 2,4-dichloro-5-nitropyridine. The chlorine atoms on this molecule are susceptible to nucleophilic displacement by amines.
Experimental Protocol: Synthesis of this compound
-
Step 1: Ammonolysis of 2,4-dichloro-5-nitropyridine. In a sealed pressure vessel, dissolve 2,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or isopropanol.
-
Step 2: Introduction of Ammonia. Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonium hydroxide.
-
Step 3: Reaction Conditions. Heat the mixture to a temperature between 100-150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a sealed vessel is crucial to maintain a high concentration of ammonia and to prevent its evaporation at elevated temperatures. The temperature is elevated to overcome the activation energy for the nucleophilic aromatic substitution. The choice of solvent is important to ensure the solubility of the reactants.
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound via ammonolysis.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by comparison with its pyrimidine analog, 5-nitropyrimidine-2,4-diamine. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Predicted Value for this compound | Data for 5-Nitropyrimidine-2,4-diamine |
| Molecular Formula | C₅H₆N₄O₂ | C₄H₅N₅O₂ |
| Molecular Weight | 154.13 g/mol | 155.12 g/mol [4] |
| Appearance | Expected to be a yellow to orange solid | --- |
| Melting Point | >200 °C (with decomposition) | --- |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | Soluble in polar solvents[5] |
| pKa | Estimated to have two pKa values due to the two amino groups and the pyridine nitrogen. The amino groups would be weakly basic, and the pyridine nitrogen's basicity would be significantly reduced by the electron-withdrawing nitro group. | --- |
Spectral Analysis
1H NMR Spectroscopy
The 1H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the amine protons. For the closely related 5-nitropyrimidine-2,4-diamine, the 1H NMR spectrum shows a single-proton signal at 8.84 ppm for the pyrimidine ring proton and two two-proton signals for the amino groups at 7.98 ppm and 7.45 ppm.[6] Based on this, the predicted chemical shifts for this compound are as follows:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.0 - 6.5 | d |
| H-6 | ~8.0 - 8.5 | d |
| NH₂ (at C2) | ~6.5 - 7.5 | br s |
| NH₂ (at C4) | ~7.0 - 8.0 | br s |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The electron-withdrawing nitro group and the electron-donating amino groups will significantly influence the chemical shifts of the pyridine ring carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 160 |
| C-3 | ~95 - 105 |
| C-4 | ~150 - 155 |
| C-5 | ~130 - 140 |
| C-6 | ~140 - 145 |
FT-IR Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. For the related compound 2-amino-5-nitropyridine, characteristic peaks are observed for N-H and C-H stretching.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amino) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C, C=N (Aromatic Ring) | 1500 - 1600 | Stretching |
| N-O (Nitro) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) | Stretching |
| N-H (Amino) | 1600 - 1650 | Bending |
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), and other characteristic fragments. The fragmentation of related compounds like 2,4-dichloro-5-nitropyridine is driven by the presence of the nitro group and the halogen atoms.[8]
Diagram of Predicted Mass Spectrometry Fragmentation:
Caption: Predicted fragmentation pathway for this compound.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The amino groups are nucleophilic and can undergo various reactions.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 5-position strongly activates the 2- and 4-positions for nucleophilic attack. While the amino groups are not good leaving groups, their presence influences the reactivity of the ring.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, Sn/HCl, or Na₂S₂O₄. This transformation is a key step in the synthesis of triaminopyridine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems like purines and pteridines.
Experimental Protocol: Reduction of this compound
-
Step 1: Dissolution. Dissolve this compound in a suitable solvent like ethanol or acetic acid.
-
Step 2: Addition of Reducing Agent. Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Step 3: Hydrogenation. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Step 4: Monitoring and Work-up. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Step 5: Isolation. Remove the solvent under reduced pressure to obtain the crude pyridine-2,4,5-triamine.
Reactions of the Amino Groups
The amino groups at the 2- and 4-positions are nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be converted to other functional groups.
Potential Applications in Drug Development
The 2,4-diaminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. The addition of a nitro group at the 5-position, as in this compound, opens up new avenues for the design of potent and selective therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors feature a diaminopyrimidine or diaminopyridine core. The amino groups can form key hydrogen bond interactions with the hinge region of the kinase active site.
-
Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs. The nitro group can be reduced in anaerobic bacteria to form reactive nitrogen species that are toxic to the cell.
-
Precursor for Fused Heterocycles: As mentioned earlier, the reduction of the nitro group to an amine provides a route to triaminopyridines, which are versatile building blocks for the synthesis of purine and pteridine analogs. These fused heterocyclic systems are present in a wide range of biologically active molecules, including antiviral and anticancer agents.[6]
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially when heated. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.
Conclusion
This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its predicted chemical properties, including its synthesis, spectral characteristics, and reactivity. The insights presented herein are intended to facilitate further research and application of this versatile molecule in the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Nitropyridine-2,4-diamine (CAS: 2586-99-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropyridine-2,4-diamine, identified by the CAS number 2586-99-4, is a pivotal chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core substituted with two amino groups and a nitro group, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors for anti-cancer therapies. Furthermore, this document provides in-depth analytical methodologies for its characterization and essential safety and handling protocols to ensure its proper use in a research and development setting.
Introduction: The Strategic Importance of this compound
The pyridine ring is a ubiquitous and privileged scaffold in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] The strategic functionalization of this core structure is a cornerstone of modern medicinal chemistry. This compound emerges as a compound of interest due to the presence of both electron-donating amino groups and a potent electron-withdrawing nitro group. This electronic arrangement not only influences the reactivity of the pyridine ring but also provides multiple points for synthetic modification.
The amino groups can serve as nucleophiles or be readily modified, while the nitro group can be reduced to an amine, opening up further avenues for derivatization. This inherent versatility makes this compound a valuable building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.[2][3] Its application is particularly notable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 2586-99-4 | N/A |
| Molecular Formula | C₅H₆N₄O₂ | N/A |
| Molecular Weight | 154.13 g/mol | N/A |
| Appearance | Typically a solid at room temperature | [2] |
| Solubility | Soluble in polar solvents | [2] |
| Reactivity | The amino and nitro groups enable participation in nucleophilic substitutions and coupling reactions. | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While various methods for the synthesis of nitropyridines exist[5][6], a common conceptual pathway involves the nitration of a suitably protected diaminopyridine precursor.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of a related compound, 2-amino-5-bromo-3-nitropyridine, which illustrates the key chemical transformations involved.[7]
Step 1: Bromination of 2-Aminopyridine
-
Dissolve 2-aminopyridine in a suitable solvent.
-
Slowly add a brominating agent (e.g., bromine) while maintaining a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Isolate the 2-amino-5-bromopyridine product by filtration and wash with a suitable solvent.
Step 2: Nitration of 2-Amino-5-bromopyridine
-
In a flask equipped with a stirrer and thermometer, and cooled in an ice bath, add concentrated sulfuric acid.
-
Slowly add the 2-amino-5-bromopyridine from Step 1, ensuring the temperature does not exceed 5°C.[7]
-
Add concentrated nitric acid dropwise while maintaining the low temperature.[7]
-
Stir the reaction mixture at low temperature for a specified period, followed by stirring at room temperature and then gentle heating (e.g., 50-60°C) to ensure complete reaction.[7]
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.[7]
-
Filter, wash, and dry the resulting 2-amino-5-bromo-3-nitropyridine.
Step 3: Reduction of the Nitro Group (Conceptual for Analogue Synthesis) To arrive at a diaminopyridine structure, a subsequent reduction of the nitro group would be necessary. This can be achieved using various reducing agents, such as iron powder in the presence of an acid.[7]
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of oncology.
Precursor for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, kinase inhibitors have become a major class of anti-cancer drugs. This compound provides a scaffold for the development of potent and selective kinase inhibitors. For instance, imidazo[4,5-b]pyridine derivatives, which can be synthesized from 2-amino-3-nitropyridine intermediates, have shown high selectivity for Aurora-A kinase, a key regulator of mitosis that is often overexpressed in tumors.[8]
Caption: Synthesis and mechanism of action of kinase inhibitors derived from this compound.
Building Block for Other Heterocyclic Scaffolds
Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a variety of other heterocyclic systems with potential therapeutic applications. These include pyrimido[5,4-d]pyrimidines, which have also been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The ability to generate diverse molecular frameworks from a single, readily available intermediate is a significant advantage in drug discovery programs.
Analytical Methodologies
Accurate characterization of this compound is crucial for quality control and for confirming the identity of synthesized material. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the five carbon atoms in the pyridine ring. The carbons attached to the nitrogen atoms and the nitro group will exhibit characteristic downfield shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.[1]
-
Electron Ionization (EI-MS): This hard ionization technique will likely show a prominent molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is expected to involve the loss of the nitro group (NO₂) and potentially cleavage of the pyridine ring.[12]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 155.[12]
Safety and Handling
Proper handling of this compound is essential to ensure the safety of laboratory personnel. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related nitropyridine and aminopyridine compounds can provide guidance.[13][14][15]
Hazard Identification
Based on analogous compounds, this compound should be considered:
-
Harmful if swallowed. [14]
-
A potential skin and eye irritant. [13]
-
May cause respiratory irritation. [14]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.
Handling and Storage
-
Avoid inhalation of dust and contact with skin and eyes.[13]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound (CAS: 2586-99-4) is a strategically important chemical intermediate that plays a vital role in the synthesis of complex heterocyclic molecules for drug discovery and development. Its versatile reactivity, stemming from the presence of both amino and nitro functional groups on a pyridine core, makes it a valuable precursor for a range of therapeutic agents, most notably kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in advancing pharmaceutical research.
References
- 1. whitman.edu [whitman.edu]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Nitropyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds. When functionalized with specific substituents, this heterocyclic core can be fine-tuned to interact with a myriad of biological targets. This guide focuses on a particularly intriguing derivative: 5-Nitropyridine-2,4-diamine. The strategic placement of two electron-donating amino groups and a potent electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, bestowing upon it distinct chemical properties and a high potential for applications in drug discovery, particularly in the realm of kinase inhibitors. This document serves as a comprehensive technical resource, delving into the nuanced details of its molecular structure, synthesis, and characterization, to empower researchers in their quest for novel therapeutics.
Molecular Architecture and Physicochemical Landscape
This compound, with the chemical formula C₅H₆N₄O₂, is a small molecule with a calculated molecular weight of approximately 154.13 g/mol .[1][2] Its structure is characterized by a central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key to its reactivity and biological potential lies in the specific arrangement of its functional groups:
-
Amino Groups (-NH₂): Positioned at carbons 2 and 4, these groups are strong electron-donating groups through resonance. They increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to their location.
-
Nitro Group (-NO₂): Located at carbon 5, this is a powerful electron-withdrawing group, both through induction and resonance. It significantly reduces the electron density of the aromatic ring.
This "push-pull" electronic configuration creates a molecule with a significant dipole moment and distinct regions of electrophilicity and nucleophilicity, making it a versatile building block in organic synthesis.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O₂ | [1][2] |
| Molecular Weight | 154.13 g/mol | [1][2] |
| CAS Number | 2586-99-4 | [2] |
| Appearance | Expected to be a crystalline solid, likely yellow or orange due to the nitro-aromatic system. | |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. |
Strategic Synthesis: The Nitration of 2,4-Diaminopyridine
The most direct and logical synthetic route to this compound is the electrophilic nitration of the commercially available precursor, 2,4-diaminopyridine. The amino groups are activating and ortho-, para-directing. Therefore, the incoming nitro group is directed to the positions ortho and para to the amino groups. The 5-position is para to the 2-amino group and ortho to the 4-amino group, making it the most sterically accessible and electronically favorable position for nitration.
Causality Behind Experimental Choices
A successful nitration requires careful control of reaction conditions to achieve regioselectivity and prevent unwanted side reactions, such as over-nitration or degradation of the starting material.
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is critical to prevent the formation of dinitrated byproducts and to ensure the stability of the aminopyridine ring, which can be susceptible to oxidation under harsh conditions.
-
Reaction Quenching and Product Isolation: The reaction is quenched by pouring the acidic mixture onto ice, which serves to rapidly cool the reaction and dilute the strong acids. The product, being a weak base, will be protonated in the acidic solution. Neutralization with a base (e.g., ammonium hydroxide or sodium carbonate) is then performed to deprotonate the product, causing it to precipitate out of the aqueous solution.
Experimental Workflow: A Step-by-Step Protocol
Caption: A typical workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2,4-Diaminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ammonium Hydroxide (28-30%) or Sodium Carbonate
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-diaminopyridine in an excess of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,4-diaminopyridine. Maintain the internal temperature of the reaction below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Neutralization and Precipitation: Slowly and carefully add a base (e.g., concentrated ammonium hydroxide) to the acidic solution until the pH is neutral or slightly basic. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Unambiguous Characterization: Spectroscopic Analysis
The definitive identification and confirmation of the molecular structure of this compound rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: The pyridine ring of this compound has two protons. The proton at C-3 (between the two amino groups) and the proton at C-6 (adjacent to the nitrogen and C-5 nitro group) will appear as distinct signals, likely singlets or narrow doublets depending on coupling. The strong electron-withdrawing effect of the nitro group is expected to shift the signal of the C-6 proton significantly downfield.
-
Amino Protons: The protons of the two amino groups will likely appear as two separate broad singlets. Their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding.
-
-
¹³C NMR:
-
The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the nitro group (C-5) will be significantly deshielded and appear at a high chemical shift. The carbons attached to the amino groups (C-2 and C-4) will be shielded and appear at lower chemical shifts.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational bands expected for this compound include:
-
N-H Stretching: Two or more sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.
-
NO₂ Stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1360 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
N-H Bending: A bending vibration for the amino groups is expected around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 154.13). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as fragmentation of the pyridine ring.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold, a close relative of the 2,4-diaminopyridine core, is a well-established pharmacophore in the design of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The Rationale for Kinase Inhibition
Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's activity. The 2,4-diaminopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.
Logical Progression in Drug Design
Caption: A logical workflow for the development of kinase inhibitors based on the this compound scaffold.
The amino groups at positions 2 and 4 of this compound can be readily functionalized to introduce various substituents. This allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a specific kinase target. The nitro group, while contributing to the electronic properties, can also serve as a handle for further chemical modifications, for instance, through its reduction to an amino group, which can then be further derivatized.
Conclusion and Future Directions
This compound represents a molecule of significant interest for researchers in drug discovery and organic synthesis. Its unique electronic structure, arising from the interplay of electron-donating and -withdrawing groups on a privileged pyridine scaffold, makes it a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has provided a comprehensive overview of its molecular structure, a logical and detailed synthetic protocol, and a predictive analysis of its spectroscopic characterization. As our understanding of the molecular drivers of disease deepens, the strategic application of versatile and tunable scaffolds like this compound will undoubtedly play a pivotal role in the future of medicine.
References
- 1. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-Nitropyridine-2,4-diamine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Nitropyridine-2,4-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and theoretical spectroscopic data for this compound, offering a foundational understanding for its identification and characterization. In the absence of extensive peer-reviewed experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and data from analogous structures to present a robust analytical framework. We will explore predicted data for Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C), and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols and interpretive insights.
Introduction and Structural Clarification
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the functionalities imparted by its amino and nitro groups on the pyridine scaffold. A critical point of clarification is the distinction between the pyridine and pyrimidine analogues. The user's query specifically requests data for the pyridine derivative. It is important to note that the pyrimidine analogue, 5-Nitropyrimidine-2,4-diamine (CAS 18620-73-0), is more commonly documented.[1][2] This guide will focus exclusively on the pyridine structure.
The strategic placement of two electron-donating amino groups and one electron-withdrawing nitro group on the pyridine ring creates a molecule with unique electronic and chemical properties, making spectroscopic analysis essential for confirming its structure and purity.
Molecular Structure
The chemical structure of this compound is presented below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [3] |
| Molecular Weight | 154.13 g/mol | [3] |
| CAS Number | 2586-99-4 | N/A |
| Appearance | Predicted to be a yellow or orange solid | N/A |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule.[4] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted IR Absorption Bands
For this compound, the following characteristic absorption bands are predicted:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two sharp to medium bands |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Weak to medium bands |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium to strong band |
| 1600 - 1475 | C=C and C=N Stretch | Pyridine Ring | Multiple sharp bands |
| 1550 - 1490 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong, sharp band |
| 1360 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong, sharp band |
| 850 - 750 | C-H Out-of-plane Bend | Aromatic C-H | Strong bands |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The two strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches are also key identifiers for this molecule.
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
This protocol is a reliable method for obtaining a high-quality IR spectrum of a solid sample.[5]
Materials:
-
This compound sample (~10-20 mg)
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Agate mortar and pestle (optional, if sample is not a fine powder)
-
Salt plates (KBr or NaCl)
-
Pipette or dropper
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: Place a small amount of the solid sample in a clean, dry vial. Add a few drops of the volatile solvent to completely dissolve the solid.
-
Film Casting: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and evaporated.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the spectrum according to the instrument's software instructions. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator to prevent moisture absorption.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[4]
¹H NMR Spectroscopy
Principles: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
δ 8.0-8.5 ppm (1H, singlet): This signal is predicted for the proton at the C6 position (H6). Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom. It is expected to be a singlet as it has no adjacent protons.
-
δ 7.0-7.5 ppm (2H, broad singlet): This signal is likely from the amino group at the C4 position. The protons of amine groups are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
δ 6.5-7.0 ppm (1H, singlet): The proton at the C3 position (H3) is expected in this region. The electron-donating amino groups at positions 2 and 4 will shield this proton, shifting it upfield relative to other aromatic protons.
-
δ 6.0-6.5 ppm (2H, broad singlet): This signal is predicted for the amino group at the C2 position.
¹³C NMR Spectroscopy
Principles: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is highly dependent on its electronic environment.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
δ 155-160 ppm (C2 and C4): The carbons directly attached to the amino groups are expected to be significantly shielded and appear in this region.
-
δ 145-150 ppm (C6): This carbon is adjacent to the ring nitrogen and is expected to be deshielded.
-
δ 135-140 ppm (C5): The carbon bearing the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the -NO₂ group.
-
δ 105-110 ppm (C3): This carbon is shielded by the two adjacent amino groups and is expected to appear at a relatively upfield chemical shift for an aromatic carbon.
Experimental Protocol for NMR Spectroscopy
This protocol is a standard procedure for preparing and acquiring high-quality NMR spectra.[7][8]
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated NMR solvent (e.g., DMSO-d₆)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Shimming and Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe to the correct frequency for the nucleus being observed.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[11]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154 . This corresponds to the molecular weight of this compound.
-
Key Fragmentation Pathways:
-
Loss of NO₂ (m/z = 108): A common fragmentation for nitroaromatic compounds is the loss of the nitro group (46 Da). This would result in a significant peak at m/z 108.
-
Loss of NO (m/z = 124): Loss of a nitric oxide radical (30 Da) is another possible fragmentation pathway.
-
Loss of HCN (from the ring): Pyridine rings can undergo fragmentation by losing hydrogen cyanide (27 Da), leading to smaller fragment ions.
-
Experimental Protocol for Mass Spectrometry (EI-MS)
This protocol outlines the general steps for analyzing a solid sample using a mass spectrometer with an electron ionization source.[12][13]
Materials:
-
This compound sample (~1 mg)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Vial
-
GC-MS or a direct insertion probe MS system
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduction into the MS:
-
Via GC (if applicable): If using a GC-MS, inject the sample solution into the gas chromatograph. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Via Direct Insertion Probe: If using a direct insertion probe, apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source of the mass spectrometer.
-
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| IR | 3450-3300 cm⁻¹ (N-H), 1550-1490 cm⁻¹ (asymm N-O), 1360-1300 cm⁻¹ (symm N-O) |
| ¹H NMR | δ 8.0-8.5 (1H, s, H6), δ 7.0-7.5 (2H, br s, NH₂), δ 6.5-7.0 (1H, s, H3), δ 6.0-6.5 (2H, br s, NH₂) |
| ¹³C NMR | δ 155-160 (C2, C4), δ 145-150 (C6), δ 135-140 (C5), δ 105-110 (C3) |
| MS (EI) | m/z 154 (M⁺), 108 ([M-NO₂]⁺), 124 ([M-NO]⁺) |
Conclusion
The spectroscopic characterization of this compound is crucial for its unambiguous identification and for ensuring its purity in research and development settings. This guide provides a foundational framework based on established spectroscopic principles for what to expect in the IR, NMR, and mass spectra of this compound. The provided protocols offer standardized, reliable methods for obtaining this critical data. While predicted data serves as an excellent guide, it is imperative that these theoretical values are confirmed with experimentally obtained spectra for definitive structural elucidation and quality control.
References
- 1. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 3. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
The Reactivity Landscape of 2,4-Diamino-5-nitropyridine: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 2,4-diamino-5-nitropyridine, a crucial heterocyclic compound in medicinal and materials chemistry. The guide explores the molecule's electronic structure and its influence on various reaction pathways, including electrophilic and nucleophilic aromatic substitution, as well as reactions involving its amino and nitro functional groups. Detailed experimental protocols, mechanistic insights, and data are presented to offer researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical scaffold.
Introduction: The Significance of 2,4-Diamino-5-nitropyridine
2,4-Diamino-5-nitropyridine is a substituted pyridine derivative of significant interest in synthetic chemistry. Its unique arrangement of electron-donating amino groups and a powerful electron-withdrawing nitro group on the electron-deficient pyridine ring creates a complex and versatile reactivity profile. This makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of pharmaceuticals and advanced materials. Understanding the interplay of these functional groups is key to predicting and controlling its chemical behavior.
Molecular Structure and Electronic Properties
The reactivity of 2,4-diamino-5-nitropyridine is governed by the electronic effects of its substituents. The two amino (-NH₂) groups at positions 2 and 4 are strong activating groups; they donate electron density to the aromatic ring through resonance. Conversely, the nitro (-NO₂) group at position 5 is a potent deactivating group, withdrawing electron density via both resonance and inductive effects. The pyridine ring nitrogen itself is inherently electron-withdrawing. This push-pull electronic system results in specific sites on the ring being either electron-rich or electron-poor, dictating the regioselectivity of various reactions.
Caption: Electronic influences on the 2,4-diamino-5-nitropyridine ring.
Importance in Medicinal Chemistry
Substituted diaminopyridines are privileged structures in drug discovery. The specific functional groups on 2,4-diamino-5-nitropyridine allow it to serve as a scaffold for building molecules that can interact with biological targets. The reduction of the nitro group, for instance, yields 2,4,5-triaminopyridine, a key precursor for synthesizing purine analogs and other heterocyclic systems with potential therapeutic applications.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. However, the powerful electron-donating effects of the two amino groups in 2,4-diamino-5-nitropyridine significantly increase the electron density of the ring, making SEAr feasible.
Activating and Deactivating Effects
The directing effects of the substituents are crucial for predicting the outcome of SEAr reactions.
-
Amino Groups (-NH₂): As strong activating groups, they direct incoming electrophiles to the ortho and para positions.[1] The C2-amino group directs to C3, and the C4-amino group directs to C3 and C5.
-
Nitro Group (-NO₂): This is a strong deactivating group and a meta-director.[1]
-
Combined Effect: The C3 position is strongly activated by both amino groups. The C5 position is activated by the C4-amino group but is already substituted and deactivated by the nitro group. Therefore, the C3 position is the most probable site for electrophilic attack.
Halogenation
Halogenation is a typical example of an electrophilic aromatic substitution reaction. Due to the high activation of the ring by the amino groups, these reactions can often proceed under mild conditions without a Lewis acid catalyst.
2.2.1. Mechanistic Insights
The mechanism follows the general pathway for SEAr.[2] The electrophile (e.g., Br⁺ from Br₂) is attacked by the electron-rich π-system of the pyridine ring, preferentially at the C3 position. This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. A base then removes the proton from the C3 position, restoring aromaticity and yielding the substituted product.
2.2.2. Detailed Experimental Protocol for Bromination
This protocol outlines a representative procedure for the bromination of 2,4-diamino-5-nitropyridine.
-
Dissolution: Dissolve 2,4-diamino-5-nitropyridine (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise to the stirred mixture.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 3-bromo-2,4-diamino-5-nitropyridine.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strong electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for functionalizing this scaffold.[3][4]
The Role of the Nitro Group in Ring Activation
The nitro group at the C5 position activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C4 and C6).[5] This activation occurs because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3] While the C4 position has an amino group, which is a poor leaving group, SNAr reactions can be relevant on precursors like 2,4-dichloro-5-nitropyridine, where substitution occurs preferentially at the C4 position.[5] In the case of 2,4-diamino-5-nitropyridine itself, SNAr might involve displacement of the nitro group under specific conditions, a reaction seen in other nitropyridine systems.[6]
Reactions with Amines
While direct displacement of the amino groups is difficult, studies on related systems like 6-alkoxy-4-chloro-5-nitropyrimidines have shown that sequential SNAr reactions can occur where an amine first displaces a better leaving group (like chloride) and then, under the same mild conditions, displaces an alkoxy group.[7] This highlights the high activation provided by the nitro group.
3.2.1. Tabulated Summary of Representative SNAr Reactions
The following table summarizes SNAr reactions on a closely related and highly reactive precursor, 2,4-dichloro-5-nitropyridine, to illustrate the typical conditions and regioselectivity.
| Nucleophile | Reagents & Conditions | Major Product | Reference |
| Amine (e.g., Cyclopentylamine) | Amine (1.0 eq), TEA (2.0 eq), Anhydrous CH₃CN, rt | 2-Chloro-N-cyclopentyl-5-nitropyridin-4-amine | [3] |
| Alkoxide (e.g., Sodium Methoxide) | Na (1.1 eq), Methanol, Reflux | 2-Chloro-4-methoxy-5-nitropyridine | [5] |
| Thiol (e.g., Benzylthiol) | BnSH, K₂CO₃, DMF, Heat | 2-Methyl-3-(benzylthio)-5-nitropyridine (from 2-methyl-3,5-dinitropyridine) | [6] |
Reactions of the Amino Groups
The two amino groups can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and Schiff base formation.
Diazotization and Subsequent Reactions
Diazotization involves treating a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[8] These salts are versatile intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction.
Caption: General workflow for diazotization and Sandmeyer reaction.
4.1.1. Detailed Experimental Protocol for Diazotization
This protocol describes a general procedure for forming a diazonium salt, which must be used immediately in subsequent reactions.
-
Acidic Solution: Suspend 2,4-diamino-5-nitropyridine (1.0 eq) in a solution of concentrated hydrochloric acid and water in a flask. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (2.2 eq) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt solution is typically indicated by a change in color.
-
Subsequent Reaction: Immediately use the resulting cold diazonium salt solution for the next step (e.g., adding it to a solution of a copper(I) salt for a Sandmeyer reaction).
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is one of the most important transformations of 2,4-diamino-5-nitropyridine. This reaction produces 2,4,5-triaminopyridine, a highly valuable building block.
Common Reducing Agents and Conditions
Several methods can be employed for this reduction, with the choice of reagent depending on factors like scale, functional group tolerance, and desired purity.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is a clean and efficient method.
-
Metal/Acid Reduction: Systems like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are classic and effective methods.
-
Sodium Dithionite (Na₂S₂O₄): This is a mild reducing agent often used for reducing nitroso groups, and can also be effective for nitro groups.[9]
Synthesis of 2,4,5-Triaminopyridine
The product, 2,4,5-triaminopyridine, is a key intermediate for synthesizing purines, pteridines, and other fused heterocyclic systems that are often investigated as potential therapeutic agents.
5.2.1. Detailed Experimental Protocol for Nitro Reduction with SnCl₂
-
Setup: In a round-bottom flask, suspend 2,4-diamino-5-nitropyridine (1.0 eq) in concentrated hydrochloric acid.
-
Reagent Addition: Cool the mixture in an ice bath. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated HCl portion-wise, keeping the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, or until TLC analysis shows complete consumption of the starting material.
-
Basification: Cool the reaction mixture again in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate the tin salts. The pH should be adjusted to >10.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate or chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4,5-triaminopyridine. The product is often sensitive to air and light and should be used promptly or stored under an inert atmosphere.
Conclusion
2,4-Diamino-5-nitropyridine exhibits a rich and predictable reactivity profile shaped by the interplay of its electron-donating and electron-withdrawing substituents. The electron-rich C3 position is primed for electrophilic attack, while the nitro group activates the ring for potential nucleophilic substitutions and serves as a precursor to a third amino group via reduction. The amino groups themselves provide handles for further functionalization through diazotization and other standard amine chemistries. This versatility makes 2,4-diamino-5-nitropyridine a powerful and strategic starting material for the synthesis of complex, high-value molecules in the fields of medicinal chemistry and materials science.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
"physical properties of 5-Nitropyridine-2,4-diamine"
An In-depth Technical Guide to the Physical Properties of 5-Nitropyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups and a nitro group.[1] As a derivative of pyrimidine, a core structure in many biologically active molecules, this compound holds potential interest for medicinal chemistry and drug development.[1][2] Its structural features—hydrogen bond donors (amino groups), a hydrogen bond acceptor (nitro group and pyridine nitrogen), and an aromatic system—suggest possible interactions with biological targets. A thorough understanding of its physical properties is a critical first step in its evaluation for any pharmaceutical application, as these properties govern its behavior in formulation, delivery, and physiological environments.
This guide provides a detailed overview of the key physical properties of this compound. Recognizing that experimental data for this specific molecule is limited in publicly accessible literature, we present not only the available computed data but also provide comprehensive, field-proven experimental protocols for the determination of these essential parameters. This approach is designed to empower researchers to generate reliable data and make informed decisions in their development pipelines.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are the bedrock of its pharmaceutical profile. Below is a summary of the known and predicted properties for this compound.
| Property | Data | Source |
| Molecular Formula | C₄H₅N₅O₂ | [2][3] |
| Molecular Weight | 155.12 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | [1] |
| Melting Point | Data not available. A related compound, 2-Amino-5-nitropyridine, melts at 186-188 °C. | [4][5] |
| Solubility | Predicted to have solubility in polar solvents. A related compound, 2-Amino-5-nitropyridine, has a reported aqueous solubility of 1.6 g/L. | [1][5] |
| pKa (Acid Dissociation Constant) | Data not available. A predicted pKa for the related 2-Amino-5-nitropyridine is 2.82. | [4][5] |
Experimental Determination of Physical Properties
The following sections provide detailed, self-validating experimental protocols for determining the critical physical properties of this compound. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range.[6] The choice of a slow heating rate (1-2°C per minute) near the expected melting point is crucial for achieving thermal equilibrium between the sample, the heating block, and the thermometer, thus ensuring an accurate measurement.[6]
Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation:
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Place a calibrated digital thermometer into the designated port.[9]
-
-
Measurement:
-
Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting point. This saves time in the subsequent, more accurate measurements.
-
Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.[6]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is T1-T2.
-
Repeat the measurement with fresh samples until consistent results are obtained.
-
Logical Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability.[10] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature). The choice of analysis method (e.g., HPLC-UV) must be specific and sensitive enough to accurately quantify the compound at its saturation concentration.[10]
Experimental Protocol: Equilibrium Shake-Flask Method
-
System Preparation:
-
Equilibration:
-
Add an excess amount of solid this compound to vials containing the prepared buffers. The excess solid is crucial to ensure saturation.
-
Seal the vials and agitate them using a shaker or rotator.
-
To establish the time to equilibrium, take samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[13] Equilibrium is reached when the concentration of the dissolved compound remains constant over several consecutive time points.
-
-
Sample Separation and Analysis:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Withdraw a sample from the supernatant.
-
Immediately separate the solid from the liquid phase via centrifugation or by using a syringe filter (e.g., 0.22 µm PVDF) to prevent undissolved particles from inflating the result.[10]
-
Accurately dilute the clarified filtrate with a suitable mobile phase.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Perform the measurement in triplicate for each pH condition.[13]
-
Logical Workflow for Solubility Determination
Caption: Shake-flask method for equilibrium solubility.
pKa Determination
Expertise & Experience: The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding.[14] For pyridine derivatives, which are basic, potentiometric titration is a robust and widely used method.[15] This technique involves monitoring pH changes as a titrant (an acid) is added to the sample solution. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the protonated and non-protonated species are in equal concentration.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Prepare a solution of this compound (e.g., 1 mM) in water or a suitable co-solvent if aqueous solubility is low.
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[15]
-
Prepare a standardized solution of a strong acid titrant, such as 0.1 M HCl.
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring to ensure homogeneity.
-
Add the 0.1 M HCl titrant in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[15]
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV vs. V); the peak of this curve corresponds to the equivalence point.
-
Perform a minimum of three titrations to ensure reliability and report the average pKa with the standard deviation.[15]
-
Logical Workflow for Potentiometric pKa Determination
Caption: Potentiometric titration workflow for pKa.
Conclusion
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4214-76-0 | CAS DataBase [m.chemicalbook.com]
- 5. believechemical.com [believechemical.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
Diaminonitropyridines: A Comprehensive Technical Review of Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminonitropyridines represent a versatile class of heterocyclic compounds characterized by a pyridine ring substituted with two amino groups and at least one nitro group. The precise arrangement of these functional groups profoundly influences their chemical, physical, and biological properties, leading to a diverse range of applications. This technical guide provides an in-depth review of the synthesis, characterization, and key applications of diaminonitropyridine isomers, with a focus on their roles as energetic materials and their emerging potential in medicinal chemistry. Detailed synthetic protocols, comparative property analysis, and an exploration of their structure-activity relationships are presented to serve as a valuable resource for researchers in the field.
Introduction: The Diaminonitropyridine Core
The pyridine scaffold is a ubiquitous motif in both natural products and synthetic compounds, valued for its unique electronic and structural characteristics. The introduction of both electron-donating amino groups and electron-withdrawing nitro groups onto this ring system creates a class of compounds with highly tunable properties. The number and position of the nitro groups, in particular, dramatically alter the molecule's electron density, stability, and reactivity. This push-pull electronic effect is central to the utility of diaminonitropyridines in various scientific domains.
While numerous isomers of diaminonitropyridines are possible, this guide will focus on the most studied and impactful derivatives, exploring the subtle yet significant differences that arise from their distinct substitution patterns.
Synthesis of Diaminonitropyridine Isomers
The synthetic strategies for accessing diaminonitropyridines are diverse and isomer-specific, often involving multi-step sequences that require careful control of reaction conditions to achieve the desired regioselectivity.
Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNPy)
One of the most well-studied diaminonitropyridines, 2,6-diamino-3,5-dinitropyridine, is a key precursor for various energetic materials. A common synthetic approach starts from the readily available 2,6-diaminopyridine.[1]
Diagram: Synthesis of 2,6-Diamino-3,5-dinitropyridine
Caption: General synthetic scheme for 2,6-Diamino-3,5-dinitropyridine.
A systematic investigation into the preparation of DADNPy has been conducted to optimize the synthesis route, temperature, solvent, time, and reactant ratios for potential scale-up.[2]
Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)
The N-oxide derivative of DADNPy, ANPyO, exhibits enhanced energetic properties and thermal stability. Its synthesis typically involves the N-oxidation of a diaminopyridine precursor followed by nitration. One reported method utilizes 2,6-diaminopyridine as the starting material, which undergoes a two-step process of nitration and subsequent N-oxidation, achieving an overall yield of 75%.[3] An alternative, multi-step synthesis involving acetylation, N-oxidation, nitration, and hydrolysis has also been described.[3]
Synthesis of Other Diaminonitropyridine Isomers
The synthesis of other isomers often requires different starting materials and strategic functional group manipulations.
-
2,4-Diamino-5-nitropyrimidine: The synthesis of this pyrimidine analog has been explored, highlighting the interest in this class of compounds.[4]
-
4,6-Diamino-5-nitropyrimidine: This isomer is commercially available and its synthesis has been documented.[5][6]
-
2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine: These compounds are important precursors for the synthesis of various diaminonitropyridine derivatives. Their synthesis from 2-aminopyridine via nitration with a mixed acid of HNO₃-H₂SO₄ and subsequent rearrangement has been studied.[7]
Experimental Protocol: Synthesis of 2,6-Diamino-3,5-dinitropyridine (Representative Protocol)
This protocol is a generalized representation based on established literature.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool the flask in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2,6-diaminopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is then collected by filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to yield the purified 2,6-diamino-3,5-dinitropyridine.
Physicochemical Properties and Characterization
The properties of diaminonitropyridines are heavily dependent on their isomeric form. A comparative analysis of their key physicochemical characteristics is crucial for understanding their behavior and potential applications.
Thermal Properties
The thermal stability of diaminonitropyridines is a critical parameter, especially for their application as energetic materials. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine decomposition temperatures and thermal behavior. For instance, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) exhibits a high exothermic peak at 365°C on its DSC curve, indicating significant thermal stability.[3]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of diaminonitropyridine isomers.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern on the pyridine ring.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino groups and the asymmetric and symmetric stretches of the nitro groups.[10][11]
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is influenced by the conjugation and the nature of the substituents.[10][11]
Table 1: Comparative Properties of Selected Diaminonitropyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| 2,6-Diamino-3,5-dinitropyridine | C₅H₅N₅O₄ | 199.13 | >300 | Precursor for energetic materials.[2] |
| 2,6-Diamino-3,5-dinitropyridine-1-oxide | C₅H₅N₅O₅ | 215.13 | 365 (decomp.) | High thermal stability, energetic material.[3] |
| 4,6-Diamino-5-nitropyrimidine | C₄H₅N₅O₂ | 155.12 | >300 | Commercially available building block.[5][6] |
Note: Data is compiled from various sources and should be considered representative. Exact values may vary based on experimental conditions and purity.
Applications of Diaminonitropyridines
The unique properties of diaminonitropyridines have led to their exploration in two primary fields: energetic materials and medicinal chemistry.
Energetic Materials
The high nitrogen content and the presence of nitro groups make many diaminonitropyridine derivatives potent energetic materials. Their thermal stability and insensitivity to impact and friction are highly desirable properties for modern explosives and propellants. 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) is a notable example, exhibiting a detonation velocity of 7000 m·s⁻¹ (at a density of 1.50 g·cm⁻³) and good sensitivity characteristics.[3] The synthesis and characterization of such compounds are of significant interest in the field of materials science and defense.[1]
Potential in Medicinal Chemistry
While the exploration of diaminonitropyridines in drug discovery is still in its nascent stages, the broader class of nitropyridines has been recognized for its potential in pharmaceutical development.[12][13][14] The nitro group can act as a bioisostere for other functional groups and can be a key pharmacophoric element.
Diagram: Structure-Activity Relationship Logic
Caption: Relationship between structure, properties, and biological activity.
Although specific studies on the cytotoxicity of diaminonitropyridines are limited, research on related dihydropyridine and other nitrogen-containing heterocyclic compounds has demonstrated cytotoxic effects against various cancer cell lines.[15][16][17] The evaluation of diaminonitropyridine derivatives for their potential as anticancer, antibacterial, or antiviral agents presents a promising avenue for future research.[18][19][20] The structural similarities to other biologically active pyrimidines and pyridines suggest that these compounds could interact with various biological targets.[4][21]
Future Perspectives
The field of diaminonitropyridines holds considerable promise for further exploration. In the realm of energetic materials, the synthesis and characterization of novel isomers and derivatives could lead to the development of next-generation materials with superior performance and safety profiles. From a medicinal chemistry standpoint, a systematic screening of a diverse library of diaminonitropyridine compounds against various biological targets is warranted. Understanding their cytotoxicity profiles and mechanisms of action could unveil new therapeutic leads.[22][23] The continued development of efficient and scalable synthetic routes will be crucial for advancing research in both of these exciting areas.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4,6-DIAMINO-5-NITROPYRIMIDINE [sobekbio.com]
- 6. 4,6-Diamino-5-nitropyrimidine | C4H5N5O2 | CID 231144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. lehigh.edu [lehigh.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. Cytotoxic effects of digalloyl dimer procyanidins in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. neuroquantology.com [neuroquantology.com]
- 21. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Technical Guide to the Research Applications of 5-Nitropyridine-2,4-diamine: A Versatile Scaffold for Modern Drug Discovery and Materials Science
An In-depth Technical Guide
Executive Summary
The pyridine nucleus is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] When functionalized with amino and nitro groups, as in 5-Nitropyridine-2,4-diamine, the resulting scaffold possesses a unique combination of electronic properties and reactive handles that make it an exceptionally valuable starting point for chemical innovation. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine core, while the two amino groups provide crucial hydrogen-bonding capabilities and sites for synthetic elaboration.[2] This guide, intended for researchers and drug development professionals, explores the scientifically-grounded potential of this compound. We will delve into its primary application as a precursor for potent and selective kinase inhibitors, a secondary role in the development of novel functional materials, and other emerging research avenues. This document provides not only the scientific rationale but also actionable experimental workflows and detailed protocols to empower scientists to harness the potential of this versatile chemical entity.
Core Chemical Attributes and Synthetic Rationale
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridine ring substituted with two electron-donating amino (-NH₂) groups at positions 2 and 4, and a potent electron-withdrawing nitro (-NO₂) group at position 5. This specific arrangement creates a molecule with a significant dipole moment and a rich potential for diverse chemical interactions.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | PubChem[3] |
| Molecular Weight | 154.13 g/mol | PubChem[3] |
| Hydrogen Bond Donors | 2 (from two -NH₂ groups) | --- |
| Hydrogen Bond Acceptors | 5 (2 from -NO₂, 2 from -NH₂, 1 from pyridine N) | --- |
| XLogP3 | -0.3 | PubChem[3] |
The amino groups serve as excellent hydrogen bond donors, a critical feature for molecular recognition in biological systems, particularly for binding to the ATP-binding pocket of kinases. The nitro group, beyond its strong electronic influence, acts as a versatile synthetic handle; it can be readily reduced to an amino group, providing a new site for functionalization and diversification of a chemical library.[4]
Synthesis Overview
While specific, optimized synthesis routes for this compound are not extensively published, its preparation can be inferred from established methodologies for related nitropyridines. A common approach involves the regioselective nitration of a pre-functionalized diaminopyridine precursor. The conditions for such reactions, typically involving a mixture of nitric and sulfuric acid, must be carefully controlled to achieve the desired isomer.[5] An alternative strategy involves the selective reduction of a dinitro-aminopyridine. For instance, the synthesis of the related 5-nitropyridine-2,3-diamine has been achieved with 100% yield by the selective reduction of 3,5-Dinitropyridin-2-amine using an aqueous ammonium sulfide solution.[6]
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[7] The 2,4-diaminopyrimidine scaffold, a close structural relative of diaminopyridine, is a well-established hinge-binding motif that has led to the discovery of numerous potent kinase inhibitors.[7][8] The potential for this compound to serve as a foundational building block for novel CDK inhibitors is therefore exceptionally high.
Scientific Rationale: The Hinge-Binding Motif
Kinases utilize ATP for phosphorylation. Small molecule inhibitors often function by competing with ATP for its binding site. A key interaction within this site is the formation of hydrogen bonds with the "hinge region" of the kinase. The 2,4-diamino-substituted heterocyclic core is perfectly pre-organized to form two or three critical hydrogen bonds with the backbone amides of this hinge region, effectively anchoring the inhibitor in the active site. The remainder of the molecule can then be elaborated to occupy adjacent hydrophobic pockets, conferring both potency and selectivity. Derivatives of 2,4-diaminopyrimidine have demonstrated potent inhibitory activity against CDK2, CDK6, and CDK9, validating this approach.[9][10][11]
Experimental Workflow: Kinase Inhibitor Discovery Cascade
A systematic approach is required to advance a starting scaffold from a mere concept to a viable lead compound. The following workflow outlines the critical stages, emphasizing the iterative nature of drug discovery, where data from later stages informs the design of new and improved compounds.
Caption: A typical workflow for kinase inhibitor discovery.
Detailed Protocol: In Vitro CDK2/Cyclin E1 Inhibition Assay
This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against CDK2/Cyclin E1, a key regulator of the cell cycle.
Principle: The assay measures the amount of ADP produced by the kinase reaction. As kinase activity is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is inversely proportional to kinase inhibition.
Materials:
-
CDK2/Cyclin E1, active enzyme (e.g., SignalChem, Cat# C11-10G)
-
Kinase Substrate (e.g., Histone H1)
-
ATP, 10 mM solution
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Test Compound (this compound derivative), 10 mM in DMSO
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 1 mM.
-
Transfer 1 µL of each dilution into the wells of the 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution in Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Assay Buffer. The final concentration of ATP should be close to its K_m for the enzyme (e.g., 10 µM).
-
Add 5 µL of the 2X enzyme solution to each well (except "no enzyme" controls).
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final volume is 11 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., Tecan Spark or equivalent).
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Scientist's Note (Causality): The choice of an ATP concentration near the K_m is critical. It ensures the assay is sensitive to competitive inhibitors. Performing the assay in 384-well plates with low volumes minimizes the consumption of expensive reagents like the kinase enzyme, making it suitable for high-throughput screening of a compound library.
Application in Materials Science
The unique electronic structure of this compound also positions it as a valuable building block for functional organic materials.[12]
Rationale: Nonlinear Optical (NLO) Materials and Metal Complexes
The molecule contains electron-donating amino groups and an electron-withdrawing nitro group linked by a conjugated π-system (the pyridine ring). This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation with light, a key requirement for second-order NLO properties.[13] Materials with strong NLO responses are essential for technologies like optical data storage and frequency doubling of lasers.[14] Furthermore, the nitrogen atoms of the pyridine ring and amino groups are excellent ligands for coordinating with metal ions, enabling the synthesis of metal-organic complexes or coordination polymers with potentially interesting photophysical or catalytic properties.[13]
Experimental Workflow: Synthesis and Characterization of a Novel Material
Caption: Workflow for material synthesis and characterization.
Detailed Protocol: Solvothermal Synthesis of a Coordination Complex
Objective: To synthesize a coordination complex of this compound with Zinc(II) nitrate.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Preparation: In a glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Mixing: Slowly add the metal salt solution to the ligand solution while stirring. Stir the resulting mixture for 30 minutes at room temperature.
-
Autoclave Sealing: Transfer the final solution into the Teflon liner of the autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the sealed autoclave in a programmable oven. Heat the oven to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Product Isolation:
-
Carefully open the autoclave in a fume hood.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals sequentially with small portions of DMF and then ethanol.
-
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
-
Characterization: Characterize the final product using FT-IR spectroscopy to confirm coordination, powder X-ray diffraction (PXRD) to check phase purity, and thermal gravimetric analysis (TGA) to assess thermal stability. If suitable single crystals are obtained, perform SC-XRD for definitive structure determination.
Scientist's Note (Causality): The slow cooling step in the solvothermal process is crucial for promoting the growth of high-quality single crystals suitable for X-ray diffraction. Using a high-boiling point solvent like DMF allows for reaction temperatures above the normal boiling point of many solvents, which can overcome kinetic barriers and lead to the formation of thermodynamically stable crystalline products.
Other Potential Research Applications
The versatile nature of the this compound scaffold suggests its utility beyond kinase inhibitors and materials science.
-
Antibacterial Agents: The diaminopyrimidine core is famously found in the antibacterial drug Trimethoprim, which inhibits dihydrofolate reductase.[15] New derivatives of this compound could be synthesized and screened for activity against bacterial pathogens, with the nitro group offering a unique electronic and steric profile compared to existing drugs.
-
Radiolabeled Compounds: The nitro group can be selectively reduced to an amine. This newly formed amine can then be acylated or alkylated with moieties containing a radionuclide (e.g., ¹⁸F or ¹¹C). This makes this compound a potential precursor for developing novel PET (Positron Emission Tomography) imaging agents for oncology or neuroscience applications.[16]
Conclusion and Future Outlook
This compound represents a high-potential, yet underexplored, chemical scaffold. Its intrinsic properties—a proven heterocyclic core, hydrogen-bonding capabilities, and versatile synthetic handles—make it an ideal starting point for discovery campaigns. The most immediate and promising application lies in the development of novel kinase inhibitors for oncology, leveraging the well-understood principles of hinge-binding interactions. Concurrently, its "push-pull" electronic structure warrants investigation in the field of materials science for NLO applications. Future research should focus on developing efficient and scalable syntheses of the core molecule and its derivatives, followed by systematic screening in diverse biological and materials-characterization assays to fully unlock its scientific potential.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. oaji.net [oaji.net]
- 15. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Stability and Storage of 5-Nitropyridine-2,4-diamine
This guide provides an in-depth analysis of the critical parameters governing the chemical stability and optimal storage of 5-Nitropyridine-2,4-diamine. While specific, peer-reviewed stability studies on this exact molecule are not extensively available in public literature, this document synthesizes established principles from analogous nitroaromatic and pyridine-based compounds to provide authoritative, field-proven recommendations for researchers, scientists, and drug development professionals. The insights herein are grounded in chemical first principles and supported by data from structurally related molecules.
Executive Summary: The Chemical Profile of this compound
This compound is a heterocyclic aromatic amine characterized by a pyridine ring functionalized with two amino (-NH₂) groups and a nitro (-NO₂) group. This unique combination of electron-donating (amino) and strongly electron-withdrawing (nitro) groups dictates its reactivity, potential instability, and, consequently, its handling and storage requirements. The pyridine backbone itself is a relatively stable aromatic system, but the attached functional groups are the primary sites for potential degradation. Understanding the interplay of these groups is paramount for maintaining the compound's integrity.
Core Chemical Structure and Inferred Reactivity
To understand stability, one must first understand the structure. The arrangement of functional groups on the pyridine ring creates a molecule with specific electronic characteristics that are predictive of its degradation pathways.
Caption: Chemical structure of this compound.
The primary points of potential reactivity are:
-
The Nitro Group (-NO₂): Highly susceptible to reduction, which can be initiated by light (photoreduction), heat, or reducing agents. The electron-withdrawing nature of this group also makes the aromatic ring electron-deficient, influencing its reactivity.
-
The Amino Groups (-NH₂): Prone to oxidation. The lone pair of electrons on the nitrogen atoms can be attacked by oxidizing agents. Their basicity also means they can react with acids.
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity to the molecule and can be a site for N-oxidation.
Predicted Degradation Pathways
Based on the chemistry of related compounds, several degradation pathways can be hypothesized for this compound under stress conditions. The electron-withdrawing properties of the nitro group generally make nitroaromatic compounds resistant to oxidative degradation, but other pathways are likely.[1]
Hydrolytic Degradation
While the pyridine ring is stable, extreme pH conditions could potentially lead to the hydrolysis of the amino groups, although this is generally less common than oxidative or photolytic degradation.
Oxidative Degradation
Oxidizing agents, such as peroxides, can pose a significant threat. A study on the related compound 3,4-diaminopyridine showed that it degrades in the presence of hydrogen peroxide to form products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[2] This suggests that both the amino groups and the pyridine nitrogen are susceptible to oxidation. For this compound, oxidation could lead to the formation of N-oxides or potentially the degradation of the amino groups.
Photodegradation
Nitroaromatic compounds are often light-sensitive.[3] UV or visible light can provide the energy to excite the nitro group, leading to photoreduction or other radical-mediated degradation pathways. This is a critical consideration for both storage and handling.
Thermal Decomposition
At elevated temperatures, nitroaromatic compounds can decompose.[4] Thermal stress can lead to the cleavage of the C-NO₂ bond. In the presence of oxygen, combustion can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[5][6]
Caption: Hypothesized degradation pathways for this compound.
Recommended Storage and Handling Protocols
Given the inferred chemical sensitivities, a rigorous and cautious approach to storage and handling is essential to preserve the integrity of this compound. These recommendations are synthesized from safety data sheets of analogous compounds.[7][8][9][10][11][12][13]
Storage Conditions
The primary goal is to mitigate exposure to energy sources (heat, light) and reactive chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, controlled environment (2-8 °C recommended for long-term storage). | Minimizes the rate of thermal degradation. |
| Light | Store in an amber or opaque, tightly sealed container.[7][14] Protect from direct sunlight. | Prevents photolytic degradation, a common pathway for nitroaromatics.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidative degradation from atmospheric oxygen. |
| Moisture | Store in a dry, desiccated environment.[9][10][15] | Prevents potential hydrolysis and moisture-mediated degradation. |
| Container | Use tightly closed, compatible containers (e.g., glass).[7][9][10][11][12][13][15][16] | Prevents contamination and exposure to air and moisture. |
Chemical Incompatibilities
To prevent hazardous reactions, this compound should be stored segregated from the following:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates) - Risk of vigorous or explosive reaction.[5][7]
-
Strong Acids: (e.g., nitric acid, sulfuric acid) - Can react with the basic amino groups and pyridine nitrogen.[7]
-
Strong Bases: May catalyze degradation pathways.
-
Reducing Agents: Can reduce the nitro group, altering the chemical identity of the compound.
Handling Procedures
Safe handling is crucial not only for compound stability but also for personnel safety.
-
Ventilation: Always handle in a well-ventilated area or a certified laboratory chemical fume hood.[8][10][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Static Discharge: For bulk quantities, prevent the build-up of static electricity, as fine powders can be explosive.[10] Use grounded equipment.[12][14]
-
Spills: In case of a spill, absorb with an inert, dry material and place it in an appropriate container for hazardous waste disposal.[8]
Experimental Workflow: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation (or stress testing) study is the most direct and scientifically valid approach. This involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products.
Objective
To identify the likely degradation products and pathways, and to develop a stability-indicating analytical method.
Experimental Design
Caption: Workflow for a forced degradation study of this compound.
Detailed Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Draw samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours). For thermal and photostability, dissolve the solid in the solvent before analysis. Neutralize the acid and base samples before injection if necessary.
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase (e.g., water/acetonitrile with a modifier like formic acid).
-
Use a UV detector to quantify the parent compound and any new peaks that appear.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of the degradation products, which is crucial for structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound under each condition.
-
Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Propose the degradation pathway based on the identified structures.
-
This self-validating system not only reveals the compound's vulnerabilities but also provides the necessary data to develop a robust analytical method capable of separating the active ingredient from its potential impurities and degradants.
Conclusion
The stability and storage of this compound are governed by its susceptibility to oxidation, photolysis, and thermal decomposition, stemming from the reactive nature of its amino and nitro functional groups. While direct stability data is sparse, a conservative approach based on analogous compounds dictates that it should be stored in a cool, dark, dry, and inert environment, away from incompatible chemicals. For definitive stability profiling, a forced degradation study is strongly recommended. Adherence to these guidelines will ensure the long-term integrity of the compound for research and development applications.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4214-76-0 | CAS DataBase [m.chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. fishersci.com [fishersci.com]
Methodological & Application
"experimental protocol for 5-Nitropyridine-2,4-diamine synthesis"
Application Note: Synthesis of 5-Nitropyridine-2,4-diamine
Document ID: AN-SPN-2401 Revision: 1.0 Issued: January 4, 2026
Subject: Experimental Protocol for the Synthesis of this compound
For: Researchers, scientists, and drug development professionals.
Abstract: Following a comprehensive search of established chemical literature and databases, a specific, validated, and reproducible experimental protocol for the direct synthesis of this compound could not be located. The synthesis of nitropyridine derivatives, particularly through the electrophilic nitration of aminopyridines, is a well-documented field; however, a detailed procedure for the selective nitration of 2,4-diaminopyridine at the C5-position is not readily available in the public domain literature accessed.
This document outlines the theoretical basis for such a synthesis, discusses the challenges based on analogous reactions, and provides a general framework for the necessary safety precautions when handling the chemical classes involved. It is intended to guide expert researchers in the development of a potential synthetic route, rather than to provide a validated, step-by-step protocol.
Introduction and Scientific Rationale
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its combination of a nitro functional group (an electron-withdrawing group and hydrogen bond acceptor) and two amino groups (electron-donating groups and hydrogen bond donors). This substitution pattern makes it a versatile scaffold for creating more complex molecules.
The most chemically intuitive approach to its synthesis is the direct electrophilic nitration of the commercially available precursor, 2,4-diaminopyridine.
Reaction Causality: In the electrophilic aromatic substitution of a pyridine ring, the existing substituents dictate the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺).
-
Amino Groups (-NH₂): The two amino groups at the C2 and C4 positions are powerful activating, ortho, para-directing groups.
-
Pyridine Nitrogen: The ring nitrogen is a deactivating group.
Considering the directing effects of the two amino groups, the C3 and C5 positions are the most electronically activated sites for electrophilic attack. The C5 position is sterically less hindered than the C3 position (which is situated between the two amino groups), making it the most probable site for nitration. However, the high reactivity of diaminopyridines can lead to challenges.
Key Challenges and Alternative Approaches
Based on literature for similar compounds, several challenges must be anticipated:
-
Over-Nitration: The highly activated ring may be susceptible to dinitration.
-
Side Reactions: Oxidation of the amino groups by the strong nitrating agents can occur.
-
Isomer Formation: While C5 is the predicted major product, formation of the C3-nitro isomer is possible.[1]
-
Reaction Control: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and ensure selectivity.[2]
When direct nitration of aminopyridines is problematic, alternative strategies often involve:
-
Protecting Groups: Acetylating the amino groups to form acetamides moderates their activating effect and protects them from oxidation. The nitro group is introduced, followed by hydrolysis to remove the protecting groups.[1]
-
Synthesis from a Pre-functionalized Ring: Building the target molecule from a pyridine ring that already contains a nitro group or a suitable precursor group at the desired position.
Environment, Health, and Safety (EHS) Precautions
This section is critical. The development of any protocol involving these reagents requires strict adherence to safety standards. The following is a general guide based on the hazards of the chemical classes involved.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[3]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors or toxic dust.
-
Nitrating Agents: Mixtures of concentrated nitric acid and sulfuric acid are extremely corrosive, powerfully oxidizing, and react violently with many organic materials. Prepare nitrating mixtures by adding nitric acid slowly to sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid.
-
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and may be thermally unstable or shock-sensitive. They should be handled with care, and appropriate measures for quenching the reaction and handling the product must be in place.[4]
-
Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) and a Class B fire extinguisher readily available.
Hypothetical Experimental Framework
The following is a theoretical, non-validated framework that a qualified research chemist would use as a starting point for developing a specific protocol.
Step 1: Preparation of Nitrating Mixture
-
A mixture of concentrated sulfuric acid (98%) and fuming nitric acid (>90%) would be prepared, typically in a 1:1 to 2:1 v/v ratio of H₂SO₄:HNO₃.[5]
-
The sulfuric acid would be pre-chilled in an ice/salt bath, and the nitric acid would be added dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.
Step 2: Dissolution of Starting Material
-
2,4-Diaminopyridine would be dissolved in a suitable solvent, most likely concentrated sulfuric acid, in a separate flask cooled in an ice bath. This protonates the amino groups, forming the less reactive ammonium salts and preventing unwanted side reactions.
Step 3: Nitration Reaction
-
The pre-formed nitrating mixture would be added dropwise to the solution of 2,4-diaminopyridine sulfate.
-
Critical Parameter: The temperature must be rigorously controlled, likely between 0 °C and 25 °C, to maximize selectivity and minimize decomposition.[3]
-
The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 4: Reaction Quench and Isolation
-
Upon completion, the reaction mixture would be quenched by pouring it slowly and carefully onto a large volume of crushed ice with vigorous stirring. This precipitates the product and dilutes the strong acids.
-
The acidic aqueous solution would then be neutralized carefully with a base (e.g., aqueous ammonia or sodium carbonate solution) to precipitate the free amine product.
-
The resulting solid would be collected by vacuum filtration and washed with cold water.
Step 5: Purification and Characterization
-
The crude product would likely require purification, for which recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography would be the primary methods.
-
The final product's identity and purity would be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy.
-
Melting Point Analysis.
-
Visualization of a Proposed Workflow
The following diagram illustrates a logical workflow for the development and execution of the synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion for Protocol Development
While the synthesis of this compound via direct nitration of 2,4-diaminopyridine is theoretically sound, the absence of a published, validated protocol necessitates that any attempt to perform this reaction be treated as a research and development project. Significant optimization of reaction conditions—including temperature, reagent stoichiometry, and reaction time—would be required to achieve a safe and efficient synthesis with acceptable yield and purity. Researchers should proceed with extreme caution, beginning with microscale experiments to establish safety parameters before scaling up.
References
- 1. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
5-Nitropyridine-2,4-diamine: A Versatile Precursor for Advanced Synthesis
Introduction: The Strategic Importance of the 5-Nitropyridine-2,4-diamine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring and its derivatives are privileged scaffolds due to their presence in a vast array of biologically active compounds. Among these, this compound emerges as a highly valuable, yet underexplored, synthetic precursor. Its unique electronic and structural features, characterized by the electron-withdrawing nitro group and two nucleophilic amino groups, offer a versatile platform for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and key considerations for its effective use in research and development.
The strategic placement of the nitro group at the 5-position significantly influences the reactivity of the pyridine ring, activating it for further functionalization. The two amino groups at positions 2 and 4 provide convenient handles for a variety of chemical transformations, including cross-coupling reactions and cyclizations. This trifunctional nature allows for a modular and divergent approach to the synthesis of compound libraries, making it an attractive starting material for structure-activity relationship (SAR) studies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its successful application in the laboratory.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound (Predicted) | 5-Nitropyrimidine-2,4-diamine | 2-Amino-5-nitropyridine |
| CAS Number | 29879-11-2 | 18620-73-0 | 4214-76-0 |
| Molecular Formula | C₅H₆N₄O₂ | C₄H₅N₅O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 154.13 g/mol | 155.12 g/mol [1] | 139.11 g/mol |
| Appearance | Yellow to orange solid (predicted) | - | Yellow solid |
| Melting Point | >200 °C (decomposes) (predicted) | - | 186-188 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in other organic solvents. | - | Soluble in hot water, ethanol, and acetone. |
Safety and Handling:
This compound, like many nitroaromatic compounds, should be handled with care. While specific toxicity data for this compound is limited, data from analogous compounds suggest that it may be harmful if swallowed, inhaled, or absorbed through the skin. It is also likely to be an irritant to the eyes, skin, and respiratory tract.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air and seek medical attention if you feel unwell.
-
If swallowed: Rinse mouth and seek immediate medical attention.
Synthetic Protocols: Harnessing the Potential of this compound
The synthesis of this compound can be approached through several routes. A common strategy involves the nitration of a pre-existing diaminopyridine scaffold. The following protocol is a representative example based on established methodologies for the nitration of aminopyridines.
Protocol 1: Synthesis of this compound via Nitration of 2,4-Diaminopyridine
This protocol describes a potential method for the synthesis of this compound. It is based on the general principle of electrophilic nitration of an activated pyridine ring.
Materials:
-
2,4-Diaminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 2,4-diaminopyridine to concentrated sulfuric acid at 0 °C (ice bath). Stir the mixture until all the solid has dissolved.
-
Nitration: Cool the solution to -5 to 0 °C. Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The rate of addition should be carefully controlled to prevent a runaway reaction.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.
-
Neutralization and Filtration: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The precipitated solid is then collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water to remove any residual acid and inorganic salts. Dry the product under vacuum.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.
-
Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it rapidly cools the mixture to stop the reaction and dilutes the strong acid, facilitating the precipitation of the product which is less soluble in the aqueous medium.
References
The Strategic Application of 5-Nitropyridine-2,4-diamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is perpetual. Among these, the pyridine ring is a well-established privileged structure, present in a significant percentage of FDA-approved drugs.[1] The strategic functionalization of this core heterocycle is paramount to modulating its physicochemical properties and biological activity. 5-Nitropyridine-2,4-diamine has emerged as a particularly valuable building block in this context. Its unique electronic and structural features, namely the presence of two nucleophilic amino groups and an electron-withdrawing nitro group, render it a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. We will delve into the causality behind experimental choices, provide detailed protocols, and present data that underscore the potential of this scaffold in drug discovery.
Chemical Properties and Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dominated by the interplay between the amino and nitro groups. The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the amino groups on the pyridine ring can be selectively functionalized.
The two amino groups at the C2 and C4 positions exhibit differential reactivity, which can be exploited for selective substitution. This differential reactivity allows for a stepwise functionalization approach, enabling the synthesis of unsymmetrically substituted diaminopyridine derivatives.
Core Application: A Scaffold for Kinase Inhibitors
A primary application of the this compound scaffold is in the design and synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine core is a well-known "hinge-binding" motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region.
Cyclin-Dependent Kinase (CDK) Inhibitors
The 2,4-diaminopyrimidine scaffold has been extensively utilized in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[2] While direct synthesis from this compound is not explicitly detailed in the provided results, the structure-activity relationship (SAR) studies of numerous 2,4-diaminopyrimidine-based CDK inhibitors provide a clear blueprint for its potential application.[2][3]
Application Notes and Protocols
This section provides detailed protocols for the synthesis and functionalization of this compound, drawing upon established methodologies for similar compounds.
Protocol 1: Synthesis of N-Substituted-5-nitropyridine-2,4-diamine via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the selective N-alkylation of this compound. The differential reactivity of the two amino groups often allows for regioselective substitution under controlled conditions.
Rationale: This reaction leverages the enhanced nucleophilicity of one amino group over the other, often influenced by steric and electronic factors. The choice of solvent and base is critical to control the reaction rate and selectivity.
Workflow Diagram:
Caption: Synthetic workflow for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., 2-bromoethanol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reduction of the Nitro Group to an Amino Group
The nitro group in N-substituted-5-nitropyridine-2,4-diamine derivatives can be readily reduced to a primary amine, providing a key intermediate for further functionalization, such as amide bond formation or sulfonylation.
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[4] The choice of catalyst and solvent is important to ensure complete conversion without affecting other functional groups.
Workflow Diagram:
Caption: Workflow for nitro group reduction.
Materials:
-
N-substituted-5-nitropyridine-2,4-diamine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-substituted-5-nitropyridine-2,4-diamine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or pressurized vessel) at room temperature for 2-8 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired triamine derivative, which can often be used in the next step without further purification.
Data Presentation: Biological Activity of Diaminopyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 14g | HPK1 | 0.15 | [5] |
| Compound 22 | CDK7 | 7.21 | [2] |
| Compound 3g | CDK2 | 83 | [3] |
| Compound 3c | CDK9 | 65 | [3] |
| Compound A12 | FAK | 130 (A549 cells) | [6] |
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for medicinal chemistry. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, making it an ideal starting point for the synthesis of diverse compound libraries. The demonstrated success of the 2,4-diaminopyrimidine scaffold in the development of potent kinase inhibitors underscores the significant potential of this compound in this and other therapeutic areas. Future work in this field will likely focus on exploring novel substitution patterns, developing more efficient and selective synthetic methodologies, and expanding the biological targets for compounds derived from this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
"5-Nitropyridine-2,4-diamine in the synthesis of heterocyclic compounds"
Application Note & Protocols
Topic: 5-Nitropyridine-2,4-diamine in the Synthesis of Fused Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized pyridine derivative that serves as a powerful building block in synthetic organic and medicinal chemistry. Its strategic value arises from the unique arrangement of its functional groups:
-
Vicinal Diamines (C2 and C4): The two amino groups are positioned as potent nucleophiles, perfectly situated for annulation reactions to construct fused ring systems. This arrangement is key to forming bicyclic heterocycles of significant biological interest.
-
Electron-Withdrawing Nitro Group (C5): The nitro group profoundly influences the molecule's reactivity. It activates the pyridine ring, modulates the basicity and nucleophilicity of the amino groups, and provides a synthetic handle for further transformations, such as reduction to an amine, enabling the synthesis of more complex structures.
This combination makes this compound an ideal precursor for synthesizing aza-analogs of biologically crucial scaffolds like purines and pteridines.[1][2] Purine and pteridine derivatives are ubiquitous in nature and medicine, exhibiting a vast range of activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] By replacing a carbon atom in the pyrimidine ring with a nitrogen atom, isosteric pyridine-based analogs can be created, offering novel intellectual property and potentially altered pharmacological profiles, such as improved selectivity or metabolic stability.
This document provides detailed protocols for leveraging this compound to synthesize two important classes of fused heterocycles: imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines.
Critical Safety & Handling Precautions
-
Hazard Profile: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Causes skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[8][9]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid dust generation.[9] Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8]
Section 1: Synthesis of Imidazo[4,5-b]pyridine Analogs (Purine Isosteres)
The construction of an imidazole ring fused to the pyridine core yields imidazo[4,5-b]pyridines, which are structural isosteres of purines.[2] The most direct method for this transformation is an acid-catalyzed cyclization with a one-carbon electrophile, analogous to the classical Traube purine synthesis.[4][10][11] This reaction involves the sequential formylation of one amino group, followed by an intramolecular cyclodehydration to form the fused imidazole ring.
General Reaction Scheme: Imidazo[4,5-b]pyridine Formation
Caption: Synthesis of the imidazo[4,5-b]pyridine core via cyclization.
Protocol 1: Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridin-5-amine
This protocol describes a general procedure adapted from the Traube synthesis for the cyclization of a diamine using formic acid.[10]
Materials:
-
This compound
-
Formic Acid (98-100%)
-
Ammonium Hydroxide solution (e.g., 28-30%)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 6.5 mmol).
-
Reagent Addition: Carefully add 15 mL of 98-100% formic acid to the flask.
-
Cyclization: Heat the reaction mixture to reflux (oil bath temperature ~110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system). The reaction is typically complete within 4-6 hours.
-
Causality Note: Formic acid serves as both the solvent and the electrophilic C1 source. The high temperature is necessary to drive the final, energy-intensive cyclodehydration step.
-
-
Work-up - Removal of Acid: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice.
-
Neutralization and Precipitation: Place the beaker in an ice bath and, with stirring, slowly add concentrated ammonium hydroxide solution until the pH of the mixture is ~7-8. A precipitate should form.
-
Expert Insight: The neutralization must be done slowly and with cooling, as the acid-base reaction is highly exothermic. A basic pH ensures the product, which is weakly basic, is in its free-base form and thus minimally soluble in water.
-
-
Isolation: Stir the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold ethanol (1 x 15 mL) to remove residual salts and impurities.
-
Drying: Dry the product under vacuum to a constant weight. The resulting 7-nitro-3H-imidazo[4,5-b]pyridin-5-amine is typically a solid. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.
Section 2: Synthesis of Pyrazino[2,3-b]pyridine Analogs (Pteridine Isosteres)
Fusing a pyrazine ring to the pyridine core generates pyrazino[2,3-b]pyridines, which are direct isosteres of pteridines, a privileged scaffold in medicinal chemistry.[1][12] This is readily achieved through a condensation reaction between the vicinal diamines of the starting material and an α-dicarbonyl compound, a transformation known as the Isay reaction in pyrimidine chemistry.[13]
General Reaction Scheme: Pyrazino[2,3-b]pyridine Formation
Caption: Synthesis of the pyrazino[2,3-b]pyridine core via condensation.
Protocol 2: Synthesis of 2,3-Disubstituted 6-Nitropyrazino[2,3-b]pyridin-8-amines
This protocol provides a general method for the condensation of this compound with various α-dicarbonyl compounds.
Materials:
-
This compound
-
α-Dicarbonyl compound (see table below)
-
Ethanol (absolute) or Glacial Acetic Acid
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (e.g., 1.0 g, 6.5 mmol) in a suitable solvent (20-30 mL of ethanol or glacial acetic acid).
-
Expert Insight: Ethanol is a common choice, but glacial acetic acid can catalyze the imine formation and subsequent cyclization, potentially leading to faster reaction times or higher yields for less reactive dicarbonyls.
-
-
Reagent Addition: Add the α-dicarbonyl compound (1.0-1.1 equivalents) to the mixture. If the dicarbonyl is a solid, it can be added directly. If it is an aqueous solution (like glyoxal), it should be added dropwise.
-
Condensation Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the dicarbonyl.[3][14]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 30-60 minutes. The product often precipitates directly from the reaction mixture.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (the same as used for the reaction), followed by cold water to remove any residual acid or starting materials.
-
Drying: Dry the purified product under vacuum.
Table 1: Common α-Dicarbonyl Reagents and Corresponding Products
| α-Dicarbonyl Reagent | Structure (R-CO-CO-R') | R, R' Substituents on Product |
| Glyoxal (40% in H₂O) | H-CO-CO-H | R=H, R'=H |
| 2,3-Butanedione (Diacetyl) | CH₃-CO-CO-CH₃ | R=CH₃, R'=CH₃ |
| Benzil | Ph-CO-CO-Ph | R=Phenyl, R'=Phenyl |
| Phenylglyoxal | Ph-CO-CO-H | R=Phenyl, R'=H |
General Experimental & Analytical Workflow
A robust experimental plan ensures reproducibility and conclusive results. The following workflow is standard for the syntheses described above.
Caption: Standard workflow from synthesis to final product analysis.
Conclusion
This compound stands out as a valuable and versatile platform for the synthesis of nitrogen-rich fused heterocyclic compounds. The protocols detailed herein provide reliable and scalable methods for accessing imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines, which are important isosteres of purines and pteridines. The straightforward nature of these cyclocondensation reactions, coupled with the potential for further functionalization via the nitro group, opens extensive opportunities for scaffold diversification in drug discovery and materials science.
References
- 1. Synthesis and in vitro evaluation of pteridine analogues as monoamine oxidase B and nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Reactions of heterocyclic chemistry | PPTX [slideshare.net]
- 12. ijfmr.com [ijfmr.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
High-Purity Isolation of 5-Nitropyridine-2,4-diamine: A Guide to Purification Strategies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 5-Nitropyridine-2,4-diamine is a pivotal heterocyclic building block in medicinal chemistry and materials science. The stringent purity requirements for its use in downstream applications, such as active pharmaceutical ingredient (API) synthesis, necessitate robust and validated purification protocols. This guide provides a comprehensive overview of effective purification techniques, including recrystallization, acid-base extraction, and column chromatography. Detailed, step-by-step protocols are presented alongside the scientific rationale for experimental choices, troubleshooting guides, and methods for purity verification. This document is intended to equip researchers with the expertise to isolate this compound at high purity, ensuring the reliability and reproducibility of their scientific endeavors.
Introduction: The Importance of Purity
This compound is a highly functionalized aromatic compound featuring two basic amine groups and an electron-withdrawing nitro group. This unique electronic and structural arrangement makes it a valuable precursor for the synthesis of complex molecular architectures. However, these same functional groups present distinct challenges during purification. The compound's high polarity, basicity, and potential for thermal or pH-mediated degradation require carefully selected purification strategies.
Impurities, such as regioisomers from nitration, unreacted starting materials, or synthetic by-products, can have a profound impact on subsequent reactions, leading to lower yields, difficult-to-separate side products, and compromised biological activity in drug candidates. Therefore, achieving a purity level of >99% is often a critical, non-negotiable prerequisite for its use.
A Note on Nomenclature: The principles and protocols described herein are broadly applicable to related structures, such as the isomeric 5-nitropyrimidine-2,4-diamine, which is also a common synthetic intermediate.[1][2] While the physical properties may differ slightly, the chemical logic governing the purification remains consistent.
Physicochemical Profile
Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy. The presence of two amine groups and a nitro group makes the molecule highly polar and capable of extensive hydrogen bonding.
Table 1: Physicochemical Properties of 5-Nitropyrimidine-2,4-diamine (Data for the closely related pyrimidine analog is provided for reference due to its wider characterization)
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [1] |
| Molecular Weight | 155.12 g/mol | [1] |
| Appearance | Typically a yellow to orange crystalline powder | [3] |
| Melting Point | 345-350 °C | [4] |
| Solubility | Soluble in polar solvents like DMSO and DMF; sparingly soluble in water and alcohols.[2] | |
| pKa (Predicted) | 2.82 ± 0.13 (for the analogous 2-amino-5-nitropyridine) | [3] |
A Strategic Framework for Purification
The optimal purification strategy depends on the scale of the synthesis and the nature of the impurities. A multi-step approach, beginning with a bulk purification technique and followed by a high-resolution method if necessary, is often the most efficient path. The initial purity of the crude material should be assessed by a rapid technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to guide the decision-making process.
Caption: A decision-making workflow for selecting the appropriate purification protocol.
Protocol I: Recrystallization for Bulk Purification
Recrystallization is the primary method for purifying solid organic compounds on a large scale.[5] It leverages the difference in solubility of the target compound in a hot solvent versus a cold solvent.[6] Impurities are ideally either completely soluble in the cold solvent or insoluble in the hot solvent.
Causality: The principle relies on the fact that crystal lattice formation is a highly specific process that tends to exclude molecules that do not fit perfectly, i.e., impurities.[5] Slow cooling is paramount as it provides the necessary time for this selective crystallization to occur, resulting in higher purity crystals.[7]
Solvent Selection: Choosing the right solvent is the most critical step.[6] For a polar molecule like this compound, polar solvents are the logical starting point.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | Good for highly polar compounds. May require a large volume. A high boiling point provides a wide temperature gradient for crystallization.[8] |
| Ethanol | 78 | High | A versatile solvent for moderately to highly polar compounds. Often used in a solvent pair with water. |
| Acetonitrile | 82 | Medium-High | Good dissolving power for many nitrogen-containing heterocycles. |
| Dimethylformamide (DMF) | 153 | High | Excellent solvent, but its high boiling point can make removal difficult. Use if other solvents fail. |
| Ethanol/Water Mix | Variable | Variable | A powerful solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity appears. Re-clarify with a drop of ethanol before cooling.[8] |
Step-by-Step Protocol:
-
Solvent Test: In a small test tube, add ~20 mg of crude material. Add the chosen solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the bulk crude material (e.g., 5.0 g) in an Erlenmeyer flask. Add the selected solvent in small portions while heating the mixture to a gentle boil (use a hot plate with a stirrer). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[6]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[8]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol II: Acid-Base Extraction for Impurity Class Separation
This technique is exceptionally effective for separating basic compounds like amines from neutral or acidic impurities.[9] It exploits the ability of the two amino groups on the pyridine ring to be protonated by an acid, forming a water-soluble salt.[10][11]
Causality: By converting the neutral, organic-soluble amine into an ionic salt, its partitioning preference is shifted dramatically from the organic phase to the aqueous phase. Neutral impurities remain in the organic layer. Subsequent neutralization of the aqueous layer with a base regenerates the neutral amine, which typically precipitates or can be extracted back into an organic solvent.[12]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
Neutral Impurity Removal: The organic layer, containing neutral impurities, can be discarded.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). The neutral this compound should precipitate as a solid.
-
Collection: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol III: High-Resolution Purification by Column Chromatography
For separating closely related impurities that are difficult to remove by other means, silica gel column chromatography is the method of choice.[13]
Causality: Separation occurs based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase.[14] Highly polar compounds, like our target molecule, interact strongly with the silica and thus move down the column more slowly. Less polar impurities will elute faster. The basicity of the amine groups can cause strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface, leading to significant peak tailing.[14] This is mitigated by adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase.[15]
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Spot the crude material on a silica gel plate and test different solvent systems (e.g., start with 95:5 DCM:Methanol). The ideal system gives the target compound an Rf value of ~0.3. Add 0.5-1% TEA to the chosen solvent system to improve spot shape.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (without TEA initially). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase (now containing 0.5-1% TEA). Collect fractions in an array of test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Purity Verification and Quality Control
No purification is complete without rigorous verification of the final product's purity and identity.
Table 3: Analytical Methods for Final Purity Assessment
| Technique | Purpose | Typical Conditions & Expected Results |
| TLC | Qualitative Purity Check | Stationary Phase: Silica Gel 60 F₂₅₄. Mobile Phase: 95:5 Dichloromethane:Methanol + 0.5% Triethylamine. Visualization: UV light (254 nm). A pure sample should show a single spot.[16] |
| HPLC | Quantitative Purity Analysis | Column: C18 reverse-phase. Mobile Phase: Isocratic or gradient of Acetonitrile and Water with 0.1% TFA. Detection: UV at a relevant wavelength (e.g., 254 nm or 320 nm). A pure sample will show a single major peak.[17] |
| ¹H NMR | Structural Confirmation | Solvent: DMSO-d₆. Expected Signals: A singlet for the aromatic proton (H6), and two broad singlets for the two different amine groups (-NH₂). The exact chemical shifts will depend on the solvent and concentration. A similar compound, 5-nitropyrimidine-2,4-diamine, shows a singlet at 8.84 ppm (H6) and two amine signals at 7.98 and 7.45 ppm.[18] |
| Mass Spec. | Molecular Weight Confirmation | Mode: Electrospray Ionization (ESI+). Expected Ion: A peak corresponding to the protonated molecule [M+H]⁺. For C₄H₅N₅O₂, the exact mass is 155.04, so the expected peak would be at m/z 156.05.[19] |
References
- 1. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
- 4. 5-Nitropyrimidine-2,4-diamine | CAS#:18620-73-0 | Chemsrc [chemsrc.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. scribd.com [scribd.com]
- 17. helixchrom.com [helixchrom.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 5-Nitropyridine-2,4-diamine for Advanced Synthesis
Abstract
5-Nitropyridine-2,4-diamine is a pivotal scaffold in medicinal chemistry and materials science, characterized by a unique electronic architecture that offers multiple avenues for chemical modification. The strategic interplay between the electron-withdrawing nitro group and the two nucleophilic amino centers dictates its reactivity, enabling a diverse range of derivatization reactions. This guide provides an in-depth exploration of the molecule's chemical behavior and offers detailed, field-proven protocols for its key transformations, including acylation, diazotization, and nitro group reduction. The methodologies are presented with a focus on mechanistic rationale, process optimization, and troubleshooting, empowering researchers to leverage this versatile building block in their synthetic campaigns.
Foundational Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from the distinct electronic properties conferred by its substituents. A thorough understanding of these effects is critical for predicting reaction outcomes and designing selective derivatization strategies.
-
Electronic Landscape : The pyridine ring nitrogen and the C5-nitro group are potent electron-withdrawing groups. They significantly lower the electron density of the aromatic system, a key factor that influences the nucleophilicity of the amino groups.
-
Differential Nucleophilicity of Amino Groups : The two primary amino groups at the C2 and C4 positions exhibit different reactivity profiles. The C2-amino group, being ortho to the deactivating nitro group, is generally considered more nucleophilic than the C4-amino group, which is para to the nitro group and experiences stronger resonance-based deactivation. This differential reactivity can be exploited for regioselective mono-functionalization under carefully controlled conditions.
-
Nitro Group as a Transformable Handle : Beyond its electronic influence, the nitro group serves as a valuable synthetic handle. Its reduction to an amino group yields 2,4,5-triaminopyridine, a precursor for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of significant interest as kinase inhibitors.[1]
Caption: Key reactive sites on the this compound scaffold.
Protocol I: Selective Acylation of Amino Groups
Acylation is one of the most fundamental derivatizations, allowing for the introduction of a wide array of functional groups that can modulate the parent molecule's solubility, steric profile, and biological activity. This protocol details a standard procedure for acylation using an acyl chloride.
Principle
The nucleophilic amino groups attack the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride, benzoyl chloride). A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion. By controlling stoichiometry and temperature, it is possible to favor mono-acylation, primarily at the more reactive C2-amino position.
Materials and Reagents
-
This compound
-
Acetyl chloride (or other acyl chloride/anhydride)
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for synthesis and work-up
Detailed Step-by-Step Protocol (for Mono-Acetylation)
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling : Cool the solution to 0 °C using an ice bath. This is crucial for controlling the reaction rate and enhancing selectivity.
-
Base Addition : Add anhydrous pyridine (1.1 eq) to the stirred solution.
-
Acylating Agent Addition : Add acetyl chloride (1.05 eq) dropwise to the reaction mixture over 10-15 minutes. A slight excess of the acylating agent ensures full conversion of the limiting reagent.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 1-3 hours.
-
Quenching : Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution to neutralize excess acid.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing : Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-(4-amino-5-nitropyridin-2-yl)acetamide.
Characterization Data (Expected)
| Derivative | Reagent | Typical Yield | ¹H NMR (DMSO-d₆, δ ppm) |
| Mono-acetyl | Acetyl Chloride | 65-80% | ~9.5 (s, 1H, NH), ~8.7 (s, 1H, Ar-H), ~7.8 (br s, 2H, NH₂), ~6.5 (s, 1H, Ar-H), ~2.1 (s, 3H, CH₃) |
| Mono-benzoyl | Benzoyl Chloride | 60-75% | Signals for benzoyl group (~7.5-8.0 ppm) and pyridine core. |
Troubleshooting
-
Problem : Formation of di-acylated product.
-
Solution : Ensure the reaction temperature is maintained at 0 °C or lower. Use no more than 1.05 equivalents of the acylating agent. A slower, dropwise addition can also improve selectivity.
-
-
Problem : Low yield or incomplete reaction.
-
Solution : Use fully anhydrous solvents and reagents, as moisture will consume the acyl chloride. Ensure the base is of high purity and added before the acylating agent.
-
Protocol II: Diazotization and Sandmeyer Reactions
Diazotization of the primary amino groups on this compound opens a gateway to a vast number of functional group interconversions. The resulting diazonium salt is a versatile intermediate that can be converted into halides, hydroxyls, and other groups.[2]
Principle
A primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HCl), at low temperatures (0-5 °C) to form a diazonium salt.[3] This intermediate is often unstable and is used immediately in a subsequent reaction, such as a copper(I)-catalyzed Sandmeyer reaction to introduce a halide. Due to the deactivating nature of the first-formed diazonium group, achieving complete bis-diazotization can be challenging and requires careful control of stoichiometry.[4]
Caption: Workflow for a Diazotization-Sandmeyer reaction sequence.
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr), concentrated
-
Ice
-
Urea (for quenching excess nitrous acid)
-
Standard laboratory glassware
Detailed Step-by-Step Protocol (for Mono-Halogenation)
-
Diazotization :
-
In a beaker, slowly add concentrated H₂SO₄ (3.0 eq) to water at 0 °C.
-
To this cold acid solution, add this compound (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Separately, prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction :
-
In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.
-
Cool the copper(I) halide solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification :
-
Pour the reaction mixture onto ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Safety Precautions
-
Diazonium salts can be explosive when isolated and dry. Always keep them in solution at low temperatures and use them immediately after preparation.
-
The reaction with sodium nitrite and strong acid produces toxic nitrogen oxides. Perform the reaction in a well-ventilated fume hood.
Protocol III: Reduction of the Nitro Group
Reducing the nitro group to a primary amine dramatically alters the molecule's properties and opens up new avenues for derivatization, particularly for constructing fused heterocyclic systems.
Principle
The nitro group is readily reduced under various conditions. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. Other methods include using reducing metals like tin (Sn) or iron (Fe) in acidic media.
Materials and Reagents
-
This compound derivative (e.g., the product from Protocol I)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® (for filtration)
Detailed Step-by-Step Protocol
-
Reaction Setup : Dissolve the nitro-pyridine starting material (1.0 eq) in MeOH in a round-bottom flask.
-
Catalyst Addition : Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Hydrogenation : Purge the flask with H₂ gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).
-
Reaction Monitoring : Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration : Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Concentration : Rinse the filter cake with additional MeOH and concentrate the combined filtrates under reduced pressure to yield the crude 2,4,5-triaminopyridine derivative. This product is often susceptible to air oxidation and may be used immediately in the next step.
References
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 5-Nitropyridine-2,4-diamine
Introduction
5-Nitropyridine-2,4-diamine is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules and functional materials. The presence of amino and nitro functionalities on the pyridine core imparts unique chemical reactivity, making it a valuable building block in drug discovery and development.[1][2] Specifically, the 2,4-diaminopyrimidine scaffold is a core structure in many kinase inhibitors and other therapeutic agents.[3][4][5][6] As demand for novel therapeutics grows, the need for robust, scalable, and safe synthetic routes to key intermediates like this compound is paramount.
This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the scale-up synthesis of this compound. Moving from bench-scale to large-scale production introduces significant challenges, including reaction control, safety, and impurity profiling. This guide addresses these challenges by detailing a well-defined protocol, explaining the rationale behind each step, and outlining critical process parameters for a successful and safe scale-up.
Reaction Mechanism and Strategic Considerations
The most direct and common route to this compound involves the electrophilic nitration of 2,4-diaminopyridine. The amino groups at the 2- and 4-positions are activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The nitration is expected to occur at the 5-position, which is para to the 2-amino group and ortho to the 4-amino group.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion.
Key Considerations for Scale-Up:
-
Exothermic Reaction: Nitration reactions are highly exothermic. Heat management is the most critical factor in a safe scale-up. Uncontrolled temperature can lead to runaway reactions and the formation of undesirable byproducts.
-
Regioselectivity: While the 5-nitro isomer is the desired product, other isomers, such as the 3-nitro derivative, can be formed. Controlling the reaction conditions is crucial to maximize the yield of the target compound.[7]
-
Safety: The use of concentrated acids and nitrating agents requires strict safety protocols. The potential for the formation of thermally unstable intermediates or byproducts must be assessed.
-
Work-up and Isolation: Quenching the reaction mixture and isolating the product on a large scale requires careful planning to ensure safety and product purity.
Scale-Up Synthesis Protocol
This protocol details a robust procedure for the gram-to-kilogram scale synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 2,4-Diaminopyridine | >98% | Commercially Available | |
| Sulfuric Acid (98%) | Reagent | Commercially Available | |
| Nitric Acid (70%) | Reagent | Commercially Available | |
| Deionized Water | |||
| Ammonium Hydroxide | Reagent | Commercially Available | |
| Glass-lined Reactor | Appropriate for corrosive reagents | ||
| Overhead Stirrer | |||
| Temperature Probe | |||
| Addition Funnel | |||
| Filtration Equipment | e.g., Nutsche filter-dryer |
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Charge the glass-lined reactor with concentrated sulfuric acid. Begin agitation and cool the reactor contents to -5 to 0 °C using a suitable cooling system.
-
Rationale: Pre-cooling the sulfuric acid is essential to dissipate the heat generated during the subsequent addition of the substrate and nitrating agent. A glass-lined reactor is used for its chemical resistance to strong acids.
-
-
Substrate Addition: Slowly add 2,4-diaminopyridine to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Rationale: The dissolution of 2,4-diaminopyridine in sulfuric acid is exothermic. Slow addition allows for effective heat management.
-
-
Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.
-
Rationale: This pre-mixed nitrating agent allows for better control over the addition rate and helps to ensure the complete formation of the nitronium ion.
-
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2,4-diaminopyridine in sulfuric acid via an addition funnel. The internal temperature of the reactor must be maintained between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
Rationale: This is the most critical step for temperature control. Slow, controlled addition of the nitrating agent is paramount to prevent a runaway reaction and minimize the formation of byproducts. The low temperature favors the desired regioselectivity.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., HPLC, TLC) to ensure the complete consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a separate reactor containing a stirred mixture of ice and water. The temperature of the quench mixture should be maintained below 20 °C.
-
Rationale: Quenching on ice/water serves to dilute the strong acid and dissipate any remaining heat. This step must be performed with caution as the dilution of sulfuric acid is highly exothermic.
-
-
Neutralization and Precipitation: Slowly add a concentrated solution of ammonium hydroxide to the quenched reaction mixture to adjust the pH to approximately 7-8. The product will precipitate out of the solution.
-
Rationale: Neutralization is necessary to bring the product out of its protonated, water-soluble form. Ammonium hydroxide is a suitable base for this purpose. This step is also exothermic and requires cooling.
-
-
Isolation: Isolate the precipitated solid by filtration using a Nutsche filter or a similar large-scale filtration apparatus.
-
Washing: Wash the filter cake with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
-
Rationale: Low-temperature vacuum drying is important to prevent the degradation of the nitro-containing compound.
-
Process Optimization and Safety Considerations
Optimization Strategies
-
Solvent Selection: While the described protocol uses a neat acid mixture, alternative solvent systems can be explored for improved heat transfer and reaction control.
-
Stoichiometry: The molar ratio of nitric acid to the substrate should be carefully optimized to ensure complete conversion while minimizing over-nitration or side reactions.
-
Continuous Flow Synthesis: For even better heat and mass transfer, and to minimize the accumulation of hazardous materials, a continuous flow process can be developed.[8] This approach is particularly advantageous for highly exothermic reactions like nitration.[8]
Safety Data
| Hazard | Precaution |
| Highly Corrosive Reagents | Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Work in a well-ventilated area or fume hood. |
| Exothermic Reaction | Ensure adequate cooling capacity of the reactor. Have a secondary cooling system or quench bath readily available. |
| Thermal Instability | Nitro-aromatic compounds can be thermally unstable. Avoid excessive heating during drying and storage. |
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable process with careful planning and execution. The protocol outlined in this application note provides a solid foundation for the safe and efficient production of this important chemical intermediate. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers and process chemists can successfully navigate the complexities of scaling up this synthesis. Further optimization, potentially through the implementation of continuous flow technology, can lead to even more efficient and safer manufacturing processes.
References
- 1. CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Diaminonitropyridine Derivatives in Advanced Materials Science
Introduction: While specific literature on the applications of 5-Nitropyridine-2,4-diamine in materials science is limited, the broader class of diaminonitropyridine and its derivatives represents a cornerstone in the development of high-performance polymers and energetic materials. These compounds, characterized by a pyridine ring substituted with both electron-donating amino groups and electron-withdrawing nitro groups, offer a unique combination of thermal stability, reactivity, and energetic potential. This guide provides an in-depth exploration of the synthesis and application of these versatile building blocks, focusing on their use as monomers for high-performance polyimides and as precursors to advanced energetic materials. The protocols and insights presented herein are synthesized from established research to provide a robust framework for researchers and scientists in the field.
Part 1: Application in High-Performance Polymers
The incorporation of heterocyclic structures, such as the pyridine ring, into the backbone of polymers like polyimides is a well-established strategy for enhancing thermal and mechanical properties.[1] Diaminonitropyridine derivatives serve as valuable monomers in this context. The pyridine unit imparts rigidity and thermal stability to the polymer chain, while the diamine functionality allows for polymerization with dianhydrides to form the polyimide structure. The nitro group, while often reduced to an amino group in the final diamine monomer, is crucial in the initial synthesis, activating the pyridine ring for nucleophilic substitution.
Protocol 1: Synthesis of a Pyridine-Containing Diamine Monomer
This protocol details the synthesis of a diamine monomer, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP), which is a precursor for high-performance polyimides. The synthesis begins with the nucleophilic substitution of 2-chloro-5-nitropyridine with 4,4'-dihydroxybenzophenone, followed by the reduction of the dinitro intermediate.[2]
Workflow for Diamine Monomer Synthesis
Caption: Synthesis of BADBP Diamine Monomer.
Materials and Reagents:
-
4,4'-dihydroxybenzophenone
-
2-chloro-5-nitropyridine
-
Potassium carbonate (K₂CO₃), dried
-
N,N-dimethylformamide (DMF), purified
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
Step 1: Synthesis of 4,4'-bis(5-nitro-2-pyridinoxy)benzophenone (Dinitro Intermediate)
-
To a flask equipped with a stirrer and nitrogen inlet, add 4,4'-dihydroxybenzophenone and dried potassium carbonate to purified DMF.
-
Stir the mixture at room temperature for 1 hour to form the phenoxide anion.
-
Add 2-chloro-5-nitropyridine to the mixture. The chlorine atom is activated by the para-nitro group and the ortho-nitrogen atom, facilitating nucleophilic substitution.[2]
-
Heat the reaction mixture to 80°C and maintain for 6 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water and then with ethanol to remove impurities.
-
Dry the resulting yellow solid, the dinitro intermediate, in a vacuum oven.
Step 2: Synthesis of 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP Diamine Monomer)
-
Suspend the dinitro intermediate in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Slowly add concentrated hydrochloric acid while stirring.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the diamine.
-
Filter the crude product, wash with water to remove salts, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified BADBP diamine monomer.[2]
Protocol 2: Synthesis of Polyimide Film from BADBP Diamine Monomer
This protocol describes a classical two-step polymerization method to prepare a polyimide film from the synthesized BADBP diamine and a commercial dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).[2]
Workflow for Polyimide Film Synthesis
Caption: Two-step synthesis of a polyimide film.
Materials and Reagents:
-
BADBP Diamine Monomer, dried
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), dried
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Glass plates
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA) Solution
-
In a dry flask under a nitrogen atmosphere, dissolve the BADBP diamine monomer (e.g., 1.25 mmol) in anhydrous DMAc.
-
Slowly add an equimolar amount of 6FDA dianhydride (e.g., 1.25 mmol) to the stirred solution. Ensure the solid content is around 15% w/v.
-
Continue stirring the reaction mixture at room temperature for 12 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) forms.
Step 2: Preparation of Polyimide Film via Thermal Imidization
-
Cast the viscous PAA solution onto a clean, dry glass plate.
-
Place the glass plate in a programmable oven.
-
Perform a stepwise heating program in air to slowly remove the solvent: 60°C for 2 hours, 80°C for 2 hours, 100°C for 2 hours, 120°C for 1 hour, and 150°C for 1 hour.[2]
-
Transfer the plate to a vacuum oven or furnace for thermal imidization (cyclodehydration) of the PAA to the polyimide.
-
Apply the following heating schedule under vacuum: 200°C for 30 minutes, 250°C for 30 minutes, and finally 300°C for 1 hour.[2]
-
After cooling, immerse the glass plate in water to release the freestanding, flexible polyimide film.
Data Presentation: Properties of Polyimides Derived from BADBP
The thermal properties of polyimides are critical for their application in demanding environments. The glass transition temperature (Tg) and thermal decomposition temperatures (Td) are key metrics.
| Polyimide (Dianhydride used) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (T5%, °C) | 10% Weight Loss Temp. (T10%, °C) |
| PI-1 (6FDA) | 236 | 492 | 515 |
| PI-2 (ODPA) | 240 | 485 | 509 |
| PI-3 (BPADA) | 201 | 470 | 499 |
| PI-4 (BTDA) | 271 | 488 | 511 |
| PI-5 (PMDA) | 310 | 481 | 506 |
| Data synthesized from reference[1][2]. |
Part 2: Application in Energetic Materials
Diaminonitropyridine derivatives are highly significant in the field of energetic materials due to their high nitrogen content, positive heat of formation, and thermal stability.[3] Compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) are sought after as insensitive high explosives, offering a favorable balance between performance and safety.[4][5] The presence of amino groups and the N-oxide moiety generally increases thermal stability and reduces sensitivity to impact and friction through enhanced intermolecular hydrogen bonding.[3]
Protocol 3: Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)
This protocol outlines a multi-step synthesis of ANPyO starting from 2,6-diaminopyridine, involving nitration followed by N-oxidation.[5]
Synthesis Pathway for ANPyO
Caption: Synthesis of the energetic material ANPyO.
Materials and Reagents:
-
2,6-diaminopyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (99%)
-
Hydrogen peroxide (30%)
-
Acetic anhydride
-
Ice
Procedure:
Step 1: Nitration of 2,6-Diaminopyridine
-
Caution: This reaction is highly exothermic and involves strong acids. Use appropriate personal protective equipment (PPE) and a fume hood.
-
Slowly add 2,6-diaminopyridine to concentrated sulfuric acid in a flask cooled in an ice bath, keeping the temperature below 10°C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2,6-diaminopyridine, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2,6-diamino-3,5-dinitropyridine.
-
Filter the yellow precipitate, wash with cold water until the filtrate is neutral, and dry thoroughly. A yield of approximately 90% can be expected.[5]
Step 2: N-Oxidation to form ANPyO
-
Caution: This reaction can be vigorous.
-
Suspend the 2,6-diamino-3,5-dinitropyridine intermediate in acetic anhydride.
-
Slowly add 30% hydrogen peroxide dropwise to the suspension while maintaining the temperature below 40°C.
-
After the addition, heat the mixture to 60-70°C and hold for several hours.
-
Cool the mixture and pour it into cold water to precipitate the ANPyO product.
-
Filter the solid, wash with water, and dry. The overall yield of ANPyO from 2,6-diaminopyridine is reported to be around 75%.[5]
Data Presentation: Energetic Properties of ANPyO
The performance and safety of an energetic material are paramount. ANPyO exhibits properties comparable to the well-known insensitive explosive TATB (1,3,5-triamino-2,4,6-trinitrobenzene).
| Property | Value | Unit |
| Chemical Formula | C₅H₄N₆O₅ | - |
| Density | ~1.50 | g·cm⁻³ |
| Detonation Velocity (calculated) | ~7000 | m·s⁻¹ |
| DSC Exothermic Peak | 365 | °C |
| Impact Sensitivity | >250 | cm |
| Friction Sensitivity | >360 | N |
| Data synthesized from reference[5]. |
Conclusion
Diaminonitropyridine derivatives are a class of highly versatile compounds with significant applications in materials science. As demonstrated, their utility as monomers enables the synthesis of polyimides with exceptional thermal stability, making them suitable for aerospace and microelectronics applications. Furthermore, their inherent chemical structure lends itself to the creation of advanced energetic materials that offer a desirable combination of high performance and low sensitivity. The protocols and data provided in this guide serve as a foundational resource for researchers aiming to explore and innovate within this promising area of chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitropyridine-2,4-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Nitropyridine-2,4-diamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of a pure product.
Overview of the Synthesis
This compound is a key intermediate in medicinal chemistry and materials science. The most common synthetic approach involves the direct nitration of a 2,4-diaminopyridine precursor. However, controlling the regioselectivity and minimizing side reactions can be challenging. The primary reaction involves the electrophilic substitution of a nitro group onto the pyridine ring, which is highly activated by the two amino groups.
Caption: General reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. Let's break down the primary causes:
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Inadequate Nitrating Conditions: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is often used.[1] The ratio of these acids controls the concentration of the active nitronium ion (NO₂⁺). An insufficient concentration can lead to an incomplete reaction, while an excessive concentration can promote side reactions.
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Temperature Control: Electrophilic nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of unwanted isomers and degradation of the starting material or product. It is crucial to maintain the recommended temperature throughout the addition of the nitrating agent and the subsequent reaction period.[2]
-
Sub-optimal Reaction Time: The reaction may not have proceeded to completion. It's essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Work-up and Isolation Losses: Significant product loss can occur during the work-up phase. The neutralization step, typically with a base like ammonia or sodium hydroxide to a pH of 8, must be done carefully and at a low temperature to precipitate the product without causing degradation.[2] Losses during filtration and washing also contribute. Ensure the product is fully precipitated before filtering and use ice-cold washing solvents to minimize dissolution.
Q2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. How can I increase the selectivity for the 5-nitro isomer?
A2: The formation of isomers (e.g., 3-nitro or 6-nitro derivatives) is a common challenge due to the activating effects of the two amino groups.
-
Directing Effects: The amino groups at the 2- and 4-positions strongly direct electrophilic substitution to the 3-, 5-, and 6-positions. While the 5-position is often favored electronically and sterically, subtle changes in reaction conditions can alter this selectivity.
-
Controlling Reaction Temperature: As mentioned, lower temperatures (e.g., 0-5°C) are crucial for enhancing regioselectivity.[3] Higher temperatures provide more energy for the reaction to overcome the activation barriers for the formation of less-favored isomers.
-
Alternative Synthetic Routes: If direct nitration proves too difficult to control, consider alternative strategies. This could involve installing a blocking group on a more reactive position, performing the nitration, and then removing the blocking group. Another approach is to start with a pre-functionalized pyridine ring where the nitro group is already in the desired position and then introduce the amino groups.[1]
Q3: The purification of the crude product by recrystallization is inefficient. What are the best practices for purification?
A3: Effective purification is key to obtaining high-purity this compound.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (for hot filtration) or remain soluble at low temperatures. Common solvents to screen include ethanol, methanol, water, or mixtures thereof.
-
Washing the Crude Product: Before recrystallization, washing the crude solid can be highly effective. A wash with cold water can remove residual acids and inorganic salts. A subsequent wash with a non-polar solvent like dichloromethane can remove non-polar organic impurities.[4]
-
pH Adjustment during Work-up: Precise pH control during precipitation is vital. A patent for a similar compound, 5-nitro-2-aminopyridine, specifies adjusting the pH to 8 to ensure complete precipitation of the free base and to leave charged impurities in the aqueous layer.[2]
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a viable, albeit more labor-intensive, alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for the mobile phase.
Q4: How can I effectively monitor the reaction's progress?
A4: Real-time monitoring prevents incomplete reactions or the formation of degradation products.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) to achieve good separation between the starting material, product, and any major byproducts. The disappearance of the starting material spot is a primary indicator of completion.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the preferred method. It can accurately track the consumption of the starting material and the formation of the product, providing a more reliable endpoint. Methods for analyzing related diamine compounds have been well-established.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Reaction Conditions Summary
While specific data for this compound is sparse, literature on analogous pyrimidine syntheses highlights key parameters for optimization. The use of an activating reagent has been shown to significantly improve yields in the synthesis of 5-nitropyrimidine-2,4-diamine.[6][7]
| Parameter | Recommended Condition | Rationale & Reference |
| Activating Reagent | Triphenylphosphine (1.0 equivalent) | Shown to activate the substrate, leading to yields as high as 77%.[6][7] |
| Solvent | Acetic Acid | Acts as both a solvent and a catalyst for the reaction.[6] |
| Temperature | Controlled, often starting at 0-5°C | Minimizes side reactions and improves regioselectivity. |
| Reaction Time | 2 hours (or as determined by monitoring) | Optimal time to ensure completion without product degradation.[7] |
| Work-up pH | 8 | Ensures complete precipitation of the neutral product.[2] |
Detailed Experimental Protocols
Disclaimer: These protocols are generalized from established procedures for similar compounds and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of nitrating activated pyridine rings.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-diaminopyridine (1.0 eq). Cool the flask in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) to the flask while maintaining the temperature below 10°C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-cooled to 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of 2,4-diaminopyridine in sulfuric acid. The internal temperature must be strictly maintained between 0°C and 5°C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add a cold 28% ammonium hydroxide solution to neutralize the mixture. Monitor the pH and adjust it to ~8. A yellow-to-orange solid should precipitate.[2]
-
Isolation: Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with plenty of ice-cold deionized water (until the washings are neutral) and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 50°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test its solubility in different solvents (e.g., ethanol, water, ethyl acetate) at room temperature and upon heating. An ethanol/water mixture is often a good starting point.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Nitration of Diaminopyridines
Welcome to the technical support center for the nitration of diaminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial synthetic transformation. The following content, structured in a question-and-answer format, provides in-depth, field-proven insights to help you overcome common experimental hurdles, ensuring the scientific integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs) - Common Issues & Solutions
Q1: I'm experiencing very low yields of my desired nitrated diaminopyridine. What are the likely causes and how can I improve it?
Low yields in the nitration of diaminopyridines are a frequent challenge, often stemming from a combination of factors related to the substrate's reactivity and the harsh reaction conditions.
Potential Causes & Recommended Solutions:
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Substrate Degradation: Diaminopyridines are electron-rich and can be susceptible to oxidation and degradation by the strong nitric-sulfuric acid mixture, especially at elevated temperatures. The amino groups can also be protonated in the strongly acidic medium, which deactivates the ring towards electrophilic substitution.
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Solution: Maintain strict temperature control throughout the reaction. The addition of the diaminopyridine to the cold acid mixture, and the subsequent addition of the nitrating agent, should be performed at low temperatures (typically 0-10 °C) to minimize side reactions.[1]
-
-
Incomplete Reaction: Insufficient nitrating agent or suboptimal reaction time can lead to a significant amount of unreacted starting material.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A slight excess of the nitrating agent may be necessary, but be cautious as a large excess can lead to over-nitration.
-
-
Formation of a Nitramine Intermediate: Nitration can occur on the amino group to form an unstable nitramine intermediate. Under acidic conditions, this intermediate may not efficiently rearrange to the desired C-nitro product, leading to decomposition or other side reactions.
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Product Loss During Work-up: The work-up procedure is critical for isolating your product. Pouring the reaction mixture into an insufficient amount of ice or improper neutralization can lead to product decomposition or loss.
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Solution: Quench the reaction by slowly pouring the mixture into a large volume of crushed ice.[4] This helps to dissipate the heat of dilution. Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution) while keeping the temperature low. The product can then be isolated by filtration or extraction.
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Q2: My main problem is poor regioselectivity. I'm getting a mixture of isomers that are difficult to separate. How can I control where the nitro group adds?
Regioselectivity in the nitration of diaminopyridines is dictated by the powerful directing effects of the amino groups and the electronic nature of the pyridine ring.
Key Factors Influencing Regioselectivity:
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Directing Effects of Amino Groups: The amino groups are strong ortho-, para-directing activators. In diaminopyridines, the positions of these groups will determine the most favorable sites for nitration. For example, in 2,6-diaminopyridine, the amino groups direct nitration to the 3 and 5 positions.
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Reaction Temperature: Higher reaction temperatures can decrease regioselectivity by providing enough energy to overcome the activation barriers for the formation of minor isomers.
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Solution: Maintaining a low and consistent reaction temperature is paramount for achieving high regioselectivity.
-
-
Steric Hindrance: Bulky substituents on the pyridine ring or the amino groups can sterically hinder the approach of the nitronium ion to certain positions, thereby influencing the regiochemical outcome.
Q3: I'm observing the formation of di- and tri-nitrated byproducts, which I don't want. How can I prevent over-nitration?
The formation of multiple nitro-substituted products is a common issue, especially when the target is a mono-nitrated compound.
Strategies to Prevent Over-Nitration:
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Stoichiometry of the Nitrating Agent: The most straightforward approach is to carefully control the amount of the nitrating agent.
-
Solution: Use a stoichiometric amount or only a slight excess of nitric acid relative to the diaminopyridine.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will increase the likelihood of multiple nitrations.
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Solution: Monitor the reaction closely and quench it as soon as the desired product is formed in a reasonable yield. As with improving yield and selectivity, maintaining a low reaction temperature is crucial.
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Section 2: Experimental Protocols
Protocol 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine
This protocol is adapted from established procedures for the dinitration of 2,6-diaminopyridine.[5][6][7][8]
Materials:
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2,6-Diaminopyridine
-
Fuming Sulfuric Acid (Oleum, 20%)
-
Nitric Acid (98% or fuming)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2,6-diaminopyridine in small portions to the cold, stirred oleum, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete dissolution.
-
Slowly add nitric acid dropwise via the dropping funnel, maintaining the reaction temperature between 15-25 °C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the stirred ice slurry. A yellow precipitate should form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum to obtain 2,6-diamino-3,5-dinitropyridine.
Protocol 2: General Work-up and Purification
The following is a general procedure for the work-up and purification of nitrated diaminopyridines.[9]
Procedure:
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker containing a large volume of crushed ice (5-10 times the reaction volume).
-
Neutralization: While maintaining a low temperature with an ice bath, slowly add a cold, saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the excess acid. Be cautious as this will generate gas (CO2 if using bicarbonate). Monitor the pH with pH paper.
-
Isolation:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol or another suitable solvent to remove impurities.
-
If the product is an oil or remains in solution: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
-
Washing and Drying (for extractions): Wash the combined organic layers with water, followed by a saturated brine solution. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.
Section 3: Data and Mechanistic Insights
Table 1: Recommended Reaction Parameters for Nitration of Diaminopyridines
| Parameter | 2,6-Diaminopyridine (for dinitration) | 2-Aminopyridine (for mono-nitration) |
| Nitrating Agent | Nitric Acid / Oleum | Nitric Acid / Sulfuric Acid |
| Temperature | 15-25 °C[3] | Below 10 °C[1] |
| Reaction Time | 2-3 hours | 1-2 hours |
| Key Considerations | Anhydrous conditions are crucial for high yield.[2] | Careful temperature control is critical for regioselectivity. |
Diagram 1: Simplified Mechanism of Electrophilic Nitration
Caption: Formation of the nitronium ion and its subsequent attack on the diaminopyridine ring.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
Section 4: Safety First - Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids.[10][11]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. A face shield is also highly recommended.
-
Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes.
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Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.
-
Quenching: Quenching the reaction mixture by adding it to ice is a critical step. Never add water to the concentrated acid mixture, as this can cause violent boiling and splashing.
-
Spill Response: Have appropriate spill kits (including a neutralizing agent like sodium bicarbonate) readily available.
References
- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Synthesis of 5-Nitropyridine-2,4-diamine
Welcome to the technical support center for the synthesis of 5-Nitropyridine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying mechanisms and critical parameters, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent synthetic route is the direct electrophilic nitration of 2,4-diaminopyridine using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1] The two amino groups on the pyridine ring are strongly activating and direct the incoming nitro group to the C5 position.
Q2: Why is strict temperature control so critical during the nitration process?
Temperature control is arguably the most critical parameter in this synthesis. The nitration of highly activated aromatic systems like 2,4-diaminopyridine is a strongly exothermic reaction. Failure to maintain a low temperature (typically 0-10 °C) can lead to a cascade of undesirable side reactions. These include:
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Over-nitration: Formation of dinitro- or trinitro- derivatives.
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Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can decompose the starting material and the product, leading to the formation of tarry, intractable byproducts.
-
Runaway Reaction: In extreme cases, poor temperature control can lead to a dangerous, uncontrolled exothermic reaction.
Q3: What are the primary side products I should be aware of?
The primary side products arise from the high reactivity of the substrate and the harsh reaction conditions. Key impurities include:
-
Dinitrated Species: Such as 3,5-dinitro-2,4-diaminopyridine. This occurs when the reaction temperature is too high or the reaction time is excessively long.
-
N-Nitro Compounds (Nitramines): Nitration can sometimes occur on one of the exocyclic amino groups to form a nitramine.[2] These species can be unstable.
-
Oxidized Byproducts: Charred, polymeric materials resulting from the degradation of the pyridine ring under strongly acidic and oxidizing conditions.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the main component and detecting trace-level impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water with a buffer) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities by their characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product and any impurities, which is invaluable for identifying unknown side products.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess thermal stability, which is an indirect indicator of purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of the Desired Product.
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Observation: After quenching the reaction and neutralizing, little to no yellow precipitate of this compound is formed.
-
Probable Cause 1: Incomplete Formation of the Nitronium Ion. The nitronium ion (NO₂⁺) is the active electrophile.[1] Its formation is dependent on the strength of the sulfuric acid. Using old or wet sulfuric acid can prevent the necessary protonation of nitric acid.
-
Solution 1: Always use fresh, concentrated (98%) sulfuric acid. Ensure all glassware is scrupulously dry before use.
-
Probable Cause 2: Starting Material Degradation. If the 2,4-diaminopyridine is added too quickly to the cold mixed acid, localized "hot spots" can form, causing immediate degradation of the starting material before it has a chance to be nitrated.
-
Solution 2: Add the 2,4-diaminopyridine portion-wise, very slowly, to the chilled nitrating mixture, ensuring the internal temperature does not rise above the set limit (e.g., 10 °C). Vigorous stirring is essential to ensure rapid heat dissipation and homogenous mixing.
Problem 2: The Isolated Product is a Dark, Tarry, or Oily Substance.
-
Observation: Instead of a yellow crystalline solid, the product is a dark brown or black sticky mass that is difficult to handle and purify.
-
Probable Cause: Excessive Reaction Temperature. This is the most common cause of product degradation. The pyridine ring, despite being activated by amino groups, is susceptible to oxidation under harsh nitrating conditions, especially at elevated temperatures.
-
Solution: Meticulously control the reaction temperature. Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature with a calibrated thermometer. The addition of the starting material should be slow and controlled to prevent temperature spikes.
Problem 3: Analytical data (NMR/MS) shows peaks corresponding to a dinitrated byproduct.
-
Observation: Mass spectrometry shows a peak at M+45 (or ¹H NMR shows a downfield shift and loss of a proton signal) relative to the desired product, indicating the addition of a second nitro group.
-
Probable Cause: Over-nitration. This occurs when the reaction conditions are too forcing, either due to an excessively high temperature, a prolonged reaction time, or too high a concentration of the nitrating agent.
-
Solution:
-
Reduce Reaction Time: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, quench the reaction promptly.
-
Optimize Temperature: Maintain the reaction at the lower end of the optimal temperature range (e.g., 0-5 °C).
-
Stoichiometry: Use a minimal excess of nitric acid. While a slight excess is needed to drive the reaction, a large excess promotes dinitration.
-
Problem 4: The product is difficult to purify by recrystallization.
-
Observation: The crude product fails to crystallize well, or it oils out during recrystallization attempts. Purity does not significantly improve.
-
Probable Cause: Presence of Persistent Impurities. Tarry, polymeric byproducts can co-precipitate with the product and inhibit proper crystal lattice formation.
-
Solution 1: Activated Carbon Treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes. The charcoal will adsorb many of the colored, polymeric impurities. Filter the hot solution through a pad of celite to remove the carbon and then allow the filtrate to cool slowly for crystallization.
-
Solution 2: Acid-Base Purification. As described in some patents, the crude product can be dissolved in dilute acid (like HCl) and filtered to remove insoluble tars. The filtrate is then carefully neutralized with a base (like aqueous ammonia) to precipitate the purified product.[3] This can be a very effective method for removing non-basic impurities.
Visualizing the Reaction: Main Pathway and a Key Side Reaction
The following diagram illustrates the desired electrophilic aromatic substitution mechanism and the potential for over-nitration, a common side reaction.
Caption: Mechanism of desired nitration and the over-nitration side reaction.
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Old/wet reagents; Starting material degradation. | Use fresh, dry reagents. Add starting material slowly with vigorous stirring and efficient cooling. |
| Tarry/Oily Product | Excessive reaction temperature; Runaway reaction. | Maintain strict temperature control (0-10 °C). Ensure slow, portion-wise addition of substrate. |
| Dinitrated Impurity | High temperature; Long reaction time; Excess nitrating agent. | Reduce reaction time (monitor by TLC/HPLC). Lower reaction temperature. Use minimal excess of HNO₃. |
| Purification Issues | Presence of polymeric/tarry impurities. | Treat crude product solution with activated carbon. Perform an acid-base purification cycle. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), in a well-ventilated fume hood.
-
Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (98%, 4 equivalents).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (70%, 1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 2,4-diaminopyridine (1 equivalent) in small portions over 1-2 hours. Ensure the internal temperature never exceeds 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the cold, aqueous mixture by adding aqueous ammonia (28%) or a saturated sodium bicarbonate solution until the pH is approximately 7-8. A yellow precipitate of the product should form.
-
Isolation: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral, then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the product using HPLC, NMR, and MS.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: 5-Nitropyridine-2,4-diamine
Welcome to the technical support center for 5-Nitropyridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. We understand that purity is paramount for reproducible results, and this document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purity, handling, and analysis of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. For syntheses involving the nitration of a diaminopyridine precursor, the most common impurities are regioisomers. The nitration of 2,4-diaminopyridine can potentially yield other isomers if the reaction conditions are not strictly controlled. Additionally, unreacted starting materials and byproducts from side reactions, such as over-nitrated species or decomposition products, may be present.
Q2: How should I properly store this compound to maintain its purity?
A2: this compound, like many nitro-aromatic and amino-containing compounds, should be stored in a tightly sealed container to protect it from moisture and light. For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[1][2] Instability can lead to the formation of colored degradation products, which will compromise purity.
Q3: What are the most effective analytical techniques for assessing the purity of my sample?
A3: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating the main compound from closely related impurities.[3][4] A reverse-phase C18 column with a UV detector is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying the presence of impurities, even those without a UV chromophore.[5] Quantitative NMR (qNMR) can also be used to determine absolute purity without needing a reference standard for every impurity.[5]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring the progress of a purification process, such as column chromatography, and for a quick check of sample purity against a reference standard.[6][7]
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems you may encounter during the purification process, explaining the underlying chemical principles for each recommendation.
Q1: My ¹H NMR spectrum shows multiple sets of aromatic signals, suggesting isomeric impurities. How can I remove them?
A1: Regioisomers often have very similar physical properties, making them challenging to separate.
-
Probable Cause: The nitration step in the synthesis likely had poor regioselectivity, leading to the formation of isomers (e.g., 3-nitro or 6-nitro isomers). The separation of 2-amino-5-nitropyridine from its 3-nitro isomer is known to be tedious.[8]
-
Solution 1: Fractional Recrystallization. Isomers can sometimes be separated by carefully selecting a solvent system where one isomer is significantly less soluble than the others. This is an iterative process. Start with a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot. Cool the solution very slowly to allow for the selective crystallization of the less soluble isomer. Multiple recrystallization steps may be necessary.
-
Solution 2: Column Chromatography with a Modified Mobile Phase. Standard silica gel chromatography might not be sufficient. Consider using a less polar solvent system and running the column very slowly to maximize separation. Adding a small amount of a modifying agent (e.g., triethylamine if the impurities are acidic, or acetic acid if they are basic) can sometimes alter the retention factors enough to achieve separation.
Q2: My product is a dark brown or black tar-like substance instead of the expected solid. What went wrong?
A2: The formation of a tarry substance indicates decomposition or polymerization.
-
Probable Cause: Amino- and nitro-substituted pyridines can be sensitive to heat and pH extremes.[2] Excessive heating during solvent removal or exposure to strong acids or bases during workup can cause degradation. The compound may also be unstable on certain surfaces.
-
Solution 1: Activated Carbon (Charcoal) Treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount (1-2% by weight) of activated carbon.[9] The carbon will adsorb the highly colored, polymeric impurities. Maintain the heat for 5-10 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly for recrystallization.
-
Solution 2: Re-evaluate Your Workup and Purification Conditions. Avoid excessive temperatures when concentrating your product. Use a rotary evaporator with a water bath set no higher than 40-50°C. Ensure that any aqueous washes are neutralized to a pH of ~7 before extraction.
Q3: I performed a recrystallization, but my HPLC analysis shows little to no improvement in purity. What are my next steps?
A3: This indicates that the chosen recrystallization solvent is not effective for separating the impurities present.
-
Probable Cause: The impurities have solubility profiles that are too similar to the desired product in the solvent you selected.
-
Solution 1: Systematic Solvent Screening. A more rigorous approach to finding a suitable solvent is needed. Test the solubility of your crude material in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
-
Solution 2: Switch to Column Chromatography. If recrystallization fails, column chromatography is the next logical step as it separates based on a different principle (differential adsorption).[7][10]
| Table 1: Suggested Starting Solvents for Recrystallization Screening |
| Solvent System |
| Ethanol/Water |
| Ethyl Acetate/Hexane |
| Acetone |
| Isopropanol |
| Acetonitrile |
Q4: My compound appears to be streaking or decomposing on my silica gel column. How can I improve the outcome?
A4: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and potential degradation.
-
Probable Cause: The basic amino groups on your compound are binding irreversibly to the acidic silica gel.
-
Solution 1: Deactivate the Silica Gel. Before running the column, you can neutralize the acidic sites. Prepare your column slurry as usual, but add 0.5-1% triethylamine (or another volatile base) to the eluent.[11] This base will occupy the acidic sites on the silica, allowing your compound to travel through the column without strong, irreversible binding.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a different adsorbent. Alumina (neutral or basic) is a common alternative for separating basic compounds.[10] Alternatively, reverse-phase (C18) chromatography can be used, though this is typically more expensive for preparative scales.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method provides a robust way to quantify the purity of your sample and detect impurities.[3][12]
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your this compound sample.
-
Dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (50:50 Acetonitrile/Water) to ensure a clean baseline.
-
Inject your sample.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Using small test tubes, find a suitable solvent or solvent pair where the crude product is sparingly soluble at room temperature but fully soluble when heated (see Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through Celite® into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for separating impurities with different polarities from the target compound.[10][13]
-
Stationary Phase Preparation (Slurry Method):
-
In a beaker, add silica gel to your chosen starting eluent (a low polarity solvent system, e.g., 9:1 Hexane:Ethyl Acetate) to form a pourable slurry. If your compound is basic, add 0.5% triethylamine to the eluent.
-
Pour the slurry into your chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, draining the excess solvent until the solvent level is just at the top of the silica. Never let the column run dry. [10]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully add this solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a hand bellows or nitrogen line) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor them by TLC to identify which fractions contain your pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Section 4: Visual Workflows
Caption: A decision tree for troubleshooting common purity issues.
Caption: A general workflow for the purification and validation process.
Section 5: References
-
ResearchGate. (n.d.). Optimization for the preparation to 5-nitropyrimidine-2,4-diamine 5. Retrieved from ResearchGate.
-
(n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates).
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-NITROPYRIDINE-2,3-DIAMINE synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from --INVALID-LINK--
-
(n.d.). Supporting Information.
-
Guidechem. (n.d.). 5-AMINO-2-NITROPYRIDINE 14916-65-5 wiki. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Retrieved from --INVALID-LINK--
-
ECHEMI. (2019). 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 5-Nitropyrimidine-2,4-diamine. Retrieved from PubChem.
-
Google Patents. (n.d.). US20060217549A1 - Diamine purification method. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). 5 Column Chromatography | PDF. Retrieved from --INVALID-LINK--
-
(n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate.
-
Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 2,3-Diphenylpyridine. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Lab Report 5 | PDF | Chromatography. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from --INVALID-LINK--
-
(n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
-
CivilSeek. (2018). Top 5 Water Purification Methods - Complete Guide. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2,2'-Dipyridylamine by HPLC. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline. Retrieved from --INVALID-LINK--
-
Princeton University. (n.d.). OA Guide to Water Purification. Retrieved from --INVALID-LINK--
-
Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from --INVALID-LINK--
-
YouTube. (2022). Column Chromatography. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. civilseek.com [civilseek.com]
- 10. scribd.com [scribd.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Alternative Synthetic Routes for 2,4-Diamino-5-nitropyridine
Welcome to the technical support guide for the synthesis of 2,4-diamino-5-nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists. We will explore the common challenges associated with the synthesis of this important scaffold and provide detailed, field-tested alternative routes and troubleshooting solutions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis of 2,4-diamino-5-nitropyridine and related structures.
Q1: Why is my direct nitration of 2,4-diaminopyridine resulting in low yield, a complex mixture of isomers, and significant degradation?
This is the most frequent challenge and stems from the inherent chemistry of the pyridine ring and the powerful influence of the amino substituents.
Root Cause Analysis:
-
Ring Deactivation: The pyridine nitrogen is basic and becomes protonated under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄). This forms a pyridinium ion, which strongly deactivates the entire ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions that can lead to degradation.[1]
-
Conflicting Directing Effects: Both amino groups are strongly activating, ortho-, para-directing groups. The amino group at C2 directs incoming electrophiles to positions C3 and C5. The amino group at C4 directs to positions C3 and C5. This electronic overlap overwhelmingly favors substitution at C3 and C5, leading to a mixture of 3-nitro, 5-nitro, and 3,5-dinitro products. Isolating the desired 5-nitro isomer is often a significant purification challenge.[2]
-
Oxidative Sensitivity: Diaminopyridines can be sensitive to oxidation under harsh nitrating conditions, contributing to the formation of tar-like byproducts and reducing overall yield.
Troubleshooting Workflow:
The following diagram outlines a decision-making process when encountering issues with direct nitration.
Caption: Diagram 1: Troubleshooting Direct Nitration of 2,4-Diaminopyridine.
Alternative Synthetic Strategy 1: The Protecting Group Approach
Q2: How can I improve regioselectivity to favor 5-nitration and minimize byproducts?
By temporarily "masking" the amino groups with acyl protectors (e.g., acetyl), you can moderate their activating strength and introduce steric bulk, which can significantly improve the regioselectivity of the nitration step.
Causality Behind This Choice:
-
Moderating Activating Strength: Converting an amino group (-NH₂) to an acetamido group (-NHCOCH₃) reduces its electron-donating ability. This makes the nitration reaction less violent and more controllable.
-
Steric Hindrance: The bulkier acetamido groups can sterically hinder the ortho-positions (C3), making electrophilic attack at the less hindered C5 position more favorable.
Experimental Protocol: Three-Step Synthesis via Acetyl Protection
-
Step 1: Diacetylation of 2,4-Diaminopyridine
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-diaminopyridine (1.0 eq) in acetic anhydride (3.0-4.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2-4 hours.
-
Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring.
-
The solid diacetylated product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Step 2: Nitration of 2,4-Diacetamidopyridine
-
Caution: This step involves strong acids and is exothermic. Use an ice bath and perform in a certified fume hood.
-
To a flask containing concentrated sulfuric acid (98%, ~5 mL per gram of starting material), cooled to 0°C, add the 2,4-diacetamidopyridine in small portions, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the diacetylated pyridine, maintaining the internal temperature between 0-5°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
-
Step 3: Hydrolysis (Deprotection) of 2,4-Diacetamido-5-nitropyridine
-
Suspend the crude nitrated intermediate in aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 4-8 hours until TLC or LC-MS analysis shows complete removal of the acetyl groups.
-
Cool the solution and carefully neutralize it with a base (e.g., aqueous NaOH or NH₄OH) to a pH of 7-8.
-
The final product, 2,4-diamino-5-nitropyridine, will precipitate.
-
Filter the solid, wash with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for further purification.
-
Data Comparison: Direct vs. Protected Nitration
| Parameter | Direct Nitration (Typical Outcome) | Protected Nitration (Expected Outcome) |
| Starting Material | 2,4-Diaminopyridine | 2,4-Diacetamidopyridine |
| Regioselectivity | Poor (Mixture of 3-nitro, 5-nitro) | Good to Excellent (Primarily 5-nitro) |
| Yield of 5-nitro isomer | < 20% | 50-70% (over 3 steps) |
| Byproducts | Dinitro, 3-nitro isomers, degradation tar | Minor amounts of 3-nitro isomer |
| Purification | Very Difficult (Column Chromatography) | Simpler (Recrystallization often sufficient) |
Alternative Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
Q3: Is there a synthetic route that avoids the direct nitration of a highly activated diaminopyridine ring altogether?
Yes, a powerful alternative is to build the molecule through Nucleophilic Aromatic Substitution (SNAr). This approach begins with a pyridine ring that is already nitrated and contains suitable leaving groups (like chlorine atoms), which are then displaced by amino groups.
Causality Behind This Choice:
-
Favorable Electronics: A strong electron-withdrawing group like the nitro group at C5 significantly acidifies the ring protons and activates the ring towards attack by nucleophiles, especially at the C2 and C4 positions (ortho and para to the nitro group).[3] Halogens at these positions become excellent leaving groups.
-
Controlled Introduction of Amines: The amino groups are introduced sequentially, offering a high degree of control over the final structure and avoiding the regioselectivity problems of electrophilic nitration.
Reaction Pathway: SNAr from 2,4-Dichloro-5-nitropyridine
Caption: Diagram 2: SNAr Pathway to 2,4-Diamino-5-nitropyridine.
Experimental Protocol: Two-Step SNAr Synthesis
-
Step 1: Mono-amination of 2,4-Dichloro-5-nitropyridine
-
In a sealed pressure vessel, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane).
-
Add an aqueous solution of ammonia (e.g., 28% NH₄OH, 2.0-3.0 eq).
-
Heat the reaction at a controlled temperature (e.g., 60-80°C). The C4 chlorine is generally more reactive than the C2 chlorine, but a mixture is possible. Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the reaction, and remove the solvent under reduced pressure. The product can be isolated by precipitation or extraction.
-
-
Step 2: Di-amination of the Chloro-amino-nitropyridine Intermediate
-
Take the crude product from Step 1 and place it in a high-pressure autoclave.
-
Add a larger excess of aqueous ammonia.
-
Heat the reaction to a higher temperature (e.g., 120-150°C) for several hours until the second chlorine atom is displaced.
-
After cooling, the product can be isolated by filtration, as it is often sparingly soluble. Wash with water and dry.
-
Q3a: I'm getting a mixture of mono- and di-substituted products during the first amination step. How can I improve selectivity?
-
Temperature Control: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. The activation energy for the second substitution is higher, so lower temperatures will favor mono-substitution.
-
Stoichiometry: Limit the amount of the ammonia nucleophile to slightly more than one equivalent (e.g., 1.1-1.2 eq) to starve the reaction and prevent the second substitution from occurring readily.
-
Reaction Time: Carefully monitor the reaction and stop it once the starting material has been consumed but before significant amounts of the di-amino product have formed.
General Laboratory & Purification Troubleshooting
Q4: My final product is difficult to purify from isomeric byproducts. What are the best methods?
Purifying nitropyridine isomers is a common and significant challenge.
-
Column Chromatography: This is the most versatile method.
-
Normal Phase (Silica Gel): Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. The more polar isomers will elute later.
-
Reverse Phase (C18): If isomers are not separable on silica, reverse-phase chromatography using a Water/Acetonitrile or Water/Methanol gradient can be effective.
-
-
Recrystallization: This method is ideal for removing smaller amounts of impurities. A systematic solvent screen is crucial. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, water, and mixtures thereof) to find conditions where the desired product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Acid-Base Extraction: The basicity of the amino groups can be exploited. Dissolve the mixture in an organic solvent and extract with a dilute acid. The isomers may have slightly different pKa values, potentially allowing for fractional extraction by carefully controlling the pH.
Q5: How can I definitively confirm the regiochemistry of my final product and its isomers?
Spectroscopic analysis is essential.
-
¹H NMR: The key is to analyze the coupling constants (J-values) between the protons on the pyridine ring. For a 2,4,5-trisubstituted pyridine, there will be two protons on the ring. Their coupling pattern (or lack thereof) can confirm their relative positions.
-
NOESY (2D NMR): Nuclear Overhauser Effect Spectroscopy can show through-space correlations between protons. For example, a correlation between the proton at C6 and the amino protons at C4 would help confirm the structure.
-
HMBC (2D NMR): This experiment shows correlations between protons and carbons over two or three bonds, providing unambiguous evidence of the connectivity within the molecule.
References
Technical Support Center: Managing Regioselectivity in Pyridine Nitration
Welcome to the technical support center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto the pyridine ring. Here, we will dissect common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve your desired regiochemical outcomes.
Introduction: The Challenge of Pyridine Nitration
Pyridine's electronic nature presents a significant hurdle for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom makes it basic and prone to protonation in the acidic conditions typically required for nitration. This protonation results in the formation of a pyridinium ion, which strongly deactivates the ring towards electrophilic attack.[1][2][3] Consequently, direct nitration of pyridine is often sluggish, requires harsh conditions, and can lead to low yields and a mixture of products.[2][4]
This guide will explore strategies to overcome these challenges and control the regioselectivity of your pyridine nitration reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers practical solutions based on established chemical principles.
Q1: My direct nitration of unsubstituted pyridine is giving extremely low yields, or no product at all. What's going wrong?
A1: This is a classic issue stemming from the deactivation of the pyridine ring.
-
Probable Cause: In the strongly acidic nitrating mixture (e.g., HNO₃/H₂SO₄), the pyridine is almost entirely protonated to the pyridinium ion. This positively charged species is highly electron-deficient and thus very unreactive towards the electrophilic nitronium ion (NO₂⁺).[1][2]
-
Troubleshooting Steps:
-
Increase Reaction Severity (with caution): While often leading to decomposition, increasing the temperature and using fuming sulfuric acid (oleum) can sometimes force the reaction to proceed, albeit with low yields.[5][6] Oleum helps to drive the formation of the nitronium ion and maintain anhydrous conditions.[5][7][8]
-
Consider Alternative Nitrating Systems: Forcing conditions can be destructive. A more effective approach is to use alternative reagents that do not rely on strong acids.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can be used in a two-step procedure. First, N₂O₅ reacts with pyridine to form an N-nitropyridinium salt. Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine.[2][9][10] This method avoids the highly deactivating pyridinium ion intermediate.
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can generate dinitrogen pentoxide in situ and has been shown to produce 3-nitropyridines in moderate to good yields.[11]
-
-
Activate the Pyridine Ring: If your synthesis allows, the most reliable strategy is to start with an activated pyridine derivative. Electron-donating groups (EDGs) like amino or hydroxyl groups can significantly facilitate nitration.
-
Q2: I'm trying to synthesize 4-nitropyridine, but my direct nitration is only yielding the 3-isomer. How can I achieve 4-substitution?
A2: Direct nitration of pyridine overwhelmingly favors the 3-position. To obtain the 4-nitro isomer, a different synthetic strategy is required.
-
The Pyridine N-Oxide Strategy: This is the most common and effective method for synthesizing 4-nitropyridine.[12][13]
-
Mechanism: The N-oxide oxygen atom is electron-donating through resonance, which activates the C4 (para) position towards electrophilic attack.[14][15]
-
Experimental Workflow:
-
Step 1: N-Oxidation: Pyridine is first oxidized to pyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).
-
Step 2: Nitration: The resulting pyridine-N-oxide is then nitrated, typically with a mixture of nitric acid and sulfuric acid. This reaction selectively yields 4-nitropyridine-N-oxide.[12][14][16]
-
Step 3: Deoxygenation: The N-oxide is then deoxygenated using a reducing agent such as phosphorus trichloride (PCl₃) to give the final product, 4-nitropyridine.[12][17]
-
-
Q3: My nitration of a substituted pyridine is giving me a mixture of regioisomers. How can I improve the selectivity?
A3: The directing effects of existing substituents are key.
-
Understanding Substituent Effects:
-
Electron-Donating Groups (EDGs) (-NH₂, -OH, -OR, -Alkyl): These groups activate the ring and are generally ortho, para-directing. However, in pyridine, the situation is more complex due to the ring nitrogen's influence.
-
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -SO₃H, -Halogens): These groups deactivate the ring and are meta-directing.
-
-
Troubleshooting Strategies:
-
Steric Hindrance: A bulky substituent may block access to an adjacent position, favoring substitution at a less hindered site.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Choice of Nitrating Agent: Milder nitrating agents may offer better selectivity than harsh, forcing conditions.
-
Protecting Groups: For highly activating groups like amines, it's often necessary to use a protecting group (e.g., acetyl) to moderate its activating effect and prevent side reactions.[18]
-
Q4: I am observing significant amounts of di- and poly-nitrated products. How can I favor mono-nitration?
A4: Over-nitration is a common issue, especially with activated pyridines. [4]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the likelihood of multiple nitrations.[4]
-
Slow Addition: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species.[4]
-
Lower the Temperature: Reducing the reaction temperature will decrease the rate of the second nitration.[4]
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is the 3-position the major product in the direct nitration of pyridine?
A1: During electrophilic attack, the stability of the intermediate carbocation (the sigma complex) determines the regioselectivity.
-
Attack at C2 or C4: The positive charge in one of the resonance structures of the sigma complex resides on the highly electronegative nitrogen atom, which is very unfavorable.
-
Attack at C3: The positive charge is distributed across the carbon atoms of the ring, avoiding the nitrogen atom. This results in a more stable intermediate, making 3-substitution the preferred pathway.[19]
Q2: Are there any modern methods for achieving meta-nitration of pyridines under milder conditions?
A2: Yes, recent research has focused on developing novel strategies to overcome the challenges of direct nitration. One promising approach involves a dearomatization-rearomatization strategy. This method uses a catalyst-free, one-pot process for the highly regioselective meta-nitration of pyridines, even in complex, drug-like molecules.[20][21]
Q3: How do I choose the right nitrating agent for my specific pyridine derivative?
A3: The choice depends on the reactivity of your substrate.
| Substrate Reactivity | Recommended Nitrating Agent(s) | Rationale |
| Highly Deactivated (e.g., unsubstituted pyridine) | N₂O₅ followed by NaHSO₃; HNO₃/TFAA | Avoids the formation of the highly deactivated pyridinium ion.[2][11] |
| Moderately Deactivated or Activated | HNO₃/H₂SO₄ | The classic, powerful nitrating mixture suitable for many substrates.[22] |
| Highly Activated (e.g., aminopyridines) | Milder conditions (e.g., dilute HNO₃ in H₂SO₄, lower temperature) | Helps to control the reaction rate and prevent over-nitration and oxidation.[23] |
| For 4-Substitution | HNO₃/H₂SO₄ on Pyridine-N-Oxide | The N-oxide activates the 4-position for electrophilic attack.[12][14] |
Q4: What are the key safety precautions to take during pyridine nitration?
A4: Nitration reactions are highly exothermic and involve corrosive and potentially explosive materials.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Control the temperature carefully using an ice bath, especially during the addition of reagents.
-
Add reagents slowly and monitor for any uncontrolled temperature increases.
-
Quench the reaction carefully by pouring it onto crushed ice.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This protocol is adapted from procedures for the synthesis of 4-nitropyridine-N-oxide and its subsequent deoxygenation.[12][17]
Step A: Synthesis of Pyridine-N-Oxide
-
In a round-bottom flask, combine pyridine and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, keeping the temperature below 50°C.
-
After the addition is complete, heat the mixture at 70-80°C for several hours.
-
Monitor the reaction by TLC until the pyridine is consumed.
-
Cool the reaction mixture and remove the excess acetic acid and water under reduced pressure.
-
The crude pyridine-N-oxide can be purified by distillation or used directly in the next step.
Step B: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add pyridine-N-oxide, ensuring the temperature remains below 10°C.
-
In a separate flask, prepare a cooled mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the pyridine-N-oxide solution, maintaining a temperature of 90-100°C.
-
After the addition, continue heating for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with sodium carbonate to precipitate the yellow solid of 4-nitropyridine-N-oxide.
-
Filter the solid, wash with cold water, and dry.
Step C: Deoxygenation to 4-Nitropyridine
-
Dissolve the 4-nitropyridine-N-oxide in a suitable solvent like chloroform or acetonitrile.
-
Slowly add phosphorus trichloride (PCl₃) dropwise at a controlled temperature (e.g., 50°C).
-
Reflux the mixture for a few hours until the reaction is complete (monitor by TLC).
-
Cool the mixture, pour it onto ice, and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain crude 4-nitropyridine.
-
Purify by recrystallization or column chromatography.
Visualizations
Decision Workflow for Pyridine Nitration
Caption: Decision tree for selecting a pyridine nitration strategy.
Mechanism: Regioselectivity in Direct Nitration
Caption: Stability of sigma complexes in pyridine nitration.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 6. marutifinechem.com [marutifinechem.com]
- 7. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. quora.com [quora.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Decomposition Pathways of Nitropyridines
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with nitropyridines. This center is designed to provide you with in-depth technical guidance and troubleshooting solutions for common challenges encountered during the experimental study of nitropyridine decomposition.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and degradation of nitropyridines.
Q1: My nitropyridine compound is degrading unexpectedly in solution. What are the most likely causes?
A1: Unexpected degradation of nitropyridines in solution is a frequent issue and can be attributed to several factors. The primary culprits are typically photodegradation, pH-mediated hydrolysis, and thermal stress. Nitropyridines, like many nitroaromatic compounds, can be sensitive to UV-Vis light, leading to photochemical reactions.[1] Additionally, the pH of your solution is critical; both acidic and basic conditions can catalyze hydrolysis of the nitro group or other susceptible functionalities on the pyridine ring.[1] Finally, elevated temperatures, even those experienced during routine laboratory procedures, can be sufficient to initiate thermal decomposition.[2]
Q2: What are the recommended storage conditions for nitropyridine compounds to ensure their stability?
A2: To maintain the integrity of your nitropyridine compounds, proper storage is paramount. For solid compounds, it is recommended to store them in a cool, dark, and dry place in a tightly sealed container to protect from light and moisture. For solutions, storage at low temperatures (e.g., 2-8°C or -20°C) is advisable. Solutions should be stored in amber vials or wrapped in aluminum foil to prevent photodegradation.[1] If the compound is known to be susceptible to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
Q3: I am observing new, unidentified peaks in my HPLC chromatogram when analyzing my nitropyridine sample. What could they be?
A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks represent the formation of various degradation products. The identity of these products depends on the degradation pathway. For instance, under photolytic stress, you might observe products resulting from the reduction of the nitro group or rearrangement of the pyridine ring.[1] In cases of hydrolysis, you may see hydroxylated pyridines or even ring-opened products. Thermal degradation can lead to the loss of the nitro group or fragmentation of the entire molecule.[1] To identify these unknown peaks, techniques such as LC-MS or GC-MS are invaluable for obtaining molecular weight and fragmentation data.
Q4: Are there specific safety precautions I should take when handling nitropyridines, especially during degradation studies?
A4: Yes, it is crucial to handle nitropyridines with appropriate safety measures. Many nitropyridine derivatives are classified as hazardous chemicals and can be harmful if swallowed, inhaled, or in contact with skin.[3] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When performing thermal degradation studies, be aware of the potential for the generation of volatile and potentially toxic decomposition products.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance to resolve specific experimental issues.
Issue 1: Inconsistent Results in Nitropyridine Stability Studies
You are conducting a stability study on a nitropyridine derivative, but your results are showing high variability between replicates and time points.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent stability results.
Causality Explained:
-
Sample Preparation: Inaccuracies in initial sample concentration are a common source of error. Ensure precise weighing and volumetric dilutions. For solutions, ensure the compound is fully dissolved and the solution is homogeneous before aliquoting.
-
Storage Conditions: Nitropyridines can be sensitive to environmental factors.[4] Inconsistent exposure to light, fluctuating temperatures, or changes in the solution's pH can lead to variable degradation rates.[1]
-
Analytical Method: A non-robust analytical method can introduce variability. Poor precision, a degrading HPLC column, or an unstable detector response can all contribute to inconsistent results.
Issue 2: Peak Tailing in HPLC Analysis of Nitropyridines and Their Degradants
You are developing a stability-indicating HPLC method, but are observing significant peak tailing for the parent nitropyridine or its degradation products.
Troubleshooting Steps:
-
Check for Column Overload: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves and the tailing factor decreases, you are likely overloading the column.
-
Solution: Reduce the concentration of your sample or the injection volume.[5]
-
-
Evaluate Mobile Phase pH: The ionization state of nitropyridines and their degradation products can significantly impact peak shape. Basic compounds, in particular, can interact with residual silanols on the silica-based column packing, leading to tailing.
-
Solution: Adjust the mobile phase pH. For basic analytes, a low pH (e.g., 2.5-3.5) will ensure they are protonated and less likely to interact with silanols. Conversely, a high pH (e.g., >8) can be used with a suitable column to keep them in their neutral form. The use of a buffer is highly recommended to maintain a stable pH.[6]
-
-
Assess Secondary Interactions: Even with pH optimization, secondary interactions can occur.
-
Solution: Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites and reduce peak tailing of basic analytes. Alternatively, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded group, which are designed to minimize silanol interactions.[6]
-
-
Investigate Extra-Column Volume: Excessive dead volume in the HPLC system can cause peak broadening and tailing.
-
Solution: Check all tubing and connections between the injector, column, and detector. Ensure tubing is of the appropriate internal diameter and is cut cleanly and fitted correctly.[7]
-
-
Consider Column Contamination/Degradation: Accumulation of strongly retained sample components on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column can help protect the analytical column from contamination.[8]
-
Section 3: Decomposition Pathways and Mechanistic Insights
Understanding the potential degradation pathways of nitropyridines is essential for designing robust stability studies and for identifying potential degradants.
Microbial Degradation Pathways
Microorganisms have evolved diverse enzymatic machinery to degrade pyridine and its derivatives. The degradation of nitropyridines often involves initial modifications to the ring or the nitro group.
-
Hydroxylation and Ring Cleavage: A common initial step in the aerobic degradation of pyridine derivatives is the enzymatic hydroxylation of the pyridine ring, which is often followed by ring cleavage.[9] For example, 2-amino-4-methyl-3-nitropyridine can be hydroxylated at the 5-position by Cunninghamella elegans to form 2-amino-5-hydroxy-4-methyl-3-nitropyridine.[10]
-
Nitro Group Reduction: Under anaerobic conditions, the nitro group is often the first point of attack. Bacteria can reduce the nitro group to a nitroso, hydroxylamino, and finally an amino group.[11] This reduction can significantly alter the electronic properties of the molecule, making the pyridine ring more susceptible to subsequent degradation.
-
Formation of Pyridinones: Some microbial transformations can lead to the formation of pyridinones. For instance, Streptomyces antibioticus can convert 2-amino-4-methyl-3-nitropyridine into 2-amino-4-methyl-3-nitro-6(1H)-pyridinone.[10]
Caption: Generalized microbial degradation pathways of nitropyridines.
Photochemical Decomposition Pathways
Exposure to light, particularly UV radiation, can induce a variety of photochemical reactions in nitropyridines.
-
Nitro Group Rearrangement and Reduction: A common photochemical reaction for nitroaromatic compounds is the rearrangement of the nitro group to a nitrite, which can then lead to the formation of hydroxylated products. Photoreduction of the nitro group to a nitroso or amino group can also occur.[1]
-
Pyridine Ring Rearrangement: The pyridine N-oxide moiety, which can be formed through oxidation, is known to undergo photochemical rearrangements to form oxaziridine and 1,2-oxazepine derivatives.[12] While not a direct degradation of the nitropyridine itself, oxidation to the N-oxide followed by photodegradation is a plausible pathway. For 1,4-dihydropyridine structures, photodegradation often results in aromatization to the corresponding pyridine ring.[13]
Thermal Decomposition Pathways
Elevated temperatures provide the energy needed to break chemical bonds, leading to the decomposition of nitropyridines.
-
Loss of the Nitro Group: A primary thermal degradation pathway for many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond, leading to the loss of the nitro group as nitrogen dioxide (NO2).[1]
-
Ring Fragmentation: At higher temperatures, the pyridine ring itself can fragment, leading to the formation of smaller volatile molecules. The specific fragmentation pattern will depend on the substitution pattern of the nitropyridine.[2] For some energetic materials based on dinitropyrazole, thermal decomposition is initiated by hydrogen transfer followed by ring opening.[14]
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation Study of a Nitropyridine Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[7]
Materials:
-
Nitropyridine Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the nitropyridine API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid nitropyridine API in an oven at 80°C for 48 hours.
-
At various time points, withdraw a sample, prepare a solution at the target concentration, and analyze by HPLC.
-
-
Photodegradation:
-
Expose the solid nitropyridine API and a solution of the API to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15][16]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after the exposure period.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent nitropyridine from all degradation products. A PDA detector is recommended to assess peak purity.
-
Data Analysis:
-
Calculate the percentage degradation of the nitropyridine in each stress condition.
-
Identify the major degradation products and their retention times.
-
Use the peak purity function of the PDA detector to ensure that the parent peak is spectrally pure in the presence of the degradation products.
Protocol 2: Stability-Indicating HPLC Method for a Nitropyridine
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of a nitropyridine and its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at the λmax of the nitropyridine and also collect full spectra with the PDA |
| Injection Volume | 10 µL |
Method Development and Optimization:
-
Scouting Gradient: Run a fast gradient to determine the approximate elution times of the parent compound and its degradants.
-
Optimize Gradient: Adjust the gradient slope and duration to achieve adequate separation of all peaks.
-
pH Modification: If peak shape is poor, consider using a different mobile phase additive (e.g., ammonium acetate) or adjusting the pH with a buffer.
-
Solvent Selection: If resolution is still insufficient, try methanol as an alternative organic solvent to acetonitrile, as it has different selectivity.
References
- 1. Anaerobic and aerobic degradation of pyridine by a newly isolated denitrifying bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Blogs | Restek [discover.restek.com]
- 9. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 11. Biodegradation of 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Py-FTIR-GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Solvent Effects on the Synthesis of 5-Nitropyridine-2,4-diamine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Nitropyridine-2,4-diamine. The nitration of a highly activated heterocyclic ring like 2,4-diaminopyridine presents unique challenges and opportunities where solvent selection is paramount. This document provides in-depth, experience-driven insights into the role of the solvent, offering troubleshooting solutions and answers to frequently asked questions to help you navigate this synthesis effectively.
Section 1: Foundational Concepts: The Role of the Solvent in Nitration
This section addresses the fundamental principles governing the choice of solvent for the electrophilic nitration of activated pyridine rings.
Q1: Why is the solvent so critical in the synthesis of this compound?
A: The solvent system is arguably the most critical parameter in this synthesis for several reasons:
-
Reactivity Control: The nitrating agent, typically a mixture of nitric acid and a strong acid, generates the highly electrophilic nitronium ion (NO₂⁺). The solvent mediates the concentration and reactivity of this species. In a non-polar organic solvent, the reaction may be too slow, while in a strong protic acid, the reaction is vigorous and requires careful temperature control.
-
Regioselectivity: The two amino groups on the pyridine ring are powerful activating and ortho-, para-directing groups. The desired product, this compound, requires substitution at the C5 position, which is para to the C2-amino group and ortho to the C4-amino group. In a strong acid solvent like sulfuric acid, the amino groups are protonated. This alters their directing effects and deactivates the ring, helping to prevent over-nitration and control regioselectivity.[1]
-
Solubility: The starting material, 2,4-diaminopyridine, and the nitrating species must be sufficiently soluble in the chosen medium to ensure a homogeneous reaction.
-
Safety and Workup: The solvent dictates the reaction's exothermicity and the subsequent procedure for product isolation. Strong acids require careful, controlled quenching and neutralization steps.[2][3]
Q2: What are the most common solvent systems for nitrating aminopyridines?
A: The most prevalent and historically validated method for nitrating activated pyridines, such as aminopyridines, is the use of a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][3] In this system, sulfuric acid serves multiple roles:
-
It acts as the solvent, dissolving the pyridine substrate.
-
It is a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion (NO₂⁺).
-
It protonates the basic amino groups, modulating their activating effect and protecting them from oxidation.
Alternative systems may employ an organic co-solvent, such as 1,2-dichloroethane, along with a mixed acid of H₂SO₄ and HNO₃, particularly in industrial settings.[4]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during the synthesis, with a focus on solvent-related causes.
| Problem Encountered | Probable Solvent-Related Cause | Recommended Solution & Rationale |
| Low or No Yield | 1. Poor Solubility: The 2,4-diaminopyridine starting material may not be fully dissolved in the reaction medium. 2. Insufficient Activation: The solvent system may not be acidic enough to generate an adequate concentration of the nitronium ion (NO₂⁺). | 1. Ensure Complete Dissolution: When using concentrated H₂SO₄, ensure the starting material is fully dissolved before cooling and adding nitric acid. Gentle warming may be required, followed by cooling to the target reaction temperature. 2. Use Concentrated Acids: Employ high-purity, concentrated (98%) sulfuric acid and fuming nitric acid to ensure an efficient generation of the electrophile.[3] |
| Formation of Unwanted Isomers | Incorrect Regioselectivity: The solvent may not be effectively modulating the directing effects of the two amino groups. In less acidic media, side-products from nitration at the C3 or C6 positions can occur. | Utilize a Strong Protic Solvent: Concentrated H₂SO₄ is the solvent of choice to ensure high regioselectivity for the C5 position. By protonating both amino groups, their powerful activating effect is tempered, and the electronic properties of the ring favor substitution at the 5-position.[1] |
| Product Degradation / Over-Nitration | 1. Poor Heat Dissipation: The solvent cannot adequately absorb the heat from the highly exothermic nitration reaction, leading to localized "hot spots." 2. Excessive Reactivity: The reaction conditions are too harsh, causing oxidation of the amino groups or addition of a second nitro group. | 1. Maintain Strict Temperature Control: Perform the addition of nitric acid at a low temperature (e.g., 0-5 °C) and add it dropwise to allow the solvent and cooling bath to dissipate heat effectively.[3][5] 2. Moderate the Nitrating Agent: Use a stoichiometric amount of nitric acid. Using a large excess can drive side reactions. The sulfuric acid solvent helps to control the reactivity by keeping the ring partially deactivated via protonation. |
| Difficult Product Isolation & Purification | 1. Product Remains Soluble: The final product is soluble in the acidic reaction mixture and does not precipitate upon quenching. 2. Co-precipitation with Salts: During neutralization, the product precipitates along with large amounts of inorganic salts (e.g., ammonium sulfate), making filtration and purification difficult. | 1. Controlled Quenching & pH Adjustment: After the reaction, slowly pour the acidic mixture onto a large volume of crushed ice. Then, carefully neutralize the solution with a base like aqueous ammonia or sodium hydroxide to a pH of ~8 to precipitate the crude product.[2] 2. Solvent Extraction: If co-precipitation is an issue, consider extracting the neutralized aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate). Alternatively, after filtering the solid mixture, the product can be selectively extracted from the inorganic salts using a hot organic solvent like ethanol.[6] |
Section 3: Frequently Asked Questions (FAQs)
Q: For a first-time synthesis, which solvent system is recommended? A: A mixture of concentrated sulfuric acid and nitric acid is the most reliable and well-documented system for this type of transformation.[1][3] It offers the best control over regioselectivity, which is the primary challenge in this synthesis. While it requires careful handling, its behavior is predictable.
Q: Can I use an organic solvent like DMSO or DMF instead of sulfuric acid? A: It is strongly discouraged. Polar aprotic solvents like DMSO or DMF can react with strong nitrating agents and do not provide the necessary protonation to control the regioselectivity on the electron-rich diaminopyridine ring. Using other organic solvents often leads to lower yields or a complex mixture of products.[7]
Q: How does the choice of solvent impact the safety of the reaction? A: Safety is paramount.
-
Sulfuric Acid: This is a highly corrosive and hazardous acid. The reaction is extremely exothermic, especially during the addition of nitric acid and the final quenching in water. Always use an ice bath, add reagents slowly, and wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and face shield.
-
Organic Solvents: If a co-solvent like 1,2-dichloroethane is used, be aware of its toxicity and potential for forming unstable, energetic nitrated byproducts.[4] All nitration reactions should be conducted behind a blast shield in a well-ventilated fume hood.
Q: What is the purpose of pouring the reaction mixture onto ice during workup? A: This step serves two critical functions. First, it rapidly dilutes the strong acid and dissipates the significant heat of dilution, preventing uncontrolled boiling and degradation of the product. Second, it prepares the solution for the subsequent neutralization step by lowering its temperature and concentration.
Section 4: Experimental Protocols
The following protocol is a generalized procedure based on established methods for the nitration of activated aminopyridines.[1][3]
Protocol 1: Synthesis in Concentrated Sulfuric Acid
Materials:
-
2,4-Diaminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90% or greater)
-
Crushed Ice
-
Ammonium Hydroxide (28%) or Sodium Hydroxide solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material).
-
Dissolution: Cool the sulfuric acid in an ice-salt bath to 0-5 °C. Slowly add the 2,4-diaminopyridine in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Nitration: In the dropping funnel, prepare a mixture of fuming nitric acid (1.05 molar equivalents) and a small amount of concentrated sulfuric acid (1-2 mL). Add this nitrating mixture dropwise to the stirred pyridine solution, maintaining the internal temperature strictly between 0-5 °C. The addition should take approximately 1 hour.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC if a suitable method is developed.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Precipitation: Cool the diluted acid solution in an ice bath. Slowly add concentrated ammonium hydroxide or a cold sodium hydroxide solution to neutralize the mixture to a pH of 7-8. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Section 5: Data Summary
The table below summarizes the expected effects of different solvent systems on the synthesis of this compound, based on established chemical principles.
| Solvent System | Expected Yield | Expected Purity (Regioselectivity) | Reaction Control | Safety Considerations |
| H₂SO₄ / HNO₃ [1][3] | Moderate to Good | Very High | Good, with strict temperature control | Highly exothermic and corrosive. Requires careful handling and quenching. |
| H₂SO₄ / HNO₃ in Dichloroethane [4] | Potentially Good | High | May offer better heat management in large-scale reactions. | Involves a chlorinated solvent and potential for energetic side products. |
| Acetic Acid / HNO₃ | Low to Moderate | Poor to Moderate | Milder conditions, but less control over regioselectivity. | Less corrosive than H₂SO₄ but can still be exothermic. |
| Organic Solvents (DCM, THF, etc.) [7] | Very Low | Poor | Poor; reaction may not proceed or may yield complex mixtures. | Varies by solvent; risk of uncontrolled reaction with nitrating agent. |
Section 6: Visualizations
General Synthesis & Workup Workflow
The following diagram illustrates the key stages of the synthesis, from reagent preparation to final product purification.
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path for diagnosing yield issues related to the reaction solvent and conditions.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-Nitropyridine-2,4-diamine and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of heterocyclic compounds, nitropyridine derivatives hold a significant position due to their diverse biological activities. This guide provides an in-depth comparative analysis of the spectroscopic characterization of 5-Nitropyridine-2,4-diamine, a key synthetic intermediate, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will objectively compare its spectral features with those of its isomers, 2-amino-5-nitropyridine and 4-amino-3-nitropyridine, to highlight the subtle yet critical differences that define their unique chemical identities. This document is intended to serve as a practical resource for researchers, offering not only a comprehensive analysis of spectral data but also detailed experimental protocols to support their own investigations.
Introduction to Aminonitropyridines: The Importance of Structural Isomerism
This compound and its isomers are classes of organic molecules that are foundational in the synthesis of a variety of biologically active compounds. The strategic placement of amino and nitro groups on the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and, consequently, its pharmacological profile. Therefore, unambiguous characterization is paramount to ensure the correct isomer is utilized in subsequent synthetic steps and to understand its structure-activity relationship. NMR and MS are indispensable tools in this endeavor, providing a detailed roadmap of the molecular architecture.
NMR Spectroscopic Analysis: Unraveling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The resulting spectra offer a wealth of information regarding the connectivity of atoms and the electronic structure of the molecule.
Characterization of this compound
While comprehensive experimental NMR data for this compound is not widely available in the public domain, a published synthesis provides key ¹H NMR chemical shifts.[1]
¹H NMR Analysis (Predicted and Partially Reported):
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting its symmetrical nature.
-
Aromatic Proton (H-6): A single proton signal is anticipated in the downfield region of the spectrum, corresponding to the proton at the C-6 position of the pyridine ring. A reported value places this signal around δ 8.84 ppm .[1] The strong electron-withdrawing effect of the adjacent nitro group at C-5 and the nitrogen atom in the pyridine ring deshields this proton significantly.
-
Amino Protons (-NH₂): Two distinct signals for the amino protons are reported, appearing as two-proton doublets at approximately δ 7.98 ppm and 7.45 ppm .[1] The difference in their chemical shifts can be attributed to their different chemical environments and potential for intramolecular hydrogen bonding.
¹³C NMR Analysis (Predicted):
Predictive ¹³C NMR analysis suggests the following approximate chemical shifts:
-
C-2 and C-4: These carbons, bonded to the amino groups, are expected to resonate at a higher field compared to other carbons in the ring due to the electron-donating nature of the nitrogen atoms.
-
C-5: The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.
-
C-3 and C-6: These carbons will have chemical shifts influenced by the adjacent substituents.
A detailed experimental ¹³C NMR spectrum is required for a definitive assignment.
Comparative NMR Analysis of Isomeric Aminonitropyridines
To better understand the spectroscopic fingerprint of this compound, a comparison with its isomers is highly instructive.
| Compound | Aromatic Protons (δ, ppm) | Amino Protons (δ, ppm) |
| This compound | H-6: ~8.84 | ~7.98, ~7.45 |
| 2-Amino-5-nitropyridine | H-3: ~8.2, H-4: ~8.0, H-6: ~9.0 | ~7.0 |
| 4-Amino-3-nitropyridine | H-2: ~8.8, H-5: ~7.3, H-6: ~8.3 | ~6.5 |
Table 1: Comparison of ¹H NMR Chemical Shifts for Aminonitropyridine Isomers.
The distinct substitution patterns of the isomers lead to unique chemical shifts and coupling patterns in their ¹H NMR spectra, allowing for their unambiguous differentiation.
Mass Spectrometry Analysis: Confirming Molecular Identity and Fragmentation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Mass Spectrum of this compound
The mass spectrum of this compound confirms its molecular weight.
-
Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at m/z 155 , corresponding to the molecular weight of the compound (C₄H₅N₅O₂).[2]
-
Fragmentation Pattern: Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO). The fragmentation pattern of this compound would provide further structural confirmation.
Comparative Mass Spectrometry of Isomeric Aminonitropyridines
The mass spectra of the isomeric aminonitropyridines will all show a molecular ion peak corresponding to their shared molecular formula. However, the relative intensities of the fragment ions may differ due to the different substitution patterns, which influence the stability of the resulting fragments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₄H₅N₅O₂ | 155.12 | 155 (M⁺) |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 139 (M⁺), 109, 93, 66 |
| 4-Amino-3-nitropyridine | C₅H₅N₃O₂ | 139.11 | 139 (M⁺), 123, 95, 67 |
Table 2: Comparison of Mass Spectrometry Data for Aminonitropyridine Isomers.
Experimental Protocols
To ensure the reproducibility and accuracy of the characterization data, the following detailed experimental protocols are provided.
NMR Spectroscopy Protocol
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a proton frequency of at least 400 MHz.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and determine the coupling constants.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
Mass Spectrometry Protocol
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation:
-
For ESI-MS, dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS, the sample can be introduced directly as a solid or in a volatile solvent.
Data Acquisition:
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, and source temperature for ESI).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The definitive characterization of this compound through NMR and MS is crucial for its application in synthetic and medicinal chemistry. This guide has provided a framework for its spectroscopic analysis, highlighting the key spectral features that distinguish it from its isomers. While a complete experimental dataset for this compound remains to be fully documented in publicly accessible literature, the provided protocols and comparative data serve as a valuable resource for researchers in the field. The application of these analytical techniques ensures the structural integrity of synthetic intermediates and contributes to the advancement of drug discovery and development.
References
A Comparative Guide to the Synthesis of 5-Nitropyridine-2,4-diamine: Method Validation and Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of synthetic methodologies for 5-Nitropyridine-2,4-diamine. Our investigation into the existing scientific literature reveals a notable scarcity of direct and validated synthesis routes for this compound. However, established principles of pyridine chemistry and documented syntheses of analogous compounds, such as 5-nitropyridine-2,3-diamine, allow for the construction and critical evaluation of viable synthetic pathways. This document will, therefore, compare a documented method for a closely related isomer with a proposed, mechanistically sound approach for the target molecule, providing a robust framework for experimental design and validation.
Introduction: The Significance of Nitropyridine Amines
Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and novel materials. The presence of both nitro and amino groups on the pyridine ring provides versatile handles for further chemical modifications, making them valuable building blocks in medicinal and agricultural chemistry. Specifically, diaminonitropyridines are precursors to compounds with potential applications as kinase inhibitors and antibacterial agents. The precise arrangement of these functional groups is critical to the biological activity and physicochemical properties of the final products.
Method 1: Selective Reduction of a Dinitro Precursor (Adapted from the Synthesis of 5-Nitropyridine-2,3-diamine)
A common and effective strategy for the synthesis of nitropyridine diamines involves the selective reduction of a dinitro precursor. This approach offers good control over the final product, provided the starting dinitro compound is accessible.
Underlying Principles
The rationale for this method hinges on the differential reactivity of the two nitro groups in a dinitropyridine compound. The electronic environment of each nitro group, influenced by the positions of other substituents and the pyridine nitrogen, can render one more susceptible to reduction than the other. The choice of a mild reducing agent is crucial to achieve selective reduction of one nitro group while leaving the other intact.
Proposed Synthetic Pathway
A plausible route to this compound would start from 2,4-dichloro-5-nitropyridine. Sequential nucleophilic aromatic substitution with ammonia, followed by a selective reduction, would yield the target compound. However, a more direct analogy can be drawn from the documented synthesis of 5-nitropyridine-2,3-diamine, which involves the selective reduction of 3,5-dinitropyridin-2-amine.
Method 2: Direct Nitration of a Diaminopyridine Precursor
An alternative approach involves the direct nitration of a suitable diaminopyridine precursor. This method is atom-economical but can be challenging in terms of regioselectivity.
Causality Behind Experimental Choices
The success of this method depends on the directing effects of the two amino groups on the pyridine ring. Amino groups are strongly activating and ortho-, para-directing. In 2,4-diaminopyridine, the 3- and 5-positions are activated. The choice of nitrating agent and reaction conditions (temperature, acid catalyst) is critical to control the position of nitration and to avoid over-nitration or side reactions. A mixture of concentrated nitric and sulfuric acids is a common nitrating agent for deactivated rings, but milder conditions may be necessary for the activated diaminopyridine.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Selective Reduction | Method 2: Direct Nitration |
| Starting Material Availability | May require multi-step synthesis of the dinitro precursor. | 2,4-Diaminopyridine is commercially available. |
| Regioselectivity | High, as the positions of the amino groups are pre-defined. | Potentially low, with the risk of forming isomeric byproducts. |
| Reaction Conditions | Typically involves mild reducing agents. | Requires careful control of nitrating agent and temperature. |
| Yield | Can be high if the selective reduction is efficient. | Potentially lower due to the formation of multiple products. |
| Purification | Generally straightforward. | May require challenging chromatographic separation of isomers. |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitropyridine-2,3-diamine via Selective Reduction
This protocol is for the synthesis of the 2,3-diamine isomer and serves as a validated reference for the selective reduction approach.[1]
Step 1: Synthesis of 5-Nitropyridine-2,3-diamine from 3,5-Dinitropyridin-2-amine
-
Suspend 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).
-
Slowly add a 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.) to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to promote precipitation.
-
Collect the precipitate by filtration to obtain 5-nitropyridine-2,3-diamine.
Expected Yield: 3.4 g (100%)[1]
Characterization Data (for 5-Nitropyridine-2,3-diamine):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]
Protocol 2: Proposed Synthesis of this compound via Direct Nitration
This is a proposed protocol based on general nitration procedures for aminopyridines.[2][3][4]
Step 1: Nitration of 2,4-Diaminopyridine
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2,4-diaminopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2,4-diaminopyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 5-nitro isomer.
Visualizing the Synthetic Pathways
Method 1: Workflow for Selective Reduction
Caption: Workflow for the synthesis of 5-nitropyridine-2,3-diamine.
Method 2: Proposed Reaction Pathway for Direct Nitration
Caption: Proposed pathway for direct nitration of 2,4-diaminopyridine.
Conclusion and Recommendations
For researchers embarking on the synthesis of this compound, it is recommended to first investigate the feasibility of the direct nitration route due to the accessibility of the starting material. Small-scale pilot reactions should be conducted to determine the product distribution and to develop an effective purification protocol. If this proves to be low-yielding or if the separation of isomers is intractable, the multi-step synthesis of a suitable dinitro precursor for selective reduction should be considered as a more robust, albeit longer, alternative.
References
- 1. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Diaminonitropyridine Isomers for the Modern Researcher
In the landscape of energetic materials and pharmaceutical intermediates, diaminonitropyridines represent a class of compounds with significant synthetic potential. The strategic placement of amino and nitro groups on the pyridine scaffold gives rise to a fascinating array of isomers, each with a unique electronic and steric profile. This, in turn, dictates their chemical reactivity, influencing everything from their utility as building blocks to their stability as energetic materials.
This guide provides an in-depth comparison of the reactivity of three key diaminonitropyridine isomers: 2,6-diamino-3-nitropyridine, 2,4-diamino-5-nitropyridine, and 3,5-diamino-2-nitropyridine. By synthesizing theoretical principles with analogous experimental data, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding and harnessing the distinct chemical behavior of these isomers.
The Decisive Influence of Substituent Positioning
The reactivity of diaminonitropyridine isomers is fundamentally governed by the interplay of electronic effects exerted by the amino (-NH₂) and nitro (-NO₂) groups, in concert with the inherent electron-deficient nature of the pyridine ring. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating amino groups enhance the nucleophilicity of both the nitrogen atoms and the pyridine ring, albeit with regiochemical preferences.
The precise positioning of these substituents creates a delicate balance of these opposing electronic forces, leading to marked differences in the reactivity of the isomers.
Comparative Analysis of Isomer Reactivity
To provide a clear comparison, we will examine three key aspects of reactivity: the basicity of the amino groups, the susceptibility of the pyridine ring to nucleophilic attack, and the thermal stability of the isomers.
Basicity of the Amino Groups: A Tale of Two Effects
The basicity of the amino groups, a measure of their ability to accept a proton, is a critical parameter influencing their nucleophilicity in reactions such as acylation and alkylation. This property is directly impacted by the electronic environment created by the other substituents.
Table 1: Predicted Relative Basicity of Diaminonitropyridine Isomers
| Isomer | Predicted Relative Basicity | Rationale |
| 3,5-diamino-2-nitropyridine | Highest | The nitro group is ortho to one amino group and meta to the other, leading to a less pronounced deactivating effect on the overall basicity compared to the other isomers. The amino groups are also meta to each other, minimizing their electronic interaction. |
| 2,4-diamino-5-nitropyridine | Intermediate | The nitro group is ortho to the 4-amino group and meta to the 2-amino group, resulting in a significant decrease in the basicity of the 4-amino group. The 2-amino group will be more basic. |
| 2,6-diamino-3-nitropyridine | Lowest | The nitro group is ortho to the 2-amino group and para to the 6-amino group, exerting a strong deactivating effect on both amino groups through resonance and induction. |
This predicted trend in basicity directly translates to the nucleophilicity of the amino groups. For instance, in a competitive acylation reaction, one would expect the amino groups of 3,5-diamino-2-nitropyridine to react most readily.
Experimental Protocol: Comparative Acylation of Diaminonitropyridine Isomers
To experimentally validate the predicted differences in amino group reactivity, a competitive acylation experiment can be performed.
Objective: To determine the relative rates of acylation of 2,6-diamino-3-nitropyridine, 2,4-diamino-5-nitropyridine, and 3,5-diamino-2-nitropyridine.
Materials:
-
Equimolar mixture of the three diaminonitropyridine isomers
-
Acetic anhydride (acylating agent)
-
Pyridine (catalyst and solvent)
-
Dichloromethane (extraction solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Reference standards for the mono- and di-acylated products of each isomer
Procedure:
-
Prepare a stock solution containing an equimolar mixture of the three diaminonitropyridine isomers in pyridine.
-
To this solution, add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to the total moles of amino groups).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by taking aliquots at regular time intervals.
-
Quench the reaction in each aliquot by adding water.
-
Extract the products with dichloromethane.
-
Analyze the organic extracts by HPLC to quantify the disappearance of the starting materials and the formation of the acylated products.
-
By comparing the rates of consumption of the starting isomers and the rates of formation of their respective acylated products, the relative reactivity of the amino groups in each isomer can be determined.
Caption: Workflow for comparative acylation of diaminonitropyridine isomers.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring, further activated by the nitro group, is susceptible to nucleophilic attack. The regioselectivity and rate of these reactions are highly dependent on the isomer's structure. Nucleophilic attack is generally favored at positions ortho and para to the nitro group and the ring nitrogen.
Caption: Activated positions for nucleophilic aromatic substitution in diaminonitropyridine isomers.
Analysis of SNAr Reactivity:
-
2,6-diamino-3-nitropyridine: The C4 position is activated by the ortho nitro group and the para ring nitrogen, making it the most likely site for nucleophilic attack.
-
2,4-diamino-5-nitropyridine: The C6 position is activated by the para nitro group and the ortho ring nitrogen, rendering it highly susceptible to nucleophilic substitution.
-
3,5-diamino-2-nitropyridine: Both the C4 and C6 positions are activated. The C6 position is ortho to the ring nitrogen and para to the nitro group, while the C4 position is para to the ring nitrogen and meta to the nitro group. The C6 position is expected to be more reactive.
Thermal Stability: A Key Consideration for Energetic Materials
For applications in energetic materials, thermal stability is a paramount concern. The decomposition of these compounds is often initiated by the cleavage of the C-NO₂ bond or by intermolecular reactions involving the amino groups. Computational studies on the related energetic material 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) have shown that intermolecular hydrogen transfer from an amino group to a nitro group is a key initial step in its thermal decomposition.
Table 2: Predicted Relative Thermal Stability of Diaminonitropyridine Isomers
| Isomer | Predicted Relative Thermal Stability | Rationale |
| 2,6-diamino-3-nitropyridine | Highest | The symmetrical arrangement of the amino and nitro groups may facilitate the formation of a stable intermolecular hydrogen-bonding network, thus increasing the energy required for decomposition. |
| 3,5-diamino-2-nitropyridine | Intermediate | The proximity of the ortho amino and nitro groups could potentially lead to intramolecular cyclization or other decomposition pathways at elevated temperatures, but the overall stability is expected to be reasonable. |
| 2,4-diamino-5-nitropyridine | Lowest | The ortho relationship between the 4-amino group and the 5-nitro group may create a sterically strained and electronically unfavorable arrangement, potentially lowering the activation energy for decomposition. |
Experimental Protocol: Thermal Analysis by TGA/DSC
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is the standard method for evaluating the thermal stability of energetic materials.
Objective: To determine and compare the decomposition temperatures and thermal profiles of the diaminonitropyridine isomers.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Accurately weigh 1-3 mg of the diaminonitropyridine isomer into an aluminum or ceramic crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a final temperature of approximately 400°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The onset temperature of decomposition from the TGA curve and the peak temperature of the exothermic decomposition event from the DSC curve are used to assess the thermal stability.
Caption: Workflow for thermal analysis of diaminonitropyridine isomers using TGA/DSC.
Conclusion and Future Outlook
The reactivity of diaminonitropyridine isomers is a nuanced subject, with the substitution pattern playing a decisive role in their chemical behavior. This guide has provided a framework for understanding and predicting the relative basicity, susceptibility to nucleophilic attack, and thermal stability of 2,6-diamino-3-nitropyridine, 2,4-diamino-5-nitropyridine, and 3,5-diamino-2-nitropyridine.
While direct comparative experimental data remains a fertile area for future research, the principles outlined herein, supported by analogous data and computational insights, offer a robust foundation for the rational design of synthetic strategies and the development of novel materials. Further computational studies focusing on the reaction kinetics and thermodynamic parameters of these isomers will undoubtedly provide a more quantitative understanding of their fascinating reactivity.
A Comparative Guide to the Electronic Properties of 5-Nitropyrimidine-2,4-diamine and its Analogs: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the electronic architecture of a molecule is a critical determinant of its function. The distribution of electrons, the energies of frontier molecular orbitals, and the electrostatic potential all play pivotal roles in molecular interactions, reactivity, and photophysical properties. This guide provides an in-depth computational analysis of the electronic properties of 5-nitropyrimidine-2,4-diamine, a molecule of significant interest due to its structural motifs commonly found in biologically active compounds.
Through a comparative lens, we will explore how the electronic characteristics of 5-nitropyrimidine-2,4-diamine stack up against related structures. This analysis is grounded in Density Functional Theory (DFT), a powerful computational tool that provides reliable insights into the electronic structure of molecules. The causality behind our computational choices and the interpretation of the data are explained to provide a comprehensive understanding for both computational chemists and experimental scientists.
The Computational Approach: Unveiling Electronic Structure through Density Functional Theory
To investigate the electronic properties of 5-nitropyrimidine-2,4-diamine and its analogs, we employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] DFT has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.
Our computational protocol is based on methods widely adopted in the scientific literature for the study of nitropyridine and similar heterocyclic systems.[1][2] The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, is used. The 6-311++G(d,p) basis set is employed, which provides a good description of the electron distribution, including diffuse functions (++) for lone pairs and p- and d-type polarization functions for a more accurate description of bonding.
References
A Comparative Crystallographic Guide to 5-Nitropyrimidine-2,4-diamine and its Analogs for Drug Discovery
This guide provides an in-depth analysis of the X-ray crystal structure of 5-nitropyrimidine-2,4-diamine, a key heterocyclic scaffold in medicinal chemistry. By examining its three-dimensional architecture, we can unlock insights into its chemical reactivity, potential biological targets, and structure-activity relationships. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comparative perspective against related nitropyridine and diaminopyrimidine derivatives to guide future drug design efforts.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore present in numerous therapeutic agents. Its ability to mimic purine bases allows it to interact with a variety of biological targets, most notably enzymes involved in nucleotide metabolism and protein kinases. The introduction of a nitro group at the 5-position, as seen in 5-nitropyrimidine-2,4-diamine, significantly modulates the electronic properties of the ring system, influencing its binding affinity and selectivity for target proteins. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design and the development of more potent and selective inhibitors.
This guide will focus on the recently elucidated crystal structure of 5-nitropyrimidine-2,4-diamine, providing a detailed examination of its structural parameters. We will then draw comparisons with related nitropyridine and diaminopyrimidine derivatives to highlight key structural differences and their potential implications for biological activity.
X-ray Crystal Structure Analysis of 5-Nitropyrimidine-2,4-diamine
The crystal structure of 5-nitropyrimidine-2,4-diamine was recently reported in the context of a novel synthetic route to 2-aminopurine.[1][2][3] This analysis provides the first definitive view of the solid-state conformation and intermolecular interactions of this important building block.
Crystallographic Data
The key crystallographic parameters for 5-nitropyrimidine-2,4-diamine are summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice and the overall symmetry of the structure.
| Parameter | Value | Reference |
| Chemical Formula | C₄H₅N₅O₂ | [4] |
| Molecular Weight | 155.12 g/mol | [4] |
| Crystal System | Triclinic | [2] |
| Space Group | P-1 | [2] |
| a (Å) | 5.5123(3) | [2] |
| b (Å) | 9.8766(5) | [2] |
| c (Å) | 15.7380(10) | [2] |
| α (°) | 73.518(5) | [2] |
| β (°) | 88.104(5) | [2] |
| γ (°) | 86.787(4) | [2] |
| Volume (ų) | 820.19(8) | [2] |
| Z | 4 | [2] |
Molecular Geometry and Intermolecular Interactions
The molecular structure of 5-nitropyrimidine-2,4-diamine reveals a planar pyrimidine ring, a common feature for aromatic heterocyclic systems. The exocyclic amino groups and the nitro group also lie in or close to the plane of the ring, facilitating electronic delocalization.
A crucial aspect of the crystal structure is the extensive network of intermolecular hydrogen bonds. These interactions play a vital role in stabilizing the crystal lattice and can provide insights into the potential donor-acceptor properties of the molecule when binding to a biological target. The primary hydrogen bonding motifs involve the amino groups acting as donors and the nitro group oxygen atoms and pyrimidine ring nitrogen atoms acting as acceptors.
Comparative Analysis with Alternative Scaffolds
To better understand the structure-property relationships of 5-nitropyrimidine-2,4-diamine, it is instructive to compare its structural features with those of related molecules.
Comparison with 2-Amino-5-nitropyridine Derivatives
2-Amino-5-nitropyridine derivatives, while lacking the second amino group, share the nitro-substituted aromatic core. The crystal structure of 2-amino-5-nitropyridine reveals similar planar geometry and hydrogen bonding patterns involving the amino and nitro groups. However, the absence of the 4-amino group in the pyridine derivatives reduces the number of hydrogen bond donors, which can significantly impact their binding affinity and selectivity for specific protein targets.
Comparison with other 2,4-Diaminopyrimidine Derivatives
Numerous 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their biological activity, particularly as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs). For instance, the substitution at the 5-position with lipophilic groups has been shown to enhance anti-tubercular activity.[5] The introduction of a nitro group, as in our focus molecule, is expected to alter the electronic and steric properties at this position, potentially leading to a different target profile.
The table below provides a summary of selected 2,4-diaminopyrimidine derivatives and their reported biological activities, offering a basis for hypothesizing the potential therapeutic applications of 5-nitropyrimidine-2,4-diamine.
| Compound | 5-Substituent | Biological Activity | Reference |
| Trimethoprim | 3,4,5-Trimethoxybenzyl | Antibacterial (DHFR inhibitor) | |
| Pyrimethamine | 5-(p-chlorophenyl)-6-ethyl | Antimalarial (DHFR inhibitor) | |
| Iclaprim | Cyclopropyl-fused derivative | Antibacterial (DHFR inhibitor) | |
| N²,N⁴-disubstituted pyrimidine-2,4-diamines | Various aryl and alkyl groups | CDK2/CDK9 inhibitors |
The structural insights gained from the crystal structure of 5-nitropyrimidine-2,4-diamine can be leveraged to design novel derivatives with improved potency and selectivity for these or other relevant biological targets.
Experimental Protocols
Synthesis of 5-Nitropyrimidine-2,4-diamine
A detailed, optimized synthesis of 5-nitropyrimidine-2,4-diamine has been reported.[1] The general procedure involves the reaction of a suitable precursor with a nitrating agent. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited publication.
Crystallization
Single crystals of 5-nitropyrimidine-2,4-diamine suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system. The choice of solvent is critical and may require screening of various options to obtain high-quality crystals.
General Crystallization Protocol:
-
Dissolve the purified 5-nitropyrimidine-2,4-diamine in a minimal amount of a suitable solvent (e.g., a mixture of a good solvent like DMF or DMSO and a poorer solvent like water or ethanol) at an elevated temperature to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film or leave it slightly open to allow for slow evaporation of the solvent.
-
Monitor the formation of crystals over several days to weeks.
Visualizations
Experimental Workflow: From Synthesis to Structure
Caption: A generalized workflow for obtaining the crystal structure of a small molecule.
Key Intermolecular Interactions
Caption: A simplified representation of potential hydrogen bonding interactions.
Conclusion
The determination of the X-ray crystal structure of 5-nitropyrimidine-2,4-diamine provides a foundational piece of information for the structure-based design of novel therapeutics. This guide has presented a comprehensive overview of this structure, placed it in the context of related bioactive molecules, and provided the necessary experimental framework for its synthesis and crystallization. By leveraging the structural insights discussed herein, researchers can more effectively design and synthesize next-generation inhibitors targeting a range of diseases.
References
- 1. Reconstructive Methodology in the Synthesis of 2-Aminopurine | MDPI [mdpi.com]
- 2. Reconstructive Methodology in the Synthesis of 2-Aminopurine[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Nitropyridine-2,4-diamine Analogues
Introduction: Unlocking the Potential of the 5-Nitropyridine-2,4-diamine Scaffold
Welcome, researchers and drug discovery professionals. This guide provides a comprehensive framework for the initial biological activity screening of novel this compound analogues. This scaffold is a compelling starting point for medicinal chemistry campaigns due to its structural resemblance to known bioactive molecules, particularly those with a 2,4-diaminopyrimidine core. The presence of the electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, suggesting a high potential for targeted biological activity.
Our exploration of related chemical spaces indicates that this class of compounds is ripe for investigation in several key therapeutic areas. Based on established activities of similar heterocyclic systems, we will focus this guide on three primary screening funnels:
-
Antimicrobial Activity: Targeting bacterial dihydrofolate reductase (DHFR), a validated and crucial enzyme for microbial survival.
-
Anticancer Activity: Investigating cytotoxicity against relevant cancer cell lines and inhibition of key protein kinases, which are often dysregulated in cancer.
-
Anti-inflammatory Activity: Assessing the inhibition of nitric oxide (NO) production in macrophages, a key process in the inflammatory response mediated by inducible nitric oxide synthase (iNOS).
This guide is designed to be a practical, in-depth resource. We will not only provide step-by-step protocols but also delve into the scientific rationale behind our experimental choices, ensuring a robust and self-validating screening cascade.
Part 1: Antimicrobial Activity Screening
The 2,4-diaminopyrimidine core is famously present in the antibacterial drug Trimethoprim, which selectively inhibits bacterial dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of nucleic acids and amino acids in bacteria. The structural analogy makes the this compound scaffold a prime candidate for developing novel DHFR inhibitors.
Screening Workflow: A Two-Tiered Approach
Our strategy involves a primary screen to identify compounds with general antibacterial activity, followed by a secondary, target-based assay to confirm their mechanism of action as DHFR inhibitors.
Caption: Antimicrobial screening workflow for this compound analogues.
Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well sterile microplates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633)
-
Test compound stock solutions (e.g., 10 mg/mL in DMSO)
-
Positive control (e.g., Trimethoprim)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a few colonies of the test bacterium into MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
Dispense 50 µL of MHB into all wells of a 96-well plate.
-
In the first column, add 50 µL of the test compound stock solution (in duplicate), creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This will result in a range of concentrations.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
Positive Control: A serial dilution of Trimethoprim.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
Experimental Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[5][6][7]
Materials:
-
Recombinant bacterial DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test compounds and positive control (Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHF and NADPH in the assay buffer. Keep all reagents on ice.
-
-
Assay Setup:
-
In the wells of the microplate, add:
-
Assay Buffer
-
2 µL of test compound at various concentrations (or DMSO for control).
-
DHFR enzyme solution.
-
-
Mix and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the DHF substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance at 340 nm every 15-30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control (no inhibitor).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[5][7][8]
-
Comparative Data & SAR Insights (Illustrative)
| Compound ID | R¹ Group | R² Group | MIC (E. coli) µg/mL | DHFR IC₅₀ (µM) |
| Ref-TMP | - | - | 1.5 | 0.05 |
| ND-01 | H | H | >128 | >100 |
| ND-02 | 4-OCH₃ | H | 32 | 15.2 |
| ND-03 | 3,4-(OCH₃)₂ | H | 8 | 2.1 |
| ND-04 | 3,4,5-(OCH₃)₃ | H | 4 | 0.8 |
| ND-05 | 3,4-(OCH₃)₂ | CH₃ | 16 | 5.3 |
Expertise & Experience: The illustrative data suggests a strong correlation between DHFR inhibition and antibacterial activity. As seen with Trimethoprim analogues, substitutions on a benzyl-like group at the R¹ position with methoxy groups enhance potency. The 3,4,5-trimethoxy substitution (ND-04) appears optimal, likely due to favorable interactions within the active site of the DHFR enzyme. Adding a substituent at the R² position (ND-05) appears to be detrimental to activity, possibly causing steric hindrance.
Part 2: Anticancer Activity Screening
The 2,4-diaminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology (e.g., Imatinib, Erlotinib). The rationale is to first identify compounds that are cytotoxic to cancer cells and then to investigate their potential mechanism through kinase inhibition.
Screening Workflow: From Cytotoxicity to Kinase Profiling
Caption: Anticancer screening workflow for this compound analogues.
Experimental Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Experimental Protocol 4: In Vitro Serine/Threonine Kinase Inhibition Assay
This protocol describes a general method to assess the inhibition of a specific kinase. It can be adapted for various kinases and detection methods (e.g., radiometric, fluorescence).[13][14][15]
Materials:
-
Recombinant active kinase (e.g., a Ser/Thr kinase like CDK2/cyclin A)
-
Kinase-specific peptide substrate
-
Kinase assay buffer
-
ATP solution (at the Kₘ concentration for the specific kinase)
-
Test compounds and a known inhibitor (e.g., Staurosporine)
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assay or a phospho-specific antibody for ELISA-based assays)
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the kinase, its peptide substrate, and the test compound at various concentrations in the kinase assay buffer.
-
-
Reaction Initiation:
-
Start the reaction by adding the ATP solution (containing the detection label if applicable).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. For a radiometric assay, this involves capturing the peptide on a filter and measuring radioactivity. For an ELISA, this involves using a phospho-specific antibody and a secondary detection system.
-
-
Data Analysis:
-
Quantify the signal for each well.
-
Calculate the percent inhibition relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
-
Comparative Data & SAR Insights (Illustrative)
| Compound ID | R¹ Group | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) | Src Kinase IC₅₀ (µM) |
| Ref-Stauro | - | 0.01 | 0.008 | 0.005 |
| ND-06 | Phenyl | 25.1 | 30.5 | >50 |
| ND-07 | 3-Chlorophenyl | 8.2 | 11.3 | 1.2 |
| ND-08 | 3-Aminophenyl | 1.5 | 2.3 | 0.15 |
| ND-09 | 3-(Methylamino)phenyl | 0.9 | 1.1 | 0.08 |
Expertise & Experience: The illustrative data highlights the importance of the R¹ substituent for both cytotoxicity and kinase inhibitory activity. An unsubstituted phenyl group (ND-06) is inactive. Introducing an electron-withdrawing chlorine (ND-07) confers moderate activity. However, the introduction of an amino group at the meta-position (ND-08) significantly boosts activity, suggesting a key hydrogen bonding interaction in the kinase active site. Further substitution on this amine (ND-09) provides a modest improvement, indicating a potential avenue for further optimization.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Screening for inhibitors of NO production is a common first step in identifying potential anti-inflammatory agents.
Screening Workflow: Macrophage-Based NO Production Assay
Caption: Anti-inflammatory screening workflow for this compound analogues.
Experimental Protocol 5: Griess Assay for Nitrite Determination
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[16][17][18][19][20] It is crucial to first perform an MTT assay (Protocol 3) on the macrophage cell line (e.g., RAW 264.7) to ensure that the observed reduction in NO is not due to compound cytotoxicity.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds and a known iNOS inhibitor (e.g., L-NAME)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include wells with cells + LPS only (positive control) and untreated cells (negative control).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess Reagent to each supernatant sample.
-
Incubate in the dark at room temperature for 10-15 minutes. A purple color will develop in the presence of nitrite.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
Comparative Data & SAR Insights (Illustrative)
| Compound ID | R¹ Group | R² Group | NO Inhibition IC₅₀ (µM) |
| Ref-L-NAME | - | - | 25.5 |
| ND-10 | H | H | >100 |
| ND-11 | H | Phenyl | 15.8 |
| ND-12 | H | 4-Fluorophenyl | 9.7 |
| ND-13 | H | 4-Methoxyphenyl | 22.4 |
| ND-14 | CH₃ | Phenyl | 45.1 |
Expertise & Experience: This illustrative dataset suggests that substitution at the R² position is key for anti-inflammatory activity. An unsubstituted core (ND-10) is inactive. A phenyl group at R² (ND-11) confers good activity. The introduction of an electron-withdrawing fluorine atom (ND-12) enhances potency, possibly by influencing the conformation or electronic properties of the molecule. Conversely, an electron-donating methoxy group (ND-13) reduces activity. Substitution at the R¹ position (ND-14) appears to be detrimental, indicating that this position may not be favorable for interaction with the target, iNOS.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to the initial biological characterization of this compound analogues. By systematically screening for antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds for further development. The illustrative data and SAR insights underscore the importance of systematic structural modification to probe the biological activity of this versatile scaffold.
The next steps for promising 'hit' compounds would involve more extensive profiling, including selectivity panels (e.g., against a broad range of kinases or microbial strains), in vivo efficacy studies in relevant disease models, and ADME/Tox profiling to assess their drug-like properties. The journey from a hit compound to a clinical candidate is long, but a robust and logical initial screening cascade, as outlined here, is the critical first step.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 20. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency of Routes to Diaminonitropyridines
This guide provides an in-depth comparison of prevalent synthetic routes to key diaminonitropyridine compounds, specifically focusing on 2,6-diamino-3,5-dinitropyridine (ANPy) and its N-oxide (ANPyO). These molecules are of significant interest to researchers in materials science and drug development, particularly as highly stable energetic materials.[1][2] The efficiency of a synthetic route—encompassing yield, step economy, safety, and scalability—is paramount for both laboratory-scale research and potential industrial application. This document objectively analyzes various methodologies, supported by experimental data from peer-reviewed literature and patents, to aid researchers in selecting the most appropriate pathway for their objectives.
Route 1: Direct Nitration of 2,6-Diaminopyridine followed by N-Oxidation
This is arguably the most straightforward and commonly cited approach, beginning with the commercially available and versatile intermediate, 2,6-diaminopyridine (DAP).[3] The core of this strategy involves the direct nitration of the pyridine ring, followed by a subsequent oxidation step to yield the N-oxide derivative.
Caption: Route 1: Two-step synthesis via direct nitration and subsequent oxidation.
Causality and Experimental Choices: The choice of nitrating agent is critical in this route. While standard mixed acids (HNO₃/H₂SO₄) are effective, the use of a super-acid system, such as oleum with nitric acid, has been shown to significantly improve yields, reaching up to 90% for the nitration step.[4][5] This enhanced efficiency is attributed to the increased electrophilicity of the nitronium ion (NO₂⁺) in the stronger acidic medium, which more effectively overcomes the deactivating effect of the amino groups on the pyridine ring. The subsequent N-oxidation is typically achieved using hydrogen peroxide in a solvent like acetic acid, a well-established method for forming N-oxides of pyridine derivatives.[1]
Experimental Protocol: Synthesis of ANPyO from ANPy [1]
-
Suspend 2,6-diamino-3,5-dinitropyridine (ANPy) in glacial acetic acid.
-
Add 30% aqueous hydrogen peroxide to the suspension.
-
Heat the mixture at 70°C or under reflux for approximately 4 hours.
-
Cool the reaction mixture to allow the product, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), to precipitate.
-
Collect the solid product by filtration and wash thoroughly to yield the final product with up to 85% yield.[1]
Efficiency Analysis:
-
Advantages: This route is characterized by its high atom economy and relatively few synthetic steps. The starting material is readily available, and the individual reaction steps can achieve high yields.[4][5]
-
Disadvantages: Direct nitration of a di-activated ring can be highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts. The use of strong, corrosive acids like oleum presents significant handling and safety challenges, particularly during scale-up.
Route 2: Multi-Step Synthesis via Protective Acetylation
To exert greater control over the reaction and potentially improve safety and selectivity, an alternative route involves protecting the amino groups via acetylation prior to the N-oxidation and nitration steps. The protecting groups are removed in the final step to yield the target molecule.
Caption: Route 2: Multi-step synthesis involving a protective acetylation strategy.
Causality and Experimental Choices: The initial acetylation step serves to temporarily convert the strongly activating amino groups into less activating acetamido groups. This modulation of reactivity can prevent over-oxidation or degradation of the starting material during the N-oxidation step. Following N-oxide formation, the nitration is performed, and the acidic conditions of the reaction often concurrently hydrolyze the acetyl groups, regenerating the amino functionalities to yield the final product. This strategic use of protecting groups is a classic tool in organic synthesis to direct reactions and improve yields for complex molecules.
Experimental Protocol: General Outline [2][4]
-
Acetylation: React 2,6-diaminopyridine with an acetylating agent (e.g., acetic anhydride) to form the diacetylated intermediate.
-
N-Oxidation: Oxidize the diacetylated intermediate using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂ in acetic acid) to form the N-oxide.
-
Nitration & Hydrolysis: Subject the N-oxide intermediate to nitrating conditions (e.g., mixed acid). The nitration occurs on the ring, and the acetyl protecting groups are subsequently or simultaneously hydrolyzed under the reaction conditions.
-
Work-up: Neutralize the reaction mixture and isolate the ANPyO product. This route has been reported to achieve an impressive overall yield of up to 81%.[4]
Efficiency Analysis:
-
Advantages: This route offers potentially better control and safety by moderating the reactivity of the pyridine ring. It can lead to cleaner reactions with fewer byproducts, culminating in a high overall yield of 75-81%.[2][4]
-
Disadvantages: The primary drawback is the lower step economy. Adding protection and deprotection steps increases the overall number of reactions, reagent consumption, and waste generation, which can negatively impact cost and environmental footprint on a larger scale.
Route 3: A "Simple" Three-Step High-Yield Synthesis of ANPyO
A reported variation combines elements of the direct approach but claims a remarkably high overall yield through a sequence of acidification, nitration, and N-oxidation.
Caption: Route 3: A three-step synthesis to ANPyO with a reported high yield.
Causality and Experimental Choices: This method, described as a simple synthetic route, starts with an "acidification" step.[5] This likely involves forming a salt of the 2,6-diaminopyridine (such as the hemisulfate salt mentioned in some patents[6]), which can improve its solubility and handling in the subsequent nitration medium. By protonating the basic amino groups, their deactivating effect on the ring is enhanced, which may provide better regiochemical control during nitration. The sequence then proceeds with nitration and N-oxidation to give the final product. The claim of a total yield exceeding 90% for a three-step synthesis is exceptional and suggests highly optimized conditions for each transformation.[5]
Efficiency Analysis:
-
Advantages: The reported overall yield of over 90% is the highest among the discussed routes, making it extremely efficient in terms of product conversion.[5] The procedure is described as "simple," implying straightforward experimental execution.
-
Disadvantages: The details of the "acidification" step and the specific reaction conditions that enable such a high overall yield require careful validation. Reproducing such high yields can be challenging, and the efficiency may be sensitive to minor variations in reaction parameters.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Direct Nitration | Route 2: Protective Acetylation | Route 3: "Simple" 3-Step |
| Starting Material | 2,6-Diaminopyridine | 2,6-Diaminopyridine | 2,6-Diaminopyridine |
| Key Steps | Direct Nitration, N-Oxidation | Acetylation, N-Oxidation, Nitration, Hydrolysis | Acidification, Nitration, N-Oxidation |
| Number of Steps | 2 (to ANPyO) | 4 (nominal) | 3 |
| Reported Overall Yield | ~76% (90% then 85%)[1][4][5] | 75-81%[2][4] | >90%[5] |
| Key Reagents | HNO₃, H₂SO₄/Oleum, H₂O₂ | Acetic Anhydride, H₂O₂, HNO₃, H₂SO₄ | Strong Acid, HNO₃, H₂O₂ |
| Primary Advantage | High step economy, directness | Enhanced control and safety | Highest reported overall yield |
| Primary Disadvantage | Potential for runaway reaction, hazardous reagents | Poor step economy, more waste | Requires validation of high yield claim |
Conclusion
The selection of an optimal synthetic route to diaminonitropyridines is a trade-off between yield, safety, cost, and scalability.
-
For laboratory-scale synthesis focused on maximizing yield , Route 3 presents the most appealing option, provided the extraordinary >90% yield can be reliably reproduced.[5]
-
For process safety and control , Route 2 , with its use of protecting groups, offers a more controlled, albeit longer, pathway that delivers a high and consistent yield.[2][4] This might be preferable when handling larger quantities where exothermic control is a primary concern.
-
For overall simplicity and good step economy , Route 1 remains a robust and viable option.[1] The use of super-acid systems has significantly improved the efficiency of the key nitration step, making this two-step process highly competitive.[4][5]
Ultimately, researchers must weigh these factors based on their specific needs, available equipment, and safety protocols. Further process optimization, particularly in flow chemistry environments, could potentially mitigate some of the safety concerns associated with these highly energetic reactions and improve the efficiency of all discussed routes.[7]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US8115007B2 - Synthesis of diaminodinitropyridine - Google Patents [patents.google.com]
- 7. (PDF) Microreactor Flow Synthesis of the Secondary High Explosive 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) (2015) | Nathaniel B. Zuckerman | 25 Citations [scispace.com]
A Spectroscopic Guide to the Nitration of 2,4-Diaminopyridine: A Comparative Analysis
Abstract
This guide provides a comprehensive spectroscopic comparison of the synthesis of 5-Nitropyridine-2,4-diamine from its primary starting material, 2,4-diaminopyridine. We delve into the fundamental changes observed across various analytical techniques—notably Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). By presenting detailed experimental data and interpreting the spectral shifts, this document serves as an authoritative resource for researchers to unequivocally confirm the successful nitration and verify the purity of the final product. The causality behind experimental choices and the interpretation of spectral data is explained to provide a robust, self-validating analytical framework.
Introduction: The Imperative of Spectroscopic Verification
In the field of medicinal chemistry and drug development, pyridine derivatives are of paramount importance. The introduction of a nitro group onto the pyridine ring, as in the case of this compound, profoundly alters the molecule's electronic properties and potential biological activity. The synthesis, typically achieved through electrophilic nitration of 2,4-diaminopyridine using a mixture of nitric and sulfuric acid, requires rigorous analytical confirmation.
Spectroscopic analysis is not merely a final validation step but an integral part of the synthetic process. It provides indisputable evidence of covalent bond formation (the C-NO₂ bond), confirms the regiochemistry of the substitution, and helps identify any unreacted starting materials or byproducts. This guide will walk through the distinct spectroscopic signatures of the starting materials and the final product, offering a clear, data-supported comparison.
Synthetic and Analytical Workflow
The conversion of 2,4-diaminopyridine to this compound is a classic electrophilic aromatic substitution. The workflow involves the reaction of the starting material with nitrating agents, followed by purification and comprehensive spectroscopic analysis to confirm the structure of the product.
A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Nitropyrimidine-2,4-diamine
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of synthesized 5-Nitropyrimidine-2,4-diamine (CAS: 18620-73-0). As a key building block in medicinal chemistry and drug development, ensuring the purity of this intermediate is paramount for the integrity of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering expert insights into method development, a comparative analysis of chromatographic strategies, and a robust, field-proven protocol.
The Analytical Imperative: Why Purity Matters
5-Nitropyrimidine-2,4-diamine is a polar, aromatic compound featuring two basic amino groups and an electron-withdrawing nitro group.[1] This unique electronic and structural profile makes it a valuable synthon. However, its synthesis is not without challenges, often leading to a mixture of impurities that can be structurally similar to the target compound. These impurities may include unreacted starting materials, positional isomers, or byproducts from side reactions. The presence of such impurities can compromise reaction yields, introduce downstream complications, and, in a pharmaceutical context, pose significant safety risks.
Therefore, a highly selective and robust analytical method is not merely a quality control checkpoint but a critical tool for process optimization and regulatory compliance.[2][3] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the resolution and sensitivity required to accurately quantify 5-Nitropyrimidine-2,4-diamine and its related substances.[4][5]
Understanding Potential Impurities
A logical approach to method development begins with understanding the potential impurity profile. Based on common synthetic routes, such as the nitration of a diaminopyrimidine precursor, the following impurities are plausible:
-
Starting Materials: Unreacted 2,4-diaminopyrimidine.
-
Positional Isomers: Formation of other nitro-isomers (e.g., 6-nitro-pyrimidine-2,4-diamine) during the nitration step.
-
Byproducts: Degradants or compounds formed from side reactions, which can vary significantly based on the specific reagents and conditions used.[6]
The diagram below illustrates the relationship between a plausible synthesis pathway and the potential points of impurity generation.
References
- 1. CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Validation of HPLC Methods in Pharmaceutical Quality Control: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to Confirming the Structure of 5-Nitropyridine-2,4-diamine Reaction Products
Introduction
In the realm of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific integrity. For drug development professionals and researchers working with heterocyclic chemistry, substituted pyridines are a critical class of molecules. Among these, 5-Nitropyridine-2,4-diamine serves as a versatile precursor for the synthesis of a variety of compounds with potential biological activity. However, the introduction of substituents onto the pyridine ring, particularly through electrophilic substitution on a diamino-substituted ring, can often lead to the formation of constitutional isomers. This guide provides a comprehensive comparison of analytical methodologies to definitively confirm the structure of reaction products originating from this compound, with a focus on distinguishing the desired product from plausible isomeric impurities.
The Challenge: Ambiguity in Substitution Reactions
Let us consider a hypothetical alkylation of this compound with a generic alkyl halide (R-X). The desired product is the N-alkylated derivative. However, depending on the reaction conditions, alkylation could potentially occur at different positions, and isomerization or byproduct formation during the synthesis of the starting material could lead to the presence of other nitrated diaminopyridine isomers. For the purpose of this guide, we will focus on distinguishing the desired, albeit hypothetical, N-alkylated this compound from a plausible constitutional isomer, N-alkylated 3-Nitropyridine-2,4-diamine .
Analytical Workflow for Structural Confirmation
A multi-technique approach is essential for the robust confirmation of molecular structures. The primary tools in the organic chemist's arsenal for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, X-ray Crystallography.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Nitropyridine-2,4-diamine
This document provides a detailed, safety-first protocol for the proper handling and disposal of 5-Nitropyridine-2,4-diamine. As a substituted nitropyridine, this compound warrants careful management due to the potential hazards associated with its chemical class, which includes compounds with known toxicity and reactivity. This guide is designed for researchers, scientists, and drug development professionals to ensure that all waste streams containing this compound are managed safely, efficiently, and in full compliance with environmental regulations.
The procedures outlined below are grounded in established laboratory safety principles and regulatory standards. The causality behind each step is explained to foster a deep understanding of the required precautions, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Characterization
The primary hazards are associated with its nitro and amine functional groups. The nitro group is strongly electron-withdrawing, which can activate the pyridine ring to nucleophilic attack and may impart explosive properties, especially if improperly handled or mixed with incompatible materials.[3] The diamine groups suggest potential biological activity and associated toxicity. Therefore, the compound should be handled as acutely toxic and an irritant.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Codes (Examples) |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] | P261, P270, P280[4] |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. | P302 + P352 |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation. | P305 + P351 + P338[5] |
| Environmental Hazard | No Pictogram | (Implied) | (Implied) Avoid release to the environment. | P273 |
Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be segregated from the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chromic acid). Mixing can lead to vigorous, potentially explosive reactions.[4][6][7]
-
Strong Acids: (e.g., nitric acid, sulfuric acid). Can cause exothermic reactions.[4][7]
-
Acid Chlorides and Anhydrides: May react violently with the amine groups.[6][7]
-
Heat and Ignition Sources: While not highly flammable, thermal decomposition can release toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][8][9]
Engineering Controls and Personal Protective Equipment (PPE)
Strict adherence to engineering controls and PPE is non-negotiable to minimize exposure.
-
Primary Engineering Control: All handling, weighing, and preparation of solutions involving this compound must be conducted within a certified chemical fume hood.[6][7][10] This is critical for preventing inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved, properly fitting chemical splash goggles are mandatory.[6]
-
Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile) is required.[6] This provides a barrier against dermal absorption. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[6] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[6]
-
Respiratory Protection: A respirator may be necessary for cleaning up large spills or if engineering controls are insufficient.[11] Personnel must be medically cleared and fit-tested to use a respirator.[11]
-
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Never dispose of this material down the drain. [6]
Protocol for Waste Segregation:
-
Establish Designated Waste Containers: Before starting work, prepare separate, clearly labeled hazardous waste containers for each waste stream. The containers must be made of a compatible material (e.g., HDPE or glass) and have a secure, tight-fitting lid.[11]
-
Labeling: Affix a completed hazardous waste label to each container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and other components (e.g., solvent)
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Segregate Waste Streams:
-
Unused/Expired Solid Compound: Collect in its original container or a designated, compatible container for solid waste.
-
Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, and paper towels must be collected in a dedicated solid waste container. It is best practice to double-bag this waste in transparent bags before placing it in the final container.[7]
-
Contaminated Liquid Waste: Collect all solutions containing this compound in a designated, compatible liquid waste container. Do not mix with other incompatible waste streams.[11]
-
-
Container Management: Keep waste containers closed at all times, except when adding waste.[6] Store the containers in a designated satellite accumulation area within the lab, away from heat and incompatible materials.[11]
Spill Management and Decontamination
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
Protocol for Small Spills (within a chemical fume hood):
-
Alert Personnel: Immediately alert others in the area.
-
Ensure PPE: Verify you are wearing the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container for solids.[10] Avoid generating dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as contaminated solid waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
For large spills, or any spill outside of a fume hood, evacuate the area, secure it, and call your institution's emergency response line or 911 immediately.[11]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals. The responsibility of the researcher is to prepare the waste correctly for collection.
The standard and required method of disposal is through a licensed professional waste disposal service, which will typically use high-temperature incineration equipped with afterburners and scrubbers to destroy the compound and neutralize its hazardous decomposition products.[12]
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. lobachemie.com [lobachemie.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitropyridine-2,4-diamine
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Nitropyridine-2,4-diamine was located during the preparation of this guide.[1] The following essential safety protocols, operational plans, and disposal procedures are synthesized from authoritative data on structurally analogous compounds, including substituted nitropyridines, nitroanilines, and pyridine derivatives.[2][3][4] This approach ensures the highest safety standards based on established chemical principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and to adhere to all local, state, and federal regulations.
Foundational Principle: A Proactive Safety Framework
As researchers and drug development professionals, our primary directive is innovation, but our foundational responsibility is safety. The handling of novel or poorly characterized reagents like this compound demands a proactive, rather than reactive, safety posture. This guide is structured not as a mere checklist, but as a self-validating system of protocols. Each recommendation is rooted in the causal relationship between the compound's probable hazards—inferred from its chemical family—and the necessary protective barriers. By understanding the "why" behind each step, we build a culture of intrinsic safety that protects ourselves, our colleagues, and our research integrity.
Hazard Assessment: Inferring Risk from Chemical Structure
The structure of this compound, featuring a nitro group and two amine groups on a pyridine ring, suggests a hazard profile that combines the toxicological characteristics of several chemical classes. This assessment is critical for justifying the stringent PPE and handling protocols that follow.
Based on data from related compounds, the anticipated hazards are summarized below.[5][6]
| Hazard Class | Anticipated Effect & Rationale | Supporting Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[2][5][6] The nitroaromatic and diamino functionalities are associated with systemic toxicity. | 2-Amino-5-nitropyridine, 5-Nitropyridin-2-ol, N,N-dimethylpyridin-4-amine |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7][8] Aromatic amines and nitro compounds are known skin irritants. | 2-(5-Nitropyridin-2-YL)ethanamine, 2-Amino-4-methyl-3-nitropyridine |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][7][8][9] Direct contact with powders or solutions can cause significant damage. | 5-Nitropyridin-2-ol, 2-Amino-4-methyl-3-nitropyridine |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[6][7][10] | 2-(5-Nitropyridin-2-YL)ethanamine, 2-Amino-5-nitropyridine |
| Long-Term Effects | Prolonged or repeated exposure may lead to organ damage.[3] Some related compounds are suspected carcinogens.[4][11] | Pyridine, 2-Nitro-6-(pyridin-2-yl)aniline, 3-Ethyl-4-nitropyridine 1-oxide |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the assessed hazards. A multi-layered approach ensures redundancy and comprehensive protection.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles are mandatory . A full-face shield must be worn over goggles when there is a splash hazard (e.g., during solution transfer or spill cleanup).[1][3][4] | Protects against accidental splashes of solutions and airborne particles, preventing serious eye irritation or damage.[5][9] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or Butyl rubber are recommended.[1] Crucially, always check the specific glove manufacturer's compatibility chart for breakthrough time. [11][12] Double-gloving is best practice. | Prevents dermal absorption, a primary route of exposure for aromatic amines and nitro compounds.[5] Nitrile gloves offer broad protection for incidental contact, but butyl rubber may be superior for extended handling.[13][14] |
| Body Protection | A fully-buttoned, flame-resistant lab coat is the minimum requirement.[1][11] For handling larger quantities (>10g) or in procedures with a high splash potential, a chemical-resistant apron is also required.[3] | Protects skin from contact with spills and prevents contamination of personal clothing.[7] |
| Respiratory Protection | All handling of solid this compound and its solutions must be conducted in a certified laboratory chemical fume hood. [1][11][13][14] If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with an organic vapor/particulate cartridge (e.g., N99, P2) is required.[3] Note: Respirator use requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing.[11][12] | The primary engineering control to prevent inhalation of harmful dust or vapors, which can cause respiratory irritation and systemic toxicity.[6][7] |
Operational Plan: A Self-Validating Workflow
This procedural workflow is designed to minimize exposure at every step. Each stage validates the safety of the next, creating an inherently secure process.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: Verify the fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly before beginning any work.[11]
-
Safety Stations: Confirm the path to the nearest emergency eyewash station and safety shower is unobstructed.[1][15] These must be within a 10-second travel distance.[11]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as specified in the table above. Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.
-
Weighing (Solid Compound):
-
Solution Preparation:
-
Add the weighed compound to the chosen solvent in an appropriate flask or beaker.
-
Ensure the container is securely capped or covered before mixing or sonicating.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., ethanol or isopropanol, check for reactivity) and then wash with soap and water.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials (bench paper, pipette tips, etc.) in the designated hazardous waste container.[3]
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: 1) outer gloves, 2) lab coat, 3) face shield/goggles, 4) inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[11][15]
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Protocols: Plan for the Unexpected
Spill Management
-
Small Spill (Contained within Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.[3][14]
-
Using non-sparking tools, carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area, then wash with soap and water. Collect all cleanup materials as hazardous waste.[1]
-
-
Large Spill (Outside Fume Hood):
Exposure First Aid
Immediate, decisive action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[7][11][17] Seek immediate medical attention.[13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing while under an emergency shower if the exposure is extensive.[11][17] Seek immediate medical attention.[13] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[7][9] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. [7] Rinse the mouth with water.[7][10] Seek immediate medical attention.[11] |
Waste Disposal Plan
-
Classification: All this compound waste, including contaminated PPE and cleaning materials, must be classified as hazardous chemical waste.[1][2]
-
Segregation: Do not mix this waste stream with other non-halogenated or non-hazardous waste.[2]
-
Containerization: Collect all waste in a dedicated, compatible, and sealable container (e.g., high-density polyethylene or glass).[2] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[1][2]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[1][2]
-
Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][2] Never pour this compound waste down the drain or dispose of it in the regular trash. [1]
Conclusion: Safety as a Pillar of Scientific Excellence
Adherence to these protocols for handling this compound is not an impediment to research; it is a prerequisite for valid, reproducible, and responsible science. By integrating this safety framework into your daily operations, you protect the integrity of your work and ensure a secure environment for discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
